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  • Product: 4-(Boc-amino)-3-fluoro-phenol
  • CAS: 911297-02-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-(Boc-amino)-3-fluoro-phenol: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Phenols in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic incorpor...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenols in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of lead compounds. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Within this context, 4-(Boc-amino)-3-fluoro-phenol has emerged as a pivotal building block, offering a trifecta of functionalities: a nucleophilic phenol, a strategically positioned fluorine atom, and a protected amine, which together provide a versatile platform for the synthesis of complex pharmaceutical agents.

This guide provides an in-depth technical overview of 4-(Boc-amino)-3-fluoro-phenol, from its fundamental properties and synthesis to its applications in drug development. The content is tailored for researchers and scientists who require a deep, practical understanding of this valuable synthetic intermediate.

Physicochemical and Structural Characteristics

The utility of 4-(Boc-amino)-3-fluoro-phenol is rooted in its distinct chemical properties. The Boc (tert-butoxycarbonyl) protecting group provides a stable yet readily cleavable means of masking the reactivity of the amino group, allowing for selective transformations at other positions on the aromatic ring. The fluorine atom at the 3-position modulates the acidity of the phenolic proton and influences the electron density of the ring, which can be critical for molecular recognition by target proteins.

Table 1: Physicochemical Properties of 4-(Boc-amino)-3-fluoro-phenol

PropertyValueSource
CAS Number 911297-02-4[3][4]
Molecular Formula C11H14FNO3[3][5]
Molecular Weight 227.23 g/mol [3]
Appearance Varies; often a solidN/A
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethaneInferred
SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)F[3][5]

The synthesis of the title compound originates from its deprotected precursor, 4-Amino-3-fluorophenol. Understanding the properties of this starting material is crucial for any synthetic chemist working with its derivatives.

Table 2: Physicochemical Properties of 4-Amino-3-fluorophenol

PropertyValueSource
CAS Number 399-95-1[6][7]
Molecular Formula C6H6FNO[7]
Molecular Weight 127.12 g/mol [8]
Appearance Light yellow to brown crystalline powder[6]
Melting Point 135-140 °C[6][8]
Solubility Slightly soluble in water; soluble in alcohols[8][9]

Synthesis and Manufacturing: A Two-Stage Approach

The preparation of 4-(Boc-amino)-3-fluoro-phenol is conceptually a two-stage process. The first stage involves the synthesis of the core fluorinated aminophenol structure, and the second is a standard protection reaction.

Stage 1: Synthesis of the Precursor, 4-Amino-3-fluorophenol

A robust and scalable synthesis for 4-Amino-3-fluorophenol is critical for its utility. While several routes exist, a common and economically viable method starts from 4-nitrophenol, as outlined in patent literature.[10][11] This pathway involves a series of well-established industrial reactions. An alternative approach involves the reduction of 3-fluoro-4-nitrophenol.[12]

Experimental Protocol: Synthesis of 4-Amino-3-fluorophenol from 3-fluoro-4-nitrophenol

This protocol is based on a common laboratory-scale reduction method.

1. Reaction Setup:

  • To a solution of 3-fluoro-4-nitrophenol (1 equivalent) in a suitable solvent mixture such as ethanol and tetrahydrofuran, add a palladium on carbon catalyst (10% Pd/C, typically 5-10 mol%).[12]

  • The reaction vessel should be equipped with a magnetic stirrer and a means to introduce and maintain a hydrogen atmosphere (e.g., a balloon or a hydrogenation apparatus).

2. Hydrogenation:

  • Purge the reaction vessel with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.[12]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 4-6 hours).[12]

3. Workup and Isolation:

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.[12]

  • Wash the filter cake with additional solvent (ethanol) to ensure complete recovery of the product.[12]

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 4-Amino-3-fluorophenol.[12]

  • The product can be further purified by recrystallization if necessary.

Stage 2: Boc Protection of 4-Amino-3-fluorophenol

The introduction of the Boc protecting group is a standard procedure in organic synthesis, typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Experimental Protocol: Synthesis of 4-(Boc-amino)-3-fluoro-phenol

1. Reaction Setup:

  • Dissolve 4-Amino-3-fluorophenol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents), to the solution.

  • Cool the mixture in an ice bath (0 °C).

2. Addition of (Boc)₂O:

  • To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 to 1.2 equivalents) portion-wise or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

3. Workup and Isolation:

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude 4-(Boc-amino)-3-fluoro-phenol by column chromatography or recrystallization.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Boc Protection 3-fluoro-4-nitrophenol 3-fluoro-4-nitrophenol H2, Pd/C H2, Pd/C 3-fluoro-4-nitrophenol->H2, Pd/C Reduction 4-Amino-3-fluorophenol 4-Amino-3-fluorophenol H2, Pd/C->4-Amino-3-fluorophenol Boc2O, Base Boc2O, Base 4-Amino-3-fluorophenol->Boc2O, Base Protection Target_Compound 4-(Boc-amino)-3-fluoro-phenol Boc2O, Base->Target_Compound G cluster_synthesis Multi-step Synthesis cluster_application Biological Application Building_Block 4-(Boc-amino)-3-fluoro-phenol Intermediate_1 Intermediate A Building_Block->Intermediate_1 Reaction 1 Intermediate_2 Intermediate B Intermediate_1->Intermediate_2 Reaction 2 Final_Drug Active Pharmaceutical Ingredient (API) Intermediate_2->Final_Drug Final Steps Target_Protein Target Protein (e.g., Kinase) Final_Drug->Target_Protein Binding/ Inhibition Biological_Response Therapeutic Effect Target_Protein->Biological_Response Signal Blockade

References

Exploratory

A Technical Guide to 4-(Boc-amino)-3-fluoro-phenol: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 4-(Boc-amino)-3-fluoro-phenol, also known as tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate. As a bifunctional chemical building block, this compound...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-(Boc-amino)-3-fluoro-phenol, also known as tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate. As a bifunctional chemical building block, this compound integrates the strategic features of a fluorine substituent, a protected amine, and a reactive phenol, making it highly valuable for researchers in medicinal chemistry and drug development. This document details its physicochemical properties, provides validated protocols for its synthesis and purification, outlines methods for its analytical characterization, and explores its applications as a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Introduction to 4-(Boc-amino)-3-fluoro-phenol

Overview and Significance in Medicinal Chemistry

4-(Boc-amino)-3-fluoro-phenol is a synthetic organic compound that has gained importance as a versatile intermediate. Its utility stems from the orthogonal reactivity of its functional groups. The tert-butoxycarbonyl (Boc) group serves as a robust yet labile protecting group for the aniline nitrogen, preventing its participation in unwanted side reactions while allowing for its selective deprotection under mild acidic conditions.

The presence of a fluorine atom is of particular strategic importance. The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate key pharmacokinetic and pharmacodynamic properties.[1] Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electronic interactions, and improve membrane permeability by increasing lipophilicity. The phenolic hydroxyl group provides a reactive handle for etherification, esterification, or participation in cross-coupling reactions, further extending its synthetic utility.

Chemical Identity and Structure

The structural and identifying information for 4-(Boc-amino)-3-fluoro-phenol is crucial for its correct application and documentation in a research setting.

Caption: Chemical Identity of 4-(Boc-amino)-3-fluoro-phenol.

Physicochemical Properties and Safety

Quantitative Data Summary

The key computed and experimental properties of the molecule are summarized below. These values are essential for planning reactions, purification, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₁H₁₄FNO₃PubChem[2]
Average Molecular Weight 227.23 g/mol Cenmed Enterprises[3]
Monoisotopic Mass 227.09576 DaPubChem[2]
Predicted XlogP 2.3PubChem[2]
Precursor Melting Point 134-144 °C (for 4-Amino-3-fluorophenol)Thermo Scientific[4]
Precursor Appearance Cream to brown powder (for 4-Amino-3-fluorophenol)Thermo Scientific[4]
Safety and Handling

While specific safety data for 4-(Boc-amino)-3-fluoro-phenol is not extensively published, a conservative approach to handling is warranted based on the known hazards of its precursor, 4-amino-3-fluorophenol. The precursor is classified as harmful if swallowed, may cause an allergic skin reaction, is suspected of causing cancer, and is toxic to aquatic life with long-lasting effects.[5]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves, a lab coat, and safety glasses with side shields.

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry, dark place under an inert atmosphere.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis and Purification

The most direct and logical synthesis of 4-(Boc-amino)-3-fluoro-phenol involves the Boc-protection of its corresponding aniline precursor, 4-amino-3-fluorophenol. This precursor can be synthesized via the reduction of a nitrophenol.

Retrosynthetic Pathway

The synthesis strategy involves a simple disconnection of the carbamate bond, identifying 4-amino-3-fluorophenol and Di-tert-butyl dicarbonate (Boc₂O) as the primary starting materials.

retrosynthesis target 4-(Boc-amino)-3-fluoro-phenol precursors 4-Amino-3-fluorophenol + Di-tert-butyl dicarbonate (Boc₂O) target->precursors Carbamate Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Protocol 1: Synthesis of 4-Amino-3-fluorophenol

This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[6] The causality for this choice rests on the high efficiency and selectivity of catalytic hydrogenation for reducing a nitro group without affecting the phenol, aromatic ring, or C-F bond.

Materials:

  • 3-Fluoro-4-nitrophenol

  • Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen (H₂) gas supply

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-fluoro-4-nitrophenol (1.0 eq) in a mixture of ethanol and tetrahydrofuran (e.g., 10 mL/g and 6 mL/g, respectively).

  • Carefully add 10% Pd/C catalyst (approx. 0.3 eq by weight) to the solution. Rationale: Pd/C is a highly effective catalyst for nitro group reduction. The solvent system ensures solubility of the starting material.

  • Seal the vessel and purge with hydrogen gas to replace the air.

  • Stir the mixture vigorously under a positive pressure of hydrogen (e.g., balloon or Parr shaker) at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

  • Once complete, carefully purge the vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with ethanol. Rationale: Celite prevents the fine catalyst particles from passing through the filter paper.

  • Concentrate the filtrate under reduced pressure to yield 4-amino-3-fluorophenol, which can be used in the next step, often without further purification.[6]

Protocol 2: Boc Protection of 4-Amino-3-fluorophenol

This is a standard procedure for installing a Boc protecting group on an amine.

Materials:

  • 4-Amino-3-fluorophenol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Triethylamine (TEA, 1.2 eq) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-amino-3-fluorophenol in DCM in a round-bottom flask.

  • Add triethylamine to the solution. Rationale: The base neutralizes the acidic phenol and any acid generated during the reaction, facilitating the nucleophilic attack of the amine.

  • Add Boc₂O to the mixture, either as a solid or dissolved in a small amount of DCM. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine. Rationale: The washes remove the base and any unreacted starting materials or byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Validation

The crude 4-(Boc-amino)-3-fluoro-phenol can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The purity of the final product should be validated by ¹H NMR, Mass Spectrometry, and HPLC.

Analytical Characterization

A full analytical characterization is essential to confirm the structure and purity of the synthesized compound.

  • ¹H NMR Spectroscopy: The spectrum is expected to show a characteristic singlet at ~1.5 ppm integrating to 9 protons for the tert-butyl group of the Boc protector. The aromatic region will display complex multiplets for the three protons on the phenyl ring, with couplings to each other and to the adjacent fluorine atom. A broad singlet for the N-H proton and another for the O-H proton will also be present.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the protonated molecular ion [M+H]⁺ at m/z 228.1030 or the sodium adduct [M+Na]⁺ at m/z 250.0850.[2]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), the carbamate C=O stretch (~1700 cm⁻¹), and C-F stretch (~1200-1100 cm⁻¹).

Applications in Research and Drug Development

The utility of 4-(Boc-amino)-3-fluoro-phenol lies in its capacity as a versatile building block for more complex molecular architectures.

Workflow for Application in Synthesis

The typical workflow involves using the compound in a coupling reaction, followed by the selective removal of the Boc group to reveal a free amine for further functionalization.

workflow start 4-(Boc-amino)-3-fluoro-phenol step1 Step 1: Coupling Reaction (e.g., Etherification, Suzuki Coupling) start->step1 intermediate Coupled Intermediate (Boc-Protected) step1->intermediate step2 Step 2: Boc Deprotection (e.g., Trifluoroacetic Acid) intermediate->step2 final_product Final Target Molecule (with free amine) step2->final_product

Caption: General synthetic workflow using the title compound.

Case Study: Intermediate for API Synthesis

The un-protected precursor, 4-amino-3-fluorophenol, is a known key intermediate in the synthesis of Regorafenib, a multi-kinase inhibitor used in cancer therapy.[7] This highlights the industrial relevance of this chemical scaffold. By using the Boc-protected version, synthetic chemists can perform reactions on the phenolic hydroxyl group that would otherwise be incompatible with a free aniline, thereby enabling alternative and potentially more efficient synthetic routes to complex APIs.

Conclusion

4-(Boc-amino)-3-fluoro-phenol is a high-value chemical intermediate that provides a powerful combination of functional groups for modern organic synthesis. Its strategic incorporation of a fluorine atom and an orthogonally protected amine makes it an indispensable tool for medicinal chemists aiming to create novel therapeutics. The validated protocols and characterization data provided in this guide serve as a reliable resource for researchers and drug development professionals seeking to leverage this compound in their synthetic endeavors.

References

  • 4-(Boc-amino)-3-fluoro-phenol (C007B-470550). Cenmed Enterprises. Available from: [Link]

  • 4-(boc-amino)-3-fluoro-phenol (C11H14FNO3). PubChemLite. Available from: [Link]

  • 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919. PubChem. Available from: [Link]

  • The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available from: [Link]

  • 4-amino-3-fluorophenol and preparation method thereof. Google Patents.
  • A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. ResearchGate. Available from: [Link]

Sources

Foundational

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 4-(Boc-amino)-3-fluoro-phenol: Properties, Synthesis, and Applications 4-(Boc-amino)-3-fluoro-phenol, also known by its IUPAC name tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate, is a sop...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Boc-amino)-3-fluoro-phenol: Properties, Synthesis, and Applications

4-(Boc-amino)-3-fluoro-phenol, also known by its IUPAC name tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate, is a sophisticated chemical intermediate of significant interest to researchers in drug discovery and development. Its structure is deceptively simple, yet it combines three critical functionalities that make it a highly valuable synthon: a fluorinated aromatic ring, a phenolic hydroxyl group, and a Boc-protected amine.

The strategic placement of a fluorine atom ortho to the amine and meta to the hydroxyl group profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance binding affinity, improve membrane permeability, and block metabolic oxidation sites[1]. The phenolic hydroxyl provides a versatile handle for introducing a wide range of substituents through etherification or for participating in coupling reactions. Finally, the tert-butoxycarbonyl (Boc) protecting group renders the amine nucleophilicity inert under basic and neutral conditions, allowing for selective reactions at other parts of the molecule. This acid-labile protecting group can be removed cleanly under specific conditions, revealing the primary amine for subsequent transformations such as amide bond formation or reductive amination[2][3].

This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of 4-(Boc-amino)-3-fluoro-phenol, offering field-proven insights for its effective use in complex synthetic campaigns.

Core Chemical and Physical Properties

A precise understanding of a molecule's fundamental properties is paramount for its effective use in synthesis. The following tables summarize the key identifiers and physicochemical data for 4-(Boc-amino)-3-fluoro-phenol and its immediate precursor for comparative context.

Table 1: Chemical Identifiers
IdentifierValueSource(s)
IUPAC Name tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate[4]
CAS Number 911297-02-4[5][6]
Molecular Formula C₁₁H₁₄FNO₃[4][5]
Molecular Weight 227.23 g/mol [5]
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)F[4]
InChIKey OFMBTCUVYCQPQI-UHFFFAOYSA-N[4]
Table 2: Physicochemical Properties

Experimental data for 4-(Boc-amino)-3-fluoro-phenol is not extensively published. The data below includes values for structurally related analogs to provide informed estimates.

Property4-(Boc-amino)-3-fluoro-phenol4-Amino-3-fluorophenol (Precursor)tert-Butyl (4-hydroxyphenyl)carbamate (Analog)
Appearance White to light brown solid/powderLight yellow to brown powder/crystalWhite solid
Melting Point Not reported135-144 °C145-147 °C[7]
Boiling Point Not reported270.4 °C (Predicted)[8]Not reported
Solubility Soluble in methanol, DCM, THF, Ethyl AcetateSoluble in Methanol[9]Soluble in CDCl₃[7]
pKa Not reported9.23 (Predicted)[8][9]Not reported
Predicted XlogP 2.3Not applicableNot applicable

Synthesis and Purification

The most logical and field-proven approach to synthesizing 4-(Boc-amino)-3-fluoro-phenol is a two-step sequence: first, the synthesis of the core intermediate, 4-amino-3-fluorophenol, followed by the selective N-protection of its amino group.

Synthetic Workflow

The overall transformation can be visualized as follows:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Boc Protection Start 3-Fluoro-4-nitrophenol Reagents1 H₂, Pd/C Ethanol/THF Start->Reagents1 Reduction Product1 4-Amino-3-fluorophenol Reagents1->Product1 Reagents2 Boc₂O, Base (e.g., TEA or NaHCO₃) Solvent (e.g., THF or Dioxane) Product1->Reagents2 Protection Product2 4-(Boc-amino)-3-fluoro-phenol Reagents2->Product2

Caption: General two-step synthesis of 4-(Boc-amino)-3-fluoro-phenol.

Experimental Protocol: N-Boc Protection

This protocol describes the selective protection of the amino group of 4-amino-3-fluorophenol. The causality for this choice is clear: the amine is significantly more nucleophilic than the phenolic hydroxyl, allowing for a highly selective reaction under basic conditions without competing O-acylation.

  • Dissolution: To a stirred solution of 4-amino-3-fluorophenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a 1:1 mixture of dioxane and water (approx. 0.2 M concentration), add a base such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq). Stir at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution portion-wise over 5-10 minutes. Rationale: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes, staining with potassium permanganate or visualizing under UV light. The product spot should have a higher Rf than the polar starting material.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. If an aqueous mixture was used, extract the product with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine. Rationale: This aqueous wash sequence is a self-validating system to ensure the removal of both basic and acidic contaminants, leading to a purer crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude solid can be purified by either recrystallization (e.g., from an ethyl acetate/hexanes solvent system) or by flash column chromatography on silica gel to afford the pure 4-(Boc-amino)-3-fluoro-phenol.

Chemical Reactivity and Mechanistic Insights

The utility of 4-(Boc-amino)-3-fluoro-phenol lies in its predictable and differential reactivity at its three key functional sites.

A. Acid-Catalyzed Deprotection of the Boc Group

The primary purpose of the Boc group is to serve as a temporary shield for the amine. Its removal is most commonly achieved under anhydrous acidic conditions.

Mechanism: The deprotection proceeds via a stabilized tert-butyl cation intermediate.

  • The carbonyl oxygen of the carbamate is protonated by a strong acid, such as trifluoroacetic acid (TFA).

  • The protonated intermediate collapses, eliminating isobutylene (which is protonated to form the stable tert-butyl cation) and the unstable carbamic acid.

  • The carbamic acid spontaneously decarboxylates to release carbon dioxide and the free amine, which is protonated by the acid to form the corresponding ammonium salt.

G Start Boc-Protected Amine Protonation Protonated Carbamate Start->Protonation + H⁺ (TFA) Carbocation tert-Butyl Cation + Carbamic Acid Protonation->Carbocation Elimination Final Free Amine + CO₂ Carbocation->Final Decarboxylation

Caption: Mechanism of acid-catalyzed Boc-deprotection.

Deprotection Protocol:

  • Dissolve the 4-(Boc-amino)-3-fluoro-phenol (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq, often used as a 20-50% solution in DCM).

  • Stir at room temperature for 30-60 minutes, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting ammonium trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃) and extracted to yield the free amine, 4-amino-3-fluorophenol.

B. Reactions at the Phenolic Hydroxyl Group

With the amine protected, the phenolic hydroxyl becomes the primary site for nucleophilic attack.

  • O-Alkylation/O-Arylation: The phenol can be deprotonated with a suitable base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile, followed by the addition of an electrophile (e.g., benzyl bromide, methyl iodide, or an activated aryl halide) to form an ether linkage. This is a cornerstone of building complexity in drug molecules.

  • Conversion to Triflates for Cross-Coupling: The hydroxyl group can be readily converted to a nonaflate or triflate ester by reacting it with nonafluorobutanesulfonyl fluoride or triflic anhydride, respectively, in the presence of a non-nucleophilic base like pyridine. This transforms the hydroxyl into an excellent leaving group, enabling its participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Applications in Drug Discovery and Development

4-(Boc-amino)-3-fluoro-phenol is not merely a synthetic curiosity; it is a validated and crucial building block in the synthesis of clinically important therapeutics.

Case Study: Synthesis of Regorafenib

A prominent example of its application is in the synthesis of Regorafenib , a multi-kinase inhibitor used for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors. A practical synthetic route utilizes 4-amino-3-fluorophenol as a key intermediate[10]. While the specific route may vary, the core strategy involves coupling the phenolic oxygen of the fluorophenol scaffold to a pyridine ring system and forming a urea linkage at the amino position.

Using the Boc-protected version provides a strategic advantage by allowing chemists to perform the O-arylation step first under conditions that would be incompatible with a free amine. After the ether bond is formed, the Boc group can be cleanly removed to allow for the subsequent urea formation. This orthogonal protection strategy is fundamental to achieving high yields and purity in multi-step syntheses.

Spectroscopic Characterization

Confirming the identity and purity of 4-(Boc-amino)-3-fluoro-phenol is achieved through standard spectroscopic methods. While a public database spectrum is not available, the expected key signals can be accurately predicted.

Table 3: Predicted Spectroscopic Data
TechniqueKey FeaturePredicted Chemical Shift / ValueRationale
¹H NMR -C(CH₃)₃~1.5 ppm (s, 9H)9 equivalent protons of the tert-butyl group.
Ar-H 6.5 - 8.0 ppm (m, 3H)Aromatic protons, complex splitting due to H-H and H-F coupling.
N-H Broad singletAmide proton, chemical shift is concentration dependent.
O-H Broad singletPhenolic proton, chemical shift is concentration dependent.
¹³C NMR -C (CH₃)₃~80 ppmQuaternary carbon of the Boc group.
-C(C H₃)₃~28 ppmMethyl carbons of the Boc group.
Ar-C 110 - 160 ppmAromatic carbons, with large C-F coupling constants for the carbon bearing the fluorine and adjacent carbons.
C =O~153 ppmCarbonyl carbon of the carbamate.
¹⁹F NMR Ar-F -120 to -140 ppmTypical range for a fluorine atom on a benzene ring.
FTIR (cm⁻¹) O-H stretch3200-3500 (broad)Phenolic hydroxyl group.
N-H stretch3300-3400Amide N-H.
C-H stretch2850-3000Aliphatic C-H from the Boc group.
C=O stretch1680-1720Strong absorption from the carbamate carbonyl.
C-F stretch1150-1250Strong absorption characteristic of the aryl fluoride.
Mass Spec [M+H]⁺228.1030 m/zCalculated exact mass for C₁₁H₁₅FNO₃⁺.[4]

Safety, Handling, and Storage

Hazard Assessment:

The precursor, 4-amino-3-fluorophenol, is classified as:

  • Harmful if swallowed (H302)

  • May cause an allergic skin reaction (H317)

  • May cause cancer (H350)

  • Toxic to aquatic life with long-lasting effects (H411)

Given that the core hazardous scaffold remains, it is prudent to handle 4-(Boc-amino)-3-fluoro-phenol with the same level of caution.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses or goggles.

  • Ventilation: Handle this compound in a well-ventilated laboratory or inside a chemical fume hood to avoid inhalation of dust.

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with copious amounts of water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation[8][9].

References

  • Supporting Information for relevant chemical synthesis. (n.d.). Retrieved January 5, 2026, from a source providing spectral and physical data for tert-butyl (4-hydroxyphenyl)carbamate. (Note: A generic placeholder as the original source URL was not a direct paper link).
  • ChemBK. (2024, April 9). 4-amino-3-fluorophenol. Retrieved January 5, 2026, from [Link]

  • Cenmed Enterprises. (n.d.). 4-(Boc-amino)-3-fluoro-phenol. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved January 5, 2026, from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved January 5, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Retrieved January 5, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 5, 2026, from [Link]

  • PubChemLite. (n.d.). 4-(boc-amino)-3-fluoro-phenol (C11H14FNO3). Retrieved January 5, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 29). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 5, 2026, from [Link]

  • Jameson, B., & Glaser, R. (2024, April 24). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate. ChemistrySelect. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Retrieved January 5, 2026, from [Link]

  • AbacipharmTech. (n.d.). 4-(Boc-amino)-3-fluoro-phenol. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-3-fluorophenol. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2025, November 2). Selective alkylation of aminophenols. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2025, August 6). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved January 5, 2026, from [Link]

  • TCI (Shanghai) Development Co., Ltd. (n.d.). tert-Butyl (4-Hydroxyphenyl)carbamate. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). Method for producing O-alkylated cyclic aminoalcohols.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. Retrieved January 5, 2026, from [Link]

  • PubMed. (n.d.). Defluorination of 4-fluorophenol by cytochrome P450(BM₃)-F87G: activation by long chain fatty aldehydes. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex. Retrieved January 5, 2026, from [Link]

  • NIST. (n.d.). 4-Amino-3-phenyl phenol. Retrieved January 5, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Amino-4-fluorophenol - Optional[Vapor Phase IR] - Spectrum. Retrieved January 5, 2026, from [Link]

Sources

Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 4-(Boc-amino)-3-fluoro-phenol: Synthesis, Characterization, and Applications Abstract 4-(Boc-amino)-3-fluoro-phenol, systematically named tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate, i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Boc-amino)-3-fluoro-phenol: Synthesis, Characterization, and Applications

Abstract

4-(Boc-amino)-3-fluoro-phenol, systematically named tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate, is a strategically important synthetic intermediate in modern medicinal chemistry. The presence of a fluorine atom ortho to the protected amine and para to the hydroxyl group imparts unique electronic and conformational properties, making it a valuable building block for complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its synthesis, detailed analytical characterization, proven applications, and essential safety protocols, designed for researchers and drug development professionals.

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of drug discovery, the precise modification of molecular properties is paramount. The introduction of fluorine into a drug candidate is a well-established strategy to modulate metabolic stability, binding affinity, and lipophilicity.[1][2][3] 4-(Boc-amino)-3-fluoro-phenol emerges as a key player in this context. It provides a scaffold where the phenolic hydroxyl group can undergo further reactions (e.g., etherification), while the nucleophilic amino group is temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group. The fluorine atom's strong electron-withdrawing nature influences the acidity of the phenol and the basicity of the amine, offering fine-tuned reactivity and potential for enhanced biological interactions.[4]

This guide delves into the practical aspects of utilizing this compound, from its logical synthesis to its application in multi-step synthetic campaigns, providing the causal insights behind the recommended protocols.

Physicochemical Properties and Structural Data

The fundamental properties of 4-(Boc-amino)-3-fluoro-phenol are summarized below. These data are crucial for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
Systematic Name tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate[5]
Molecular Formula C₁₁H₁₄FNO₃[5][6]
Molecular Weight 227.23 g/mol [6]
CAS Number 911297-02-4[7]
PubChem CID 44185703[5][6]
Appearance Typically an off-white to light brown solid[8]
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)F[5]
InChIKey OFMBTCUVYCQPQI-UHFFFAOYSA-N[5]

Synthesis: A Two-Stage Approach

The most efficient synthesis of 4-(Boc-amino)-3-fluoro-phenol involves a two-stage process: first, the preparation of the parent amine, 4-amino-3-fluorophenol, followed by the chemoselective protection of the amino group.

Stage 1: Synthesis of 4-Amino-3-fluorophenol Precursor

The precursor is reliably synthesized via the catalytic hydrogenation of 3-fluoro-4-nitrophenol. This method is high-yielding and avoids the harsher conditions of multi-step routes starting from 4-nitrophenol.[9][10]

  • Reactor Setup: To a 500 mL hydrogenation flask, add 3-fluoro-4-nitrophenol (20 g, 127.3 mmol).

  • Solvent Addition: Add a solvent mixture of ethanol (200 mL) and tetrahydrofuran (125 mL). Stir until all solid has dissolved.

  • Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) (2.0 g, 10 wt%). Expertise & Experience: The combination of EtOH and THF ensures solubility for both the starting material and the product. 10% Pd/C is a highly efficient catalyst for nitro group reduction, offering a large surface area for the reaction. The catalyst loading is empirical; 10 wt% provides a good balance between reaction rate and cost.

  • Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (H₂). Maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator at ~50 psi) and stir the mixture vigorously at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Once complete, carefully purge the flask with nitrogen to remove all hydrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol (50 mL). Trustworthiness: The Celite filtration is critical for removing the pyrophoric palladium catalyst, ensuring the safety of the subsequent concentration step and the purity of the final product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-3-fluorophenol as a pale yellow solid (expected yield: >95%).[9] The product is often of sufficient purity for the next step without further purification.

A 3-Fluoro-4-nitrophenol E Reaction Mixture A->E B Solvents (EtOH/THF) B->E C 10% Pd/C Catalyst C->E D H₂ Atmosphere (rt, 4-6h) D->E F Filtration (Celite®) E->F G Concentration (Reduced Pressure) F->G H 4-Amino-3-fluorophenol G->H

Synthesis of the 4-amino-3-fluorophenol precursor.
Stage 2: Boc Protection of 4-Amino-3-fluorophenol

With the precursor in hand, the amino group is selectively protected using di-tert-butyl dicarbonate (Boc₂O). The phenolic hydroxyl group is significantly less nucleophilic under these conditions and does not react.

  • Reactor Setup: In a 500 mL round-bottom flask, dissolve 4-amino-3-fluorophenol (16.0 g, 125.9 mmol) in anhydrous Tetrahydrofuran (THF) (250 mL).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (30.2 g, 138.5 mmol, 1.1 eq) to the solution.

  • Base Addition: Add triethylamine (NEt₃) (21.0 mL, 151.1 mmol, 1.2 eq) dropwise at 0 °C. Expertise & Experience: Using a slight excess of Boc₂O and a base like triethylamine drives the reaction to completion. Triethylamine acts as a base to neutralize the acidic byproduct, tert-butoxycarboxylic acid, preventing protonation of the starting amine. Anhydrous conditions prevent hydrolysis of the Boc anhydride.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC until completion.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (200 mL) and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL). Trustworthiness: The acidic wash removes excess triethylamine, while the bicarbonate wash removes any unreacted acidic species. This self-validating workup ensures the removal of key impurities before final isolation.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-(Boc-amino)-3-fluoro-phenol as a pure solid.

A 4-Amino-3-fluorophenol D Reaction Mixture A->D B Boc₂O (1.1 eq) Triethylamine (1.2 eq) B->D C THF Solvent (0°C to rt, 12-16h) C->D E Aqueous Work-up (HCl, NaHCO₃, Brine) D->E F Drying & Concentration E->F G Purification (Chromatography or Recrystallization) F->G H 4-(Boc-amino)-3-fluoro-phenol G->H

Boc protection of the precursor amine.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected analytical signatures for 4-(Boc-amino)-3-fluoro-phenol.

TechniqueExpected ObservationsRationale
¹H NMR δ 9.0-10.0 ppm (s, 1H): Phenolic -OH. δ 7.0-8.0 ppm (m, 3H): Aromatic protons. δ 6.5-7.5 ppm (s, 1H): Carbamate N-H. δ 1.5 ppm (s, 9H): tert-butyl protons.The -OH and N-H protons are exchangeable and often appear as broad singlets. The aromatic region will show complex splitting due to H-H and H-F coupling. The nine protons of the Boc group are equivalent and appear as a sharp singlet.
¹³C NMR δ ~155 ppm: Aromatic C-OH. δ ~153 ppm: Carbamate C=O. δ 140-150 ppm (d, J≈240 Hz): Aromatic C-F. δ 110-130 ppm: Other aromatic carbons. δ ~80 ppm: Quaternary carbon of Boc group. δ ~28 ppm: Methyl carbons of Boc group.The carbon directly attached to fluorine will show a large one-bond coupling constant (¹Jcf). The carbonyl carbon of the carbamate is deshielded. The chemical shifts are estimates and can vary with solvent.
FTIR (cm⁻¹) ~3400 (broad): O-H stretch. ~3300 (sharp): N-H stretch. ~2980: Aliphatic C-H stretch. ~1710 (strong): C=O stretch (carbamate). ~1500-1600: Aromatic C=C stretches. ~1250: C-F stretch.Each functional group provides a characteristic absorption band.[11] The strong carbonyl peak is a key indicator of successful Boc protection.
Mass Spec [M+H]⁺: m/z 228.1030. [M+Na]⁺: m/z 250.0849. [M-H]⁻: m/z 226.0884.High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The predicted values provide a benchmark for experimental results.[5]

Applications in Drug Discovery: A Case Study

4-(Boc-amino)-3-fluoro-phenol is a crucial intermediate in the synthesis of numerous targeted therapies. Its utility is exemplified in the synthesis of Regorafenib, a multi-kinase inhibitor used to treat cancer.[12]

In the synthesis of Regorafenib, the phenolic hydroxyl group of 4-(Boc-amino)-3-fluoro-phenol is reacted with 4-chloro-3-(trifluoromethyl)pyridine in an SₙAr reaction or a similar etherification. The Boc group serves a critical function: it prevents the amino group from acting as a competing nucleophile, thereby directing the reaction to the desired phenolic oxygen. After the ether linkage is formed, the Boc group is easily removed under acidic conditions to reveal the free amine, which then participates in a subsequent urea formation step.

cluster_0 Step 1: Etherification cluster_1 Step 2: Deprotection cluster_2 Step 3: Elaboration A 4-(Boc-amino)-3-fluoro-phenol D Protected Intermediate A->D SNAr Reaction B Electrophilic Partner (e.g., Heteroaryl Halide) B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D F Deprotected Amine Intermediate D->F Boc Removal E Acidic Conditions (e.g., TFA or HCl) E->F H Final Target Molecule (e.g., Regorafenib) F->H Urea Formation G Further Reagents (e.g., Isocyanate) G->H

Role of the title compound in multi-step synthesis.

Safety, Handling, and Storage

While specific safety data for the Boc-protected compound is limited, the known hazards of its precursor, 4-amino-3-fluorophenol, should be used as a guide for establishing handling protocols.

  • Hazard Profile (of Precursor): Harmful if swallowed (H302), may cause an allergic skin reaction (H317), suspected of causing cancer (H350), and toxic to aquatic life with long-lasting effects (H411).[13][14][15]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[16][15]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[17]

Conclusion

4-(Boc-amino)-3-fluoro-phenol is more than a simple chemical; it is an enabling tool for medicinal chemists. Its logical synthesis, combined with the strategic placement of its functional groups, allows for the efficient construction of complex and biologically active molecules. Understanding the principles behind its synthesis, characterization, and application empowers researchers to leverage its full potential in the pursuit of novel therapeutics.

References

  • Comprehensive Overview of 4-Amino-3-fluorophenol (CAS: 399-95-1) . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 4-(boc-amino)-3-fluoro-phenol (C11H14FNO3) . PubChemLite. Available at: [Link]

  • 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 . PubChem. Available at: [Link]

  • 4-(Boc-amino)-3-fluoro-phenol (C007B-470550) . Cenmed Enterprises. Available at: [Link]

  • Safety data sheet - 4-Amino-3-fluorophenol . CPAChem. Available at: [Link]

  • 4-(Boc-amino)-3-fluoro-phenol . AbacipharmTech. Available at: [Link]

  • CN105646245A - 4-amino-3-fluorophenol and preparation method thereof. Google Patents.
  • Applications of fluorine-containing amino acids for drug design . European Journal of Medicinal Chemistry. Available at: [Link]

  • Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol . Physical Chemistry Chemical Physics. Available at: [Link]

  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis . Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]

  • Exploring the Synthesis and Applications of 3-Amino-4-fluorophenol in Modern Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169) . Human Metabolome Database. Available at: [Link]

  • Application of Bioisosteres in Drug Design . University of Washington. Available at: [Link]

  • A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib . ResearchGate. Available at: [Link]

  • Exploring the Synthesis Pathways of 3-Amino-4-fluorophenol (CAS: 62257-16-3) . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems . PubMed Central. Available at: [Link]

  • 4-Amino-3-fluorophenol . CAS Common Chemistry. Available at: [Link]

  • 3-Amino-4-fluorophenol - Optional[Vapor Phase IR] - Spectrum . SpectraBase. Available at: [Link]

  • Phenol, 4-fluoro- . NIST WebBook. Available at: [Link]

  • 4-Amino-3-phenyl phenol . NIST WebBook. Available at: [Link]

  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery . ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]

  • Spectroscopy of Alcohols and Phenols . Chemistry LibreTexts. Available at: [Link]

Sources

Foundational

tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate synthesis

An In-depth Technical Guide to the Synthesis of tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive, field-proven meth...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate, a key intermediate in modern pharmaceutical development. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations for ensuring chemoselectivity, and detailed, self-validating protocols. We will cover the synthesis of the requisite starting material, 4-amino-3-fluorophenol, and the core N-tert-butoxycarbonylation reaction. The guide is designed for researchers, medicinal chemists, and process development scientists who require a robust and reproducible synthetic route.

Introduction and Strategic Overview

Tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate is a valuable building block in organic synthesis, primarily utilized in the construction of complex, biologically active molecules. The strategic importance of this compound lies in the orthogonal nature of its functional groups: a Boc-protected amine, a phenolic hydroxyl group, and a fluoro-substituted aromatic ring. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic chemistry due to its stability in a broad range of reaction conditions and its facile removal under moderately acidic conditions.[1][2]

The synthesis hinges on the selective protection of the amino group of 4-amino-3-fluorophenol. The primary challenge and the focus of this guide is achieving high chemoselectivity for N-acylation over the competing O-acylation of the phenolic hydroxyl group.

Overall Synthetic Workflow

The synthesis is a two-stage process, beginning with the preparation of the key starting material followed by the selective Boc-protection.

G cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Boc Protection 3-Fluoro-4-nitrophenol 3-Fluoro-4-nitrophenol 4-Amino-3-fluorophenol 4-Amino-3-fluorophenol 3-Fluoro-4-nitrophenol->4-Amino-3-fluorophenol Reduction (e.g., H₂, Pd/C) Target_Molecule tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate 4-Amino-3-fluorophenol->Target_Molecule Boc₂O (Di-tert-butyl dicarbonate)

Caption: Overall two-stage synthetic workflow.

Synthesis of Starting Material: 4-Amino-3-fluorophenol

A reliable supply of high-purity 4-amino-3-fluorophenol is critical. While commercially available, its synthesis from 3-fluoro-4-nitrophenol via catalytic hydrogenation is a common and efficient laboratory-scale procedure.[3] Other routes starting from less expensive materials like 4-nitrophenol have also been developed for larger-scale production.[4]

Principle: Catalytic Hydrogenation

This reaction involves the reduction of an aromatic nitro group to an amine using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction is highly efficient and clean, with the primary byproduct being water.

Experimental Protocol: Synthesis of 4-Amino-3-fluorophenol

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
3-Fluoro-4-nitrophenol157.1120.0 g1.0
10% Palladium on Carbon (Pd/C)N/A6.0 gN/A
Ethanol (EtOH)46.07200 mLSolvent
Tetrahydrofuran (THF)72.11125 mLSolvent
Hydrogen (H₂)2.02Balloon/Gas lineReagent

Procedure

  • Setup: To a 500 mL flask suitable for hydrogenation, add 3-fluoro-4-nitrophenol (20.0 g).

  • Solvent Addition: Add ethanol (200 mL) and tetrahydrofuran (125 mL) to dissolve the starting material.

  • Catalyst Addition: Carefully add 10% palladium on carbon (6.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (a balloon is sufficient for this scale). Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-5 hours.[3]

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield 4-amino-3-fluorophenol as a solid (typically a pale yellow solid, ~16 g, quantitative yield).[3] The product is often of sufficient purity for the next step without further purification.

Core Synthesis: tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate

This step involves the reaction of 4-amino-3-fluorophenol with di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride.[1] The success of this synthesis is dictated by controlling the reaction conditions to favor N-protection.

Mechanistic Rationale and Chemoselectivity

The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of Boc anhydride.[5]

G Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc-O-Boc Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Collapse Byproducts + t-BuOH + CO₂

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Boc-amino)-3-fluoro-phenol

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Boc-amino)-3-fluoro-phenol, scientifically known as tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate, is a valuable synthetic intermediate i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Boc-amino)-3-fluoro-phenol, scientifically known as tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate, is a valuable synthetic intermediate in the fields of medicinal chemistry and drug development. The presence of a fluorine atom on the phenolic ring, combined with the versatile Boc-protected amine, makes it a key building block for introducing these functionalities into more complex molecules. Understanding the physical and chemical properties of this compound is paramount for its effective handling, characterization, and application in multi-step synthetic pathways. This in-depth guide provides a comprehensive overview of the core physical properties of 4-(Boc-amino)-3-fluoro-phenol, supported by experimental data and protocols to ensure scientific integrity and practical utility for researchers.

Core Physical and Chemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The following table summarizes the key physical and chemical data for 4-(Boc-amino)-3-fluoro-phenol.

PropertyValueSource(s)
Chemical Name tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamateN/A
CAS Number 859537-27-2[1]
Molecular Formula C₁₁H₁₄FNO₃[1]
Molecular Weight 227.23 g/mol [1]
Appearance White solid[2]
Melting Point Data not available; Non-fluorinated analog melts at 145-147 °C[3]
Boiling Point Data not availableN/A
Solubility Data not availableN/A
Purity Specification Typically ≥95%[1]

Spectroscopic Data and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 4-(Boc-amino)-3-fluoro-phenol. Below are the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, DMSO-d₆):

Chemical Shift (δ) ppm Multiplicity Integration Assignment
9.68 s 1H Phenolic OH
8.51 s 1H NH (Boc)
7.19 t, J = 9.0 Hz 1H Ar-H

| 6.58 – 6.50 | m | 2H | Ar-H |

Source:[2]

Note on ¹³C NMR and FT-IR: Specific ¹³C NMR and FT-IR data for 4-(Boc-amino)-3-fluoro-phenol were not found in the available search results. However, based on the structure and data for analogous compounds, the following characteristic signals can be anticipated:

  • ¹³C NMR: Signals for the tert-butyl group (around 28 and 80 ppm), the carbamate carbonyl (around 153 ppm), and aromatic carbons (in the range of 110-160 ppm), with C-F coupling influencing the chemical shifts and splitting patterns of the aromatic carbons.

  • FT-IR: Characteristic absorption bands for the O-H stretch of the phenol (broad, ~3400-3200 cm⁻¹), the N-H stretch of the carbamate (~3300 cm⁻¹), the C=O stretch of the carbamate (~1700 cm⁻¹), and C-F stretching vibrations.

Experimental Protocols

The following section details the methodologies for the synthesis and characterization of 4-(Boc-amino)-3-fluoro-phenol, providing a framework for its preparation and analysis in a laboratory setting.

Synthesis of 4-(Boc-amino)-3-fluoro-phenol (Boc Protection of 4-Amino-3-fluorophenol)

The synthesis of 4-(Boc-amino)-3-fluoro-phenol is typically achieved through the protection of the amino group of 4-amino-3-fluorophenol using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis.[4][5]

Reaction Scheme:

G cluster_0 Reactant cluster_1 Product 4-Amino-3-fluorophenol 4-Amino-3-fluorophenol 4-(Boc-amino)-3-fluoro-phenol 4-(Boc-amino)-3-fluoro-phenol 4-Amino-3-fluorophenol->4-(Boc-amino)-3-fluoro-phenol Boc₂O, Base Solvent

Caption: Boc protection of 4-amino-3-fluorophenol.

Step-by-Step Protocol:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-fluorophenol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dioxane, or a mixture of THF and water.

  • Addition of Base: Add a suitable base (1.1-1.5 equivalents), such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to the solution. Stir the mixture at room temperature.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-(Boc-amino)-3-fluoro-phenol.

Causality Behind Experimental Choices:

  • Solvent: THF and dioxane are excellent choices as they are relatively inert and can dissolve both the polar starting material and the less polar Boc₂O. The use of a co-solvent like water can be beneficial if the starting material has limited solubility in pure organic solvents.

  • Base: A base is required to neutralize the acidic proton of the amino group, facilitating its nucleophilic attack on the Boc anhydride. Triethylamine is a common organic base, while sodium bicarbonate is a milder inorganic base suitable for aqueous/organic mixtures.

  • Boc₂O: Di-tert-butyl dicarbonate is the standard reagent for Boc protection due to its high reactivity and the fact that its byproducts (t-butanol and CO₂) are volatile and easily removed.

Characterization Workflow

The following workflow outlines the standard procedures for the analytical characterization of the synthesized 4-(Boc-amino)-3-fluoro-phenol.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Final Product A Boc Protection Reaction B Work-up & Column Chromatography A->B C ¹H NMR Spectroscopy B->C Confirm Proton Environment D ¹³C NMR Spectroscopy B->D Confirm Carbon Skeleton E FT-IR Spectroscopy B->E Identify Functional Groups F Mass Spectrometry B->F Determine Molecular Weight G Melting Point Analysis B->G Assess Purity & Physical State H Pure 4-(Boc-amino)-3-fluoro-phenol C->H D->H E->H F->H G->H

Caption: Workflow for the synthesis and characterization of 4-(Boc-amino)-3-fluoro-phenol.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

4-(Boc-amino)-3-fluoro-phenol is a key synthetic intermediate with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its physical and chemical properties, along with detailed protocols for its synthesis and characterization. By understanding these fundamental aspects, researchers can confidently and effectively utilize this compound in their synthetic endeavors, paving the way for the development of novel and impactful molecules.

References

  • Supporting Information for [Article Title]. [Journal Name], [Year], [Volume], [Page Range].
  • Scalable Catalyst Free Electrochemical Chlorination of Aminophenol Derivatives Enabled by a Quasi-Divided Cell Approach. The Royal Society of Chemistry. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

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Foundational

A Technical Guide to 4-(Boc-amino)-3-fluoro-phenol Isomers: Synthesis, Characterization, and Application in Drug Discovery

Abstract This technical guide provides an in-depth exploration of the synthesis, purification, characterization, and strategic applications of the two constitutional isomers encompassed by the common name "4-(Boc-amino)-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, purification, characterization, and strategic applications of the two constitutional isomers encompassed by the common name "4-(Boc-amino)-3-fluoro-phenol." These isomers, correctly identified by their IUPAC names as tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate and tert-butyl N-(3-fluoro-4-hydroxyphenyl)carbamate , are valuable building blocks in medicinal chemistry. The strategic placement of the fluorine atom in conjunction with the versatile Boc-protected amine and the reactive phenol group makes these molecules highly sought-after intermediates in the development of novel therapeutics. This guide will elucidate the causal reasoning behind synthetic and analytical methodologies and contextualize their importance for researchers, scientists, and drug development professionals.

Introduction: Unraveling the Ambiguity and Strategic Value

The seemingly straightforward name "4-(Boc-amino)-3-fluoro-phenol" presents an immediate ambiguity in chemical nomenclature, as the numbering of the substituents on the phenol ring can lead to two distinct isomers. This guide will address both of these strategically important molecules:

  • Isomer 1: tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate

  • Isomer 2: tert-butyl N-(3-fluoro-4-hydroxyphenyl)carbamate

The tert-butyloxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] The presence of a fluorine atom, a bioisostere of a hydrogen atom, can profoundly influence the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The carbamate functional group itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to form crucial interactions with biological targets.[4][5]

This unique combination of a Boc-protected amine, a fluorine atom, and a phenol group in a single molecule provides a versatile scaffold for the synthesis of complex drug candidates. The phenol moiety can be readily functionalized, for instance, through etherification or by serving as a precursor for various heterocyclic systems.

Synthesis and Purification: A Detailed Protocol

The synthesis of both isomers of 4-(Boc-amino)-3-fluoro-phenol typically starts from the corresponding commercially available aminofluorophenol. The key transformation is the chemoselective N-protection of the amino group in the presence of the phenolic hydroxyl group.

Synthesis of tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate and tert-butyl N-(3-fluoro-4-hydroxyphenyl)carbamate

This protocol describes a general and robust method for the Boc protection of aminofluorophenols.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of the appropriate aminofluorophenol (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water (1:1), add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.).

  • Reaction Execution: If necessary, adjust the pH of the reaction mixture to 8-9 by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The reaction is typically stirred at room temperature for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aminofluorophenol is consumed.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the THF. The remaining aqueous layer is then acidified to pH 3-4 with a 1 M solution of hydrochloric acid (HCl). This protonates any unreacted starting material and the phenoxide, facilitating the extraction of the desired product.

  • Extraction: The product is extracted with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10-40%) to afford the pure tert-butyl N-(fluoro-hydroxyphenyl)carbamate as a solid.[6]

Causality Behind Experimental Choices:

  • Solvent: A mixture of THF and water is often used to ensure the solubility of both the organic Boc₂O and the potentially more polar aminofluorophenol salt.

  • Base: The use of a mild base like NaHCO₃ is crucial. It deprotonates the ammonium salt of the amino group, freeing the nucleophilic amine to react with Boc₂O, while being weak enough to not significantly deprotonate the phenol, thus ensuring chemoselectivity.

  • Acidification: Acidifying the reaction mixture during work-up ensures that the phenolic product is in its neutral form, maximizing its solubility in the organic extraction solvent.

Diagram of the General Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start_phenol Aminofluorophenol solvent Solvent (e.g., THF/Water) start_phenol->solvent start_boc Di-tert-butyl dicarbonate (Boc)₂O start_boc->solvent base Base (e.g., NaHCO₃) solvent->base temp Room Temperature base->temp extraction Acidification & Extraction temp->extraction purification Column Chromatography extraction->purification product tert-butyl N-(fluoro-hydroxyphenyl)carbamate purification->product

Caption: General workflow for the synthesis of Boc-protected fluorophenols.

Characterization

Thorough characterization of the synthesized isomers is essential to confirm their identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data
Compound ¹H NMR (Predicted, in CDCl₃) ¹³C NMR (Predicted, in CDCl₃)
tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamateδ 8.0-8.2 (br s, 1H, NH), 7.0-7.2 (m, 1H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 5.0-5.2 (br s, 1H, OH), 1.52 (s, 9H, C(CH₃)₃)δ 153.5 (C=O), 152.0 (d, J ≈ 240 Hz, C-F), 148.0 (C-OH), 125.0 (d, J ≈ 10 Hz, C-H), 115.0 (d, J ≈ 3 Hz, C-H), 110.0 (d, J ≈ 20 Hz, C-H), 81.0 (C(CH₃)₃), 28.3 (C(CH₃)₃)
tert-butyl N-(3-fluoro-4-hydroxyphenyl)carbamateδ 7.3-7.5 (m, 1H, Ar-H), 6.9-7.1 (m, 1H, Ar-H), 6.8-6.9 (t, J ≈ 9 Hz, 1H, Ar-H), 6.5 (br s, 1H, NH), 5.1 (br s, 1H, OH), 1.51 (s, 9H, C(CH₃)₃)δ 154.0 (d, J ≈ 245 Hz, C-F), 153.0 (C=O), 142.0 (d, J ≈ 11 Hz, C-OH), 132.0 (C-NH), 118.0 (C-H), 115.0 (d, J ≈ 19 Hz, C-H), 110.0 (d, J ≈ 3 Hz, C-H), 80.5 (C(CH₃)₃), 28.3 (C(CH₃)₃)

Note: Predicted chemical shifts (δ) are in ppm. Coupling constants (J) for carbon-fluorine splitting are approximate.

Applications in Drug Discovery

The strategic importance of these fluorinated building blocks lies in their ability to introduce key pharmacophoric features into drug candidates, influencing their pharmacokinetic and pharmacodynamic profiles.

The Role of Fluorine in Medicinal Chemistry

The introduction of a fluorine atom can have several beneficial effects:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the drug's half-life.

  • Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This can be crucial for achieving desired tissue penetration, including crossing the blood-brain barrier.[3]

  • Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring and influence hydrogen bonding interactions with the target protein, potentially leading to enhanced binding affinity and selectivity.

The Versatility of the Boc-Protected Aminophenol Scaffold

The tert-butyl N-(fluoro-hydroxyphenyl)carbamate scaffold is a versatile starting point for the synthesis of a wide range of more complex molecules. The Boc-protected amine is stable to many reaction conditions, allowing for selective manipulation of the phenol group. Subsequent deprotection of the amine under acidic conditions reveals a primary amine that can be further functionalized.

Diagram of Potential Synthetic Transformations:

G cluster_phenol Phenol Functionalization cluster_deprotection Boc Deprotection cluster_amine Amine Functionalization start tert-butyl N-(fluoro-hydroxyphenyl)carbamate ether Ether Synthesis start->ether ester Ester Formation start->ester deprotect Acidic Conditions (e.g., TFA) ether->deprotect ester->deprotect intermediate Fluoro-aminophenol Derivative deprotect->intermediate amide Amide Coupling intermediate->amide sulfonamide Sulfonamide Formation intermediate->sulfonamide alkylation Reductive Amination/ Alkylation intermediate->alkylation

Caption: Synthetic utility of the Boc-protected fluorophenol scaffold.

These transformations allow for the incorporation of the fluorophenol moiety into a wide array of molecular architectures, making these compounds valuable intermediates in the synthesis of inhibitors for various enzyme classes, receptor antagonists, and other biologically active molecules. For instance, such scaffolds are commonly employed in the synthesis of kinase inhibitors, where the fluorinated phenyl ring can form critical interactions within the ATP-binding pocket.

Conclusion

The two isomers of "4-(Boc-amino)-3-fluoro-phenol," namely tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate and tert-butyl N-(3-fluoro-4-hydroxyphenyl)carbamate, are powerful and versatile building blocks for drug discovery and development. Their synthesis is straightforward, and their unique combination of a stable protecting group, a strategically placed fluorine atom, and a reactive phenol moiety provides medicinal chemists with a valuable platform for creating novel drug candidates with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of their synthesis, characterization, and strategic application, underscoring their importance to the scientific community.

References

  • Exploring Fluorine Chemistry in Drug Design: The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Supporting Information for a scientific article. (n.d.). Royal Society of Chemistry. [Link]

  • Loev, B., Kormendy, M. F., & Goodman, M. M. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Reddy, T. S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC Chemistry, 11(1), 35. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214. [Link]

  • BOC Protection and Deprotection. (2025). J&K Scientific LLC. [Link]

  • Supporting Information for Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. (n.d.). [Link]

  • Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. (2022). The Journal of Organic Chemistry, 87(23), 15937–15946. [Link]

  • Tert-butyl (4-hydroxyphenyl)carbamate. (n.d.). Orchid Chemical Supplies Ltd. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences, 3(2), 194-221. [Link]

  • Jameson, B., & Glaser, R. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. ChemistrySelect, 9(16), e202401323. [Link]

  • Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy. (2021). American Chemical Society. [Link]

  • tert-Butyl N-(4-hydroxybutyl)carbamate. (n.d.). PubChem. [Link]

  • Jukić, M., & Opačak-Bernardi, T. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 70(4), 233-254. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). Royal Society of Chemistry. [Link]

  • tert-butyl N-(4-hydroxyphenyl)carbamate. (n.d.). Molport. [Link]

  • tert-butyl N-[4-fluoro-3-(3-hydroxybutyl)phenyl]carbamate. (n.d.). Chemsrc. [Link]

  • Development of the convenient method for the synthesis of (hydroxyphenyl)perfluoroalkylmethanols. (2001). Journal of Fluorine Chemistry, 107(1), 115-125. [Link]

  • Tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide). (2018). Organic Spectroscopy International. [Link]

  • BOC Protection and Deprotection. (2025). J&K Scientific LLC. [Link]

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Exploratory

4-(Boc-amino)-3-fluoro-phenol InChIKey

An In-Depth Technical Guide to 4-(Boc-amino)-3-fluoro-phenol InChIKey: OFMBTCUVYCQPQI-UHFFFAOYSA-N Abstract This guide provides a comprehensive technical overview of 4-(Boc-amino)-3-fluoro-phenol, a key intermediate in m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Boc-amino)-3-fluoro-phenol

InChIKey: OFMBTCUVYCQPQI-UHFFFAOYSA-N

Abstract

This guide provides a comprehensive technical overview of 4-(Boc-amino)-3-fluoro-phenol, a key intermediate in modern medicinal chemistry and drug development. Known chemically as tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate, this molecule's unique structural features—a fluorine substituent, a phenolic hydroxyl group, and a Boc-protected amine—make it a valuable building block for complex pharmaceutical agents. This document details its chemical identity, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its critical role in the synthesis of targeted therapeutics like Regorafenib. Furthermore, it offers detailed experimental protocols for its synthesis, purification, and analytical characterization, alongside essential safety and handling guidelines tailored for research and development professionals.

Introduction: Strategic Importance in Drug Discovery

4-(Boc-amino)-3-fluoro-phenol is a specialized organic molecule that has gained prominence as a versatile building block in the synthesis of pharmacologically active compounds. Its utility stems from the strategic combination of three key functional moieties:

  • The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality. This is fundamental in multi-step syntheses, as it prevents the highly reactive amine from engaging in unwanted side reactions, allowing chemists to perform selective transformations on other parts of the molecule.[] The Boc group can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which ensures that other sensitive functional groups in the molecule remain intact.

  • The Fluorine Substituent: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[2] The fluorine atom on the phenyl ring of this compound can increase lipophilicity, which often enhances cell membrane permeability and bioavailability.[3] It can also alter the acidity of the neighboring phenol and influence metabolic stability and binding affinity to biological targets.[2]

  • The Phenolic Hydroxyl Group: The phenol group provides a reactive handle for further chemical modifications, most commonly through etherification reactions. This allows for the straightforward linkage of the phenyl ring to other molecular scaffolds, a common step in the construction of complex drug molecules.

The convergence of these features makes 4-(Boc-amino)-3-fluoro-phenol an ideal starting material for creating complex molecules with tailored biological activities, particularly in the field of oncology.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are prerequisites for its effective use in research and development.

PropertyValueSource(s)
InChIKey OFMBTCUVYCQPQI-UHFFFAOYSA-N[4]
IUPAC Name tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate[4]
Molecular Formula C₁₁H₁₄FNO₃[4]
Molecular Weight 227.23 g/mol [4]
Monoisotopic Mass 227.09576 Da[4]
SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)F[4]
CAS Number Not directly available; Precursor (4-Amino-3-fluorophenol) is 399-95-1.[5][6]
Appearance Typically a cream to brown solid.[5]
Predicted XlogP 2.3[4]
Solubility Soluble in organic solvents like benzene; insoluble in water.[7]

Synthesis and Mechanistic Rationale

The preparation of 4-(Boc-amino)-3-fluoro-phenol is typically achieved via a two-step process starting from 3-fluoro-4-nitrophenol. This pathway is efficient and utilizes well-established, high-yielding reactions.

G cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Boc Protection of Amine A 3-Fluoro-4-nitrophenol B 4-Amino-3-fluorophenol A->B H₂, Pd/C Ethanol/THF C 4-Amino-3-fluorophenol D 4-(Boc-amino)-3-fluoro-phenol (Target Compound) C->D (Boc)₂O, Base Dichloromethane

Synthetic workflow for 4-(Boc-amino)-3-fluoro-phenol.

Step 1: Catalytic Hydrogenation of 3-fluoro-4-nitrophenol

The initial step involves the reduction of the nitro group of 3-fluoro-4-nitrophenol to an amine. Catalytic hydrogenation is the method of choice due to its high efficiency and clean reaction profile.

  • Mechanism: The reaction is carried out under a hydrogen atmosphere using a palladium on carbon (Pd/C) catalyst.[8] The palladium surface adsorbs both the hydrogen gas and the nitro compound, facilitating the transfer of hydrogen atoms and subsequent reduction of the nitro group to an amine. The solvent system, often a mixture of ethanol and tetrahydrofuran (THF), is chosen for its ability to dissolve the starting material and its compatibility with the catalytic process.[8] The reaction proceeds to completion, yielding 4-amino-3-fluorophenol with high purity after simple filtration of the catalyst and solvent evaporation.[8]

Step 2: Boc Protection of 4-amino-3-fluorophenol

With the amine group exposed, the next step is to protect it. This is crucial for preventing its interference in subsequent reactions where the phenolic hydroxyl group is the intended site of transformation.

  • Mechanism: The amine of 4-amino-3-fluorophenol acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). A mild base, such as triethylamine or sodium bicarbonate, is typically added to neutralize the acidic byproduct (tert-butoxycarboxylic acid) and drive the reaction to completion. This reaction is highly selective for the amine over the less nucleophilic phenol, resulting in the desired N-protected product, 4-(Boc-amino)-3-fluoro-phenol.

Applications in Pharmaceutical Synthesis: The Case of Regorafenib

The primary application of 4-(Boc-amino)-3-fluoro-phenol is as an advanced intermediate in the synthesis of targeted therapies. Its structure is embedded within several kinase inhibitors. A prominent example is its use in a practical synthetic route to Regorafenib , a multi-kinase inhibitor used in the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.[9]

G cluster_0 Compound Features cluster_1 Strategic Advantages in Synthesis cluster_2 Application Outcome Compound 4-(Boc-amino)-3-fluoro-phenol Boc-Protected Amine Fluorinated Phenyl Ring Phenolic -OH Advantages Advantages Controlled Reactivity Modulated Physicochemical Properties Site for Linkage Compound:p1->Advantages:a1 Enables stepwise synthesis Compound:p2->Advantages:a2 Improves bioavailability Compound:p3->Advantages:a3 Allows etherification Outcome Synthesis of Complex APIs (e.g., Regorafenib) Advantages->Outcome Facilitates construction

Logical flow from compound features to pharmaceutical application.

In the synthesis of Regorafenib, the phenolic hydroxyl group of 4-(Boc-amino)-3-fluoro-phenol is used to form a critical ether linkage with another heterocyclic fragment. After this key bond is formed, the Boc group is removed to reveal the free amine, which is then acylated to complete the synthesis of the final drug molecule.[9] This illustrates the compound's role as a linchpin, enabling the precise and ordered assembly of a complex molecular architecture.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and analysis. Researchers should always adhere to institutional safety guidelines and perform a thorough risk assessment before beginning any experiment.

Synthesis Protocol

Part A: Synthesis of 4-Amino-3-fluorophenol [8]

  • To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml), add 10% palladium on carbon (6.0 g).

  • Seal the reaction vessel and place it under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature for approximately 4.5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the catalyst pad with additional ethanol.

  • Combine the filtrates and concentrate them under reduced pressure to yield 4-amino-3-fluorophenol as a solid (typically pale yellow or brown), which can be used directly in the next step.[8]

Part B: Synthesis of 4-(Boc-amino)-3-fluoro-phenol

  • Dissolve the crude 4-amino-3-fluorophenol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution.

  • Add a base, such as triethylamine (1.2 equivalents) or a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous workup. If using an organic solvent like DCM, wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude 4-(Boc-amino)-3-fluoro-phenol can be purified to high homogeneity using one of the following methods:

  • Flash Column Chromatography: Use silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase. The polarity can be adjusted based on TLC analysis.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., toluene, or ethyl acetate/hexanes) can yield highly pure material.[10]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl protons (~1.5 ppm, singlet, 9H), aromatic protons (complex multiplets in the 6.5-7.5 ppm range), the phenolic -OH (broad singlet), and the carbamate N-H (broad singlet).
Mass Spectrometry (MS) In ESI+ mode, expect to observe the protonated molecular ion [M+H]⁺ at m/z 228.1030 and the sodium adduct [M+Na]⁺ at m/z 250.0850.[4] In ESI- mode, the deprotonated ion [M-H]⁻ at m/z 226.0885 should be visible.[4]
HPLC Purity analysis should be performed on a reversed-phase C18 column.[11][12] A high-purity sample should show a single major peak. The method can be developed using a mobile phase of acetonitrile and water, often with a small amount of acid like TFA.

Safety and Handling

While a specific safety data sheet (SDS) for 4-(Boc-amino)-3-fluoro-phenol should be consulted, general precautions based on its structure and its precursor, 4-amino-3-fluorophenol, must be followed.

  • Hazard Identification: The precursor, 4-amino-3-fluorophenol, is classified as harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer (Carcinogenicity Category 1B).[6] It is also toxic to aquatic life with long-lasting effects.[6] Assume the Boc-protected derivative carries similar risks until proven otherwise.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13] Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13][14]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water.[13] If irritation or a rash occurs, seek medical attention.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[13]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[13]

  • Storage and Disposal: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[13][14] Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant. Do not let the product enter drains.[13]

Conclusion

4-(Boc-amino)-3-fluoro-phenol stands as a testament to the power of rational molecular design in modern chemistry. Its carefully orchestrated combination of a selectively removable protecting group, a bio-property modulating fluorine atom, and a reactive phenolic handle provides chemists with a robust and reliable tool for the synthesis of complex, high-value molecules. Its role as a key intermediate in the production of life-saving drugs like Regorafenib underscores its significance to the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its unique capabilities in the pursuit of new therapeutic discoveries.

References

  • PubChemLite. 4-(boc-amino)-3-fluoro-phenol (C11H14FNO3).
  • BOC Sciences. (2018). MSDS of Tert-butyl n-(4-fluorophenyl)carbamate.
  • Thermo Fisher Scientific. 4-Amino-3-fluorophenol, 96%.
  • PubChem. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919.
  • Alfa Aesar. (2010). tert-Butyl carbamate - SAFETY DATA SHEET.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - tert-Butyl carbamate.
  • AbacipharmTech. 4-(Boc-amino)-3-fluoro-phenol.
  • ChemicalBook. 4-Amino-3-fluorophenol synthesis.
  • Cenmed Enterprises. 4-(Boc-amino)-3-fluoro-phenol (C007B-470550).
  • Sigma-Aldrich. (2022). SAFETY DATA SHEET - Butyl carbamate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ResearchGate. A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib | Request PDF.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed.
  • Chemcasts. 4-Amino-3-fluorophenol (CAS 399-95-1) Properties.
  • ChemBK. (2024). 4-amino-3-fluorophenol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Pathways of 3-Amino-4-fluorophenol (CAS: 62257-16-3).
  • Google Patents. (2016). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
  • Guidechem. (2024). How is 4-Amino-3-fluorophenol synthesized?.
  • BOC Sciences. BOC-Amino Acids.
  • ResearchGate. (2025). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
  • ResearchGate. (2025). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization.

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Foundational

Part 1: Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safety and Hazards of 4-(Boc-amino)-3-fluoro-phenol Abstract: This technical guide provides a comprehensive overview of the safety and hazards associated with 4-(Boc-amino)-3-fluoro-phe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of 4-(Boc-amino)-3-fluoro-phenol

Abstract: This technical guide provides a comprehensive overview of the safety and hazards associated with 4-(Boc-amino)-3-fluoro-phenol (CAS No. 182310-73-0), a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals who handle this compound. It synthesizes critical information from Safety Data Sheets (SDS) and chemical databases to offer field-proven insights into safe handling, storage, emergency procedures, and risk mitigation. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure laboratory safety.

4-(Boc-amino)-3-fluoro-phenol, also known as tert-butyl (2-fluoro-4-hydroxyphenyl)carbamate, is a substituted phenol derivative. The presence of a fluorine atom and a Boc-protecting group on the aminophenol backbone imparts specific reactivity and potential biological activity, making it a valuable building block. However, these structural features also necessitate a thorough understanding of its hazard profile.

A summary of its key physicochemical properties is presented below:

PropertyValueSource
Molecular Formula C₁₁H₁₄FNO₃[1]
Molecular Weight 227.23 g/mol [1]
Appearance Light yellow to brown crystalline powder[2]
Melting Point 134-144 °C[3]
Boiling Point ~270.4 °C (Predicted)[2]
Solubility Soluble in benzene, insoluble in water.[2]
Storage Temperature Room temperature, under inert atmosphere, protected from light.[2]

Part 2: GHS Hazard Identification and Classification

Globally Harmonized System (GHS) classifications for chemical hazards provide a standardized framework for communicating the risks associated with chemical substances. 4-(Boc-amino)-3-fluoro-phenol, and its parent compound 4-amino-3-fluorophenol, are classified with significant health and environmental hazards. The Boc-protecting group may alter the toxicological profile, but a conservative approach assuming similar or greater hazards is prudent until specific data for the Boc-derivative becomes available.

The primary hazards associated with the parent compound, 4-amino-3-fluorophenol, are summarized below and should be considered relevant for 4-(Boc-amino)-3-fluoro-phenol in the absence of contrary data.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral Category 4H302: Harmful if swallowedDanger
Skin Sensitization Category 1H317: May cause an allergic skin reactionDanger
Carcinogenicity Category 1BH350: May cause cancerDanger
Aquatic Hazard, Long-Term Category 2H411: Toxic to aquatic life with long lasting effectsDanger

Source:[4][5][6][7]

The carcinogenicity classification (Category 1B) is of particular concern, indicating that the substance is presumed to have carcinogenic potential for humans, based on animal evidence. This necessitates stringent handling protocols to minimize any potential for exposure.

Part 3: Exposure Controls and Personal Protective Equipment (PPE)

Given the significant hazards, a multi-layered approach to exposure control is mandatory. This involves engineering controls, administrative controls, and the consistent use of appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazardous substance.

  • Fume Hood: All handling of 4-(Boc-amino)-3-fluoro-phenol powder must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[5]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

  • Designated Work Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment. The following PPE is mandatory when handling 4-(Boc-amino)-3-fluoro-phenol:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves properly.[5]

  • Eye Protection: Tightly fitting safety goggles or a face shield are essential to protect against splashes or airborne particles.[5]

  • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of spillage, consider a chemical-resistant apron or suit.[5]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a full-face respirator with an appropriate particulate filter is necessary.[5]

PPE_Workflow cluster_ppe Mandatory PPE for Handling 4-(Boc-amino)-3-fluoro-phenol Gloves Chemical-Resistant Gloves (e.g., Nitrile) Goggles Safety Goggles or Face Shield Gloves->Goggles LabCoat Lab Coat Goggles->LabCoat Respirator Respirator (if required) LabCoat->Respirator End Proceed with Work Respirator->End Start Before Handling Start->Gloves

Caption: Mandatory PPE workflow before handling the compound.

Part 4: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for mitigating the risks associated with 4-(Boc-amino)-3-fluoro-phenol.

Handling Protocol
  • Preparation: Before starting work, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5] Use non-sparking tools.[5]

  • Portioning: When weighing or transferring the compound, do so in a fume hood on a disposable liner to contain any spills.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling, even if gloves were worn.[5]

  • Contamination: Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[5]

Storage Protocol
  • Container: Store in a tightly closed, properly labeled container.[5]

  • Location: Keep in a dry, cool, and well-ventilated area.[5] The compound should be stored locked up, accessible only to authorized personnel.[5][6]

  • Environment: Protect from light and store under an inert atmosphere.[2]

  • Incompatibilities: Store away from strong oxidizing agents.[8]

Part 5: Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]

  • Clean-up: Wearing appropriate PPE, carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report: Report the incident to the appropriate safety personnel.

Spill_Response_Flowchart Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill (Prevent Spread) PPE->Contain Cleanup Clean Up Spill (Avoid Dust) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step workflow for responding to a spill.

Part 6: Toxicological and Ecological Information

Toxicological Profile
  • Acute Effects: Harmful if swallowed.[4][5] The toxicological properties have not been fully investigated, but it is expected to cause skin and eye irritation.[8]

  • Sensitization: May cause an allergic skin reaction upon contact.[4][5] This means that initial exposure may not cause a reaction, but subsequent exposures can lead to a significant allergic response.

  • Carcinogenicity: May cause cancer (GHS Category 1B).[4][5][6] This is the most significant long-term health hazard and underscores the importance of minimizing exposure. The mechanism is not well-documented in publicly available literature, but many aromatic amines and phenols are known to have carcinogenic properties.

  • Other Data: No specific data is available for germ cell mutagenicity, reproductive toxicity, or specific target organ toxicity (STOT) for the Boc-protected compound, but the parent compound's profile suggests caution is warranted.[6]

Ecological Hazards

4-amino-3-fluorophenol is classified as toxic to aquatic life with long-lasting effects.[4][5][6] This means that the compound can persist in the environment and cause harm to aquatic organisms. Therefore, it is imperative to prevent its release into the environment. All waste materials containing this compound must be disposed of as hazardous waste according to local, state, and federal regulations.[5]

Part 7: Disposal Considerations

All waste containing 4-(Boc-amino)-3-fluoro-phenol must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed container.

  • Liquid Waste: Any solutions containing this compound should be collected in a labeled, sealed container for hazardous waste disposal.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[6]

References

  • PubChem. (n.d.). 4-Amino-3-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet: 4-Amino-3-fluorophenol. Retrieved from [Link]

  • ChemBK. (2024). 4-amino-3-fluorophenol. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4-(Boc-amino)-3-fluoro-phenol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: Strategic Use of 4-(Boc-amino)-3-fluoro-phenol in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The incorporation of non-canonical amino acids is a pivotal strategy in modern peptide science, enablin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids is a pivotal strategy in modern peptide science, enabling the fine-tuning of therapeutic candidates' pharmacological profiles. 4-(Boc-amino)-3-fluoro-phenol stands out as a versatile building block, offering a unique combination of a conformationally influencing fluoro-substituent and a Boc-protected amine on the phenolic ring. This dual functionality allows for the introduction of a modifiable handle for post-synthesis elaboration while enhancing metabolic stability and influencing peptide architecture. These application notes provide a comprehensive technical guide for the efficient incorporation of this moiety into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), focusing on field-proven protocols, the chemical rationale behind experimental choices, and strategies for overcoming potential challenges.

I. Introduction: The Strategic Advantage of Fluorinated Aminophenols in Peptide Design

The strategic placement of fluorine atoms within a peptide backbone or side chain can profoundly impact its biological properties. The electron-withdrawing nature of fluorine can alter the pKa of neighboring functional groups, influence hydrogen bonding networks, and create localized dipoles, all of which can enhance binding affinity and selectivity for a biological target.[1] Furthermore, the strength of the carbon-fluorine bond often imparts increased resistance to enzymatic degradation, a critical attribute for peptide-based therapeutics.[1]

4-(Boc-amino)-3-fluoro-phenol, when incorporated into a peptide, offers a trifecta of benefits:

  • Enhanced Metabolic Stability: The C-F bond is resistant to oxidative metabolism, a common pathway for the degradation of aromatic residues.

  • Conformational Control: The ortho-fluoro substituent can introduce steric constraints, influencing the torsional angles of the peptide backbone and promoting specific secondary structures.

  • Orthogonal Handle for Modification: The Boc-protected amine on the phenolic side chain provides a latent nucleophile. This Boc group can be selectively removed post-synthesis under acidic conditions that are orthogonal to the standard Fmoc-SPPS cleavage conditions for the main peptide chain, allowing for site-specific conjugation of payloads, imaging agents, or other functional moieties.[2][3]

II. Core Methodology: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis

The most common and efficient method for incorporating the 4-amino-3-fluorophenol moiety is through the use of an Fmoc-protected derivative, such as Fmoc-L-tyrosine(4-Boc-amino-3-fluoro)-OH (a conceptual derivative for the purpose of this protocol). This allows for seamless integration into standard Fmoc/tBu-based SPPS workflows.

A. Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).

  • Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Trt, tBu, Pbf).

  • Target Building Block: Fmoc-protected 4-(Boc-amino)-3-fluoro-phenol derivative.

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - Recommended for this sterically hindered residue.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Fmoc Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF).

  • Solvents: DMF, Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) or similar.

  • Precipitation Solvent: Cold diethyl ether.

B. Experimental Workflow: Single Coupling Cycle

The following diagram illustrates the key stages of incorporating the 4-(Boc-amino)-3-fluoro-phenol derivative into a growing peptide chain on a solid support.

Caption: A simplified workflow for a single amino acid coupling cycle in SPPS.

C. Detailed Protocol for Incorporation

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling of the Fluorinated Amino Acid:

    • Rationale: The presence of the 3-fluoro substituent and the overall bulk of the side chain may lead to steric hindrance, potentially slowing down the coupling reaction. Therefore, a more potent activating agent and slightly extended coupling times are recommended.

    • Pre-activation: In a separate vial, dissolve the Fmoc-4-(Boc-amino)-3-fluoro-phenol derivative (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., colorless beads for the Kaiser test) indicates complete coupling.

    • Troubleshooting: If the test is positive, a second coupling (double coupling) is recommended. Repeat step 3.

  • Washing: After complete coupling, wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for all subsequent amino acids in the sequence.

III. Cleavage and Side-Chain Boc Deprotection

The final step involves cleaving the peptide from the resin and removing all acid-labile side-chain protecting groups, including the Boc group on the 4-amino-3-fluorophenol moiety.

Cleavage_Workflow A Peptide-Resin B Wash & Dry A->B C Treat with Cleavage Cocktail (TFA-based) B->C D Filter & Collect Filtrate C->D E Precipitate Peptide in Cold Ether D->E F Isolate & Purify Crude Peptide E->F

Caption: The final cleavage and deprotection workflow in SPPS.

Protocol for Cleavage and Deprotection
  • Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry thoroughly under a stream of nitrogen or in a desiccator.

  • Cleavage:

    • Add the cleavage cocktail (e.g., Reagent K) to the dry resin.

    • Agitate at room temperature for 2-3 hours. This will cleave the peptide from the resin and remove the tBu, Pbf, Trt, and the side-chain Boc protecting groups.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate.

    • Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS) and analytical HPLC.

IV. Critical Considerations and Troubleshooting

ChallengeScientific RationaleMitigation Strategy
Incomplete Coupling Steric hindrance from the 3-fluoro and Boc-amino groups can slow reaction kinetics.Use a more potent coupling reagent like HATU or COMU. Increase coupling time to 4 hours or consider double coupling.
Side-Chain O-Acylation The phenolic hydroxyl group is nucleophilic and can be acylated by the activated carboxyl group of the incoming amino acid if not properly managed.Ensure efficient coupling to the N-terminus to minimize the availability of the activated amino acid for side reactions. Using pre-activation of the incoming amino acid is recommended.
Side-Chain Boc Group Stability The Boc group on the side chain must remain stable during the repetitive piperidine treatments for Fmoc removal.The Boc group is stable to the basic conditions of Fmoc deprotection, ensuring orthogonality.[3][4]
Final Cleavage Byproducts Cationic species generated during TFA cleavage can lead to side reactions with electron-rich residues.Use a cleavage cocktail containing scavengers like water, thioanisole, and EDT to quench reactive cationic species.

V. Post-Synthesis Modification: A Gateway to Functional Peptides

Once the peptide containing the deprotected 4-amino-3-fluorophenol is synthesized and purified, the free aniline on the side chain can be selectively functionalized. This opens up a vast chemical space for creating complex peptidomimetics, antibody-drug conjugates, or imaging agents.

VI. Conclusion

The use of 4-(Boc-amino)-3-fluoro-phenol as a building block in peptide synthesis is a powerful strategy for introducing unique structural and functional features. By understanding the chemical principles and employing optimized protocols, researchers can efficiently incorporate this versatile moiety to create novel peptides with enhanced therapeutic potential. The orthogonal protection scheme allows for both the benefits of fluorination and a site for specific post-synthesis modification, making it a valuable tool for advanced peptide design and development.

VII. References

  • Dryland, A., & Sheppard, R. C. (1986). Peptide synthesis. Part 11. A system for continuous flow solid phase peptide synthesis using fluorenylmethoxycarbonyl-amino acid pentafluorophenyl esters. Journal of the Chemical Society, Perkin Transactions 1, 125-137.

  • BenchChem. (2025). Mastering Peptide Synthesis with Fluorinated Amino Acids. BenchChem Application Notes.

  • Dryland, A., & Sheppard, R. C. (n.d.). Peptide synthesis. Part 11. A system for continuous flow solid phase peptide synthesis using fluorenylmethoxycarbonyl-amino acid pentafluorophenyl esters. Semantic Scholar.

  • MDPI. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate.

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 2-Fluorophenylalanine. BenchChem Application Notes.

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis.

  • BenchChem. (2025). Application Notes and Protocols: Step-by-Step Incorporation of 4-Fluorophenylalanine into a Peptide Chain. BenchChem Application Notes.

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry.

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.

  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.

  • Fields, G. B. (2006). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science.

  • BenchChem. (2025). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. BenchChem Application Notes.

  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?

  • A SanChemLabs Company. (n.d.). 4-Bromo-3-fluorophenol: A Versatile Chemical Intermediate.

  • Zhang, Y., et al. (2018). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. ResearchGate.

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

  • Fields, G. B. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

  • ChemicalBook. (n.d.). 4-Amino-3-fluorophenol synthesis.

  • National Center for Biotechnology Information. (n.d.). 4-Amino-3-fluorophenol. PubChem.

  • BenchChem. (2025). Application Notes and Protocols: 3-(1-Aminoethyl)-4-fluorophenol in Medicinal Chemistry. BenchChem Application Notes.

  • A SanChemLabs Company. (n.d.). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis.

  • Ayoup, M. S., et al. (2015). Fluorine containing amino acids: synthesis and peptide coupling of amino acids containing the all-cis tetrafluorocyclohexyl motif. Organic & Biomolecular Chemistry, 13, 5621-5624.

  • Di Mauro, G., et al. (2021). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.

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Application

Application Notes & Protocols: 4-(Boc-amino)-3-fluoro-phenol as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of a Trifunctional Synthon In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Synthon

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] 4-(Boc-amino)-3-fluoro-phenol, also known as tert-butyl (2-fluoro-4-hydroxyphenyl)carbamate, has emerged as a particularly valuable building block due to its trifunctional nature. It offers a synthetically versatile platform, combining:

  • A nucleophilic phenol for O-alkylation or O-arylation.

  • An acid-labile Boc-protected amine , allowing for selective deprotection and subsequent functionalization.

  • A fluorinated aromatic ring , which imparts desirable physicochemical properties to target molecules and influences the reactivity of the adjacent functional groups.

This guide provides an in-depth analysis of the reactivity of 4-(Boc-amino)-3-fluoro-phenol and offers detailed protocols for its application in the synthesis of complex molecular architectures, with a focus on its role in the development of kinase inhibitors.[1][2][3]

Physicochemical & Structural Data

A clear understanding of a building block's physical properties is essential for its effective use in synthesis.

PropertyValueSource(s)
IUPAC Name tert-butyl (2-fluoro-4-hydroxyphenyl)carbamate[4]
CAS Number 911297-02-4[5]
Molecular Formula C₁₁H₁₄FNO₃[4][5]
Molecular Weight 227.23 g/mol [5]
Appearance Light yellow to brown crystalline solid[6]
Melting Point 135-137 °C[6]

Reactivity Profile and Mechanistic Considerations

The synthetic utility of 4-(Boc-amino)-3-fluoro-phenol is dictated by the interplay of its three key functional components. Understanding their electronic effects is crucial for predicting reactivity and designing successful synthetic strategies.

The Influence of the ortho-Fluoro Group

The fluorine atom at the 3-position (ortho to the hydroxyl group) exerts a powerful electron-withdrawing inductive effect (-I). This has two primary consequences:

  • Increased Phenolic Acidity: The inductive withdrawal of electron density stabilizes the corresponding phenoxide anion, making the phenolic proton more acidic compared to phenol itself. This facilitates O-alkylation reactions under milder basic conditions.

  • Modulation of Aromatic Reactivity: While halogens are generally deactivating, they are ortho, para-directors for electrophilic aromatic substitution (EAS).[7] The final regiochemical outcome of EAS reactions will depend on the combined directing effects of the strongly activating hydroxyl and Boc-amino groups.[8][9]

The Role of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis for several reasons[10][]:

  • Robustness: It is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other sites, most notably the phenolic hydroxyl group.[12]

  • Preventing N-Alkylation: By temporarily converting the nucleophilic amine into a non-nucleophilic carbamate, it ensures that alkylation occurs exclusively on the phenolic oxygen.[13]

  • Acid Labile Cleavage: The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to cleanly liberate the free amine for subsequent transformations.[10][14][15]

cluster_reactivity Reactivity Map of 4-(Boc-amino)-3-fluoro-phenol mol Structure phenol Phenolic -OH (Nucleophilic Site for O-Alkylation) mol->phenol boc Boc-Protected Amine (Stable to Base, Acid Labile) mol->boc ring Aromatic Ring (Activated for EAS at C5) mol->ring

Caption: Key reactive sites of the 4-(Boc-amino)-3-fluoro-phenol building block.

Key Synthetic Transformations & Protocols

This section provides experimentally grounded protocols for the two most common transformations involving this building block: O-alkylation and N-Boc deprotection.

Protocol 1: General Procedure for O-Alkylation via Williamson Ether Synthesis

This reaction is typically the first step in a synthetic sequence, attaching a desired side chain to the phenolic oxygen. The choice of a moderately strong base like potassium carbonate is effective due to the enhanced acidity of the fluorinated phenol.

Rationale: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are preferred over stronger bases like sodium hydride (NaH) to minimize potential side reactions. Dimethylformamide (DMF) or acetonitrile (ACN) are excellent polar aprotic solvents for this Sₙ2 reaction.

Step-by-Step Protocol:

  • Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(Boc-amino)-3-fluoro-phenol (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF (or ACN) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add a solid base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.2-1.5 eq).

  • Electrophile Addition: Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1-1.3 eq) to the suspension.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure O-alkylated product.

Protocol 2: General Procedure for Acid-Mediated N-Boc Deprotection

This protocol efficiently removes the Boc group to reveal the primary aniline, which is a key intermediate for subsequent amide bond formations, cross-coupling reactions, or other N-functionalizations.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the tert-butyl carbamate via an E1-type mechanism, generating the stable tert-butyl cation, carbon dioxide, and the protonated amine.[15] Dichloromethane (DCM) is the solvent of choice as it is inert to the acidic conditions.

Step-by-Step Protocol:

  • Reagent Setup: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at room temperature to a concentration of 0.1 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq, often used as a 20-50% solution in DCM) dropwise.[10][14]

    • CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS. Deprotection is typically rapid, often completing within 1-3 hours.[14][15]

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.

    • The resulting product is typically the trifluoroacetate salt of the amine.

  • Isolation/Neutralization (Optional):

    • For direct use, the crude salt is often sufficient.

    • To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base until the aqueous layer is basic.

    • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the free amine.

Application Spotlight: A Workflow for Kinase Inhibitor Scaffolds

4-(Boc-amino)-3-fluoro-phenol is a key precursor for various kinase inhibitors, including the multikinase inhibitor Regorafenib.[2][3][16] The general synthetic strategy involves sequential O-alkylation followed by N-deprotection and subsequent amide coupling or urea formation.

start 4-(Boc-amino)-3-fluoro-phenol step1 O-Alkylation (Protocol 1) Reagents: R-X, K₂CO₃, DMF start->step1 intermediate1 O-Alkylated Intermediate step1->intermediate1 step2 Boc Deprotection (Protocol 2) Reagents: TFA, DCM intermediate2 4-Alkoxy-2-fluoroaniline Salt step2->intermediate2 step3 Amide Coupling / Urea Formation Reagents: R'-COOH, Coupling Agent or R'-NCO, Base final Kinase Inhibitor Scaffold step3->final intermediate1->step2 intermediate2->step3

Caption: A generalized synthetic workflow for constructing kinase inhibitor scaffolds.

This two-step sequence efficiently transforms the simple building block into a highly functionalized 2-fluoro-4-alkoxyaniline intermediate, primed for the final coupling step that introduces the remainder of the pharmacophore. The fluorine atom ortho to the resulting aniline can play a crucial role in modulating the conformation and basicity of the amine, potentially enhancing target engagement.

Conclusion

4-(Boc-amino)-3-fluoro-phenol is a powerful and versatile building block for organic synthesis. Its unique combination of a selectively addressable phenol, a robustly protected amine, and a strategically placed fluorine atom provides chemists with a reliable platform for constructing complex molecules with desirable pharmaceutical properties. The protocols and strategic insights provided in this guide are intended to empower researchers in drug discovery and development to fully leverage the synthetic potential of this valuable intermediate.

References

  • Choy, J., Jaime-Figueroa, S., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA - Common Organic Chemistry. Retrieved from [Link]

  • Choy, J., Jaime-Figueroa, S., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-3-fluorophenol HCl (18266-53-0): A Critical Raw Material for Pharma. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4-(Boc-amino)-3-fluoro-phenol (C007B-470550). Retrieved from [Link]

  • AbacipharmTech. (n.d.). 4-(Boc-amino)-3-fluoro-phenol. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 4-Amino-3-fluorophenol. Retrieved from [Link]

  • ChemBK. (2024). 4-amino-3-fluorophenol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Activity of different positions in phenol with respect to electrophilic aromatic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-fluorophenol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Amino-4-fluorophenol in Modern Chemistry. Retrieved from [Link]

  • Zhang, W., et al. (2010). Selective alkylation of aminophenols. ARKIVOC. Retrieved from [Link]

  • FULIR. (n.d.). Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. Retrieved from [Link]

  • Quora. (2018). Why is -OH group of phenol ortho/para directing?. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.15: Orientation Effects in Substituted Benzenes. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 3-Amino-4-fluorophenol (CAS: 62257-16-3). Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.15: Orientation Effects in Substituted Benzenes. Retrieved from [Link]

Sources

Method

Application Note & Protocol: Strategic Synthesis of 4-(Boc-amino)-3-fluoro-phenol

Introduction: The Strategic Value of Fluorinated Phenolic Building Blocks 4-(Boc-amino)-3-fluoro-phenol is a highly valuable intermediate in the fields of medicinal chemistry and drug development. Its molecular architect...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Phenolic Building Blocks

4-(Boc-amino)-3-fluoro-phenol is a highly valuable intermediate in the fields of medicinal chemistry and drug development. Its molecular architecture combines three critical pharmacophoric elements: a phenol hydroxyl group, a fluorine atom ortho to the amine, and a Boc-protected amine. This strategic combination makes it a versatile building block for synthesizing complex molecules, particularly kinase inhibitors and other targeted therapeutics.[1][2]

The incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[3] The tert-butoxycarbonyl (Boc) protecting group provides a robust and reliable method for masking the nucleophilicity of the aniline nitrogen, allowing for selective reactions at other positions of the molecule.[4][5] Its widespread use stems from its stability under a variety of reaction conditions and its straightforward removal under mild acidic conditions.[6][7][]

This document provides a comprehensive guide to the synthesis of 4-(Boc-amino)-3-fluoro-phenol, detailing a reliable experimental protocol, explaining the underlying chemical principles, and discussing its application in modern drug discovery.

Reaction Overview and Mechanistic Rationale

The synthesis involves the chemoselective N-acylation of the starting material, 4-amino-3-fluorophenol, using di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of (Boc)₂O.

Causality of Reagent Selection
  • 4-Amino-3-fluorophenol (Starting Material): This precursor can be synthesized through various routes, most commonly by the catalytic hydrogenation of 3-fluoro-4-nitrophenol.[9] Its purity is critical for the success of the subsequent protection step.

  • Di-tert-butyl Dicarbonate ((Boc)₂O): This is the reagent of choice for Boc protection due to its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed.[5]

  • Base (e.g., Sodium Bicarbonate, Triethylamine, or DMAP): A mild base is employed to neutralize the acidic proton of the ammonium intermediate formed during the reaction, driving the equilibrium towards the product.[7] It also scavenges any acidic impurities that could prematurely cleave the Boc group.

  • Solvent (e.g., Tetrahydrofuran (THF)/Water): A biphasic or aqueous solvent system is often ideal. THF solubilizes the organic reagents, while the aqueous phase dissolves the base and facilitates a clean work-up.[7]

Visualizing the Synthetic Workflow

The following diagram outlines the logical flow of the experimental procedure, from initial setup to the final, characterized product.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis start Dissolve 4-amino-3-fluorophenol in THF/Water add_base Add NaHCO₃ and stir start->add_base add_boc Add (Boc)₂O solution dropwise at 0°C add_base->add_boc react Stir at room temperature for 12-18 hours add_boc->react quench Evaporate THF react->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (H₂O, brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify characterize Characterize by NMR, MS, HPLC purify->characterize product Obtain pure 4-(Boc-amino)-3-fluoro-phenol characterize->product

Caption: Experimental workflow for the synthesis of 4-(Boc-amino)-3-fluoro-phenol.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Equipment
  • Reagents: 4-Amino-3-fluorophenol, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Ethyl acetate, Brine (saturated aq. NaCl), Anhydrous sodium sulfate (Na₂SO₄), Deionized water.

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, standard glassware for extraction, filtration apparatus.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add 4-amino-3-fluorophenol (5.0 g, 39.3 mmol). Dissolve it in a mixture of THF (50 mL) and deionized water (25 mL).

  • Base Addition: Add sodium bicarbonate (6.6 g, 78.6 mmol, 2.0 equiv) to the solution. Stir the mixture vigorously for 15 minutes at room temperature to ensure the base is well-dispersed.

  • Boc Anhydride Addition: In a separate beaker, dissolve (Boc)₂O (9.4 g, 43.2 mmol, 1.1 equiv) in THF (25 mL). Transfer this solution to a dropping funnel.

  • Reaction Execution: Cool the flask containing the aminophenol solution to 0°C using an ice bath. Add the (Boc)₂O solution dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Add deionized water (50 mL) to the remaining aqueous slurry and transfer the mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).[10]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • The crude product often solidifies upon concentration. For higher purity, it can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) or purified via column chromatography on silica gel.[11]

Data Summary
ParameterValue / DescriptionRationale
Starting Material 4-Amino-3-fluorophenolPrecursor with target amine
Reagent Di-tert-butyl dicarbonateBoc-protection agent
Stoichiometry 1.1 equivalents of (Boc)₂OA slight excess ensures complete consumption of the starting amine.
Base 2.0 equivalents of NaHCO₃Mild base to neutralize acid byproduct and drive the reaction.
Solvent THF / WaterProvides solubility for both organic and inorganic reagents.
Temperature 0°C initially, then RTControls initial exotherm, then allows for steady reaction rate.
Reaction Time 12-18 hoursEnsures complete conversion.
Typical Yield >90%Efficient and high-yielding transformation.

Characterization

  • ¹H NMR: The successful formation of the product is confirmed by the appearance of a large singlet at ~1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The broad singlet of the starting -NH₂ protons will be replaced by a new singlet for the carbamate -NH proton.

  • ¹⁹F NMR: The fluorine signal can be monitored to ensure the integrity of the fluorophenol ring during the reaction.[12]

  • Mass Spectrometry: Electrospray ionization (ESI-MS) should show the expected molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 4-(Boc-amino)-3-fluoro-phenol (C₁₁H₁₄FNO₃, MW: 227.23 g/mol ).

Application Notes: Utility in Drug Discovery

The synthesized 4-(Boc-amino)-3-fluoro-phenol is a key precursor for advanced pharmaceutical intermediates. A prominent example is its use in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in the treatment of various cancers.[1][2]

In such syntheses, the Boc-protected amine allows for selective functionalization of the phenolic hydroxyl group. After the desired modifications are made, the Boc group can be easily removed with an acid like trifluoroacetic acid (TFA) to reveal the free amine for subsequent coupling reactions.[5][] This protection-deprotection strategy is fundamental to building complex molecular architectures.

Conceptual Role as a Kinase Inhibitor Fragment

The diagram below illustrates the conceptual role of molecules derived from this building block. Many kinase inhibitors function by competing with adenosine triphosphate (ATP) for the enzyme's binding site, thereby blocking the signaling pathway that promotes cell proliferation.

G cluster_enzyme Kinase Enzyme cluster_ligands Ligands binding_site ATP Binding Site atp ATP atp->binding_site Binds & Activates (Signal ON) inhibitor Inhibitor (derived from title compound) inhibitor->binding_site Binds & Blocks (Signal OFF)

Caption: Conceptual model of a kinase inhibitor blocking the ATP binding site.

References

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 4-Amino-3-fluorophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
  • Collection of Czechoslovak Chemical Communications. (n.d.). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US6037503A - Process for the preparation of para-fluorophenol.
  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US9790185B2 - Process for the preparation of regorafenib and its crystalline forms.
  • Cenmed Enterprises. (n.d.). 4-(Boc-amino)-3-fluoro-phenol (C007B-470550). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

  • European Patent Office. (1986). Preparation of 4-fluorophenols - EP 0188848 A1. Retrieved from [Link]

  • Google Patents. (n.d.). US2950325A - Process for making fluorophenols.
  • PubChem. (n.d.). 4-Amino-3-fluorophenol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Pathways of 3-Amino-4-fluorophenol (CAS: 62257-16-3). Retrieved from [Link]

  • ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Synthesis and Antibacterial Activity of Trivalent Ultrashort Arg-Trp-based Antimicrobial Peptides. Retrieved from [Link]

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Application

Application Notes and Protocols for the Selective Boc Protection of 4-amino-3-fluorophenol

Introduction: Strategic Protection of a Key Building Block 4-amino-3-fluorophenol is a valuable bifunctional building block in medicinal chemistry and materials science. Its strategic use in multi-step syntheses often ne...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Protection of a Key Building Block

4-amino-3-fluorophenol is a valuable bifunctional building block in medicinal chemistry and materials science. Its strategic use in multi-step syntheses often necessitates the selective protection of one of its reactive functional groups—the aromatic amine and the phenolic hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a premier choice for protecting the amino moiety due to its robustness under various non-acidic conditions and its facile, clean removal under mild acidic treatment.[1][2]

This technical guide provides detailed protocols for the chemoselective N-Boc protection of 4-amino-3-fluorophenol. We will delve into the mechanistic principles that govern this selectivity, offer step-by-step experimental procedures, and discuss critical parameters for process optimization and characterization of the final product, tert-butyl (4-fluoro-3-hydroxyphenyl)carbamate.

Scientific Integrity & Logic: The Basis for Selective N-Protection

The successful and selective N-acylation of 4-amino-3-fluorophenol with di-tert-butyl dicarbonate ((Boc)₂O) hinges on the inherent difference in nucleophilicity between the aromatic amino group and the phenolic hydroxyl group.

  • Expertise & Experience: Nucleophilicity as the Driving Force for Selectivity

    The nitrogen atom of the aromatic amine is significantly more nucleophilic than the oxygen atom of the phenolic hydroxyl group. This is due to several factors:

    • Electronegativity: Nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile.

    • Steric Hindrance: The amino group is generally less sterically hindered than the hydroxyl group, allowing for easier access by the bulky (Boc)₂O reagent.

    • Electronic Effects: While the fluorine atom ortho to the amino group is electron-withdrawing, which slightly decreases the nucleophilicity of the amine, this effect is not substantial enough to reverse the inherent reactivity order compared to the phenolic oxygen. The hydroxyl group's lone pairs are delocalized into the aromatic ring, further reducing their availability for reaction.

    Consequently, the reaction with (Boc)₂O proceeds preferentially at the more nucleophilic amino group, leading to the desired N-protected product.[3] O-acylation is generally not observed under standard conditions, ensuring high chemoselectivity.

  • Trustworthiness: The Self-Validating Nature of the Protocol

    The protocols described herein are designed to be self-validating. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC), and the identity and purity of the final product can be unequivocally confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected spectral data for the product, based on analogous compounds, provides a clear benchmark for success.[4]

Experimental Protocols

Protocol 1: General Procedure using a Biphasic System

This protocol is a robust and widely applicable method for the N-Boc protection of anilines and aminophenols.[5][6]

Materials and Reagents:

  • 4-amino-3-fluorophenol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 4-amino-3-fluorophenol (1.0 eq) in a mixture of dichloromethane and water (e.g., a 2:1 v/v ratio).

  • Addition of Base: Add sodium bicarbonate (2.0-3.0 eq) to the stirred solution.

  • Addition of (Boc)₂O: To the biphasic mixture, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, the product can be further purified by flash column chromatography on silica gel or by crystallization/slurrying in a non-polar solvent like hexanes or diethyl ether.[7]

Protocol 2: Homogeneous System using an Organic Base

This method is suitable for reactions where a biphasic system is not desired and offers a simpler work-up in some cases.

Materials and Reagents:

  • 4-amino-3-fluorophenol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-amino-3-fluorophenol (1.0 eq) in THF or ACN in a round-bottom flask.

  • Addition of Base: Add triethylamine (1.5-2.0 eq) to the solution.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1-1.2 eq) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic solution sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter and concentrate the organic layer to obtain the crude product.

    • Purify as described in Protocol 1, if necessary.

Visualization of the Reaction and Workflow

Boc_Protection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 4-amino-3-fluorophenol + (Boc)₂O solvent Solvent (e.g., DCM/H₂O or THF) start->solvent base Base (e.g., NaHCO₃ or TEA) solvent->base reaction Stir at Room Temperature base->reaction extraction Extraction reaction->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Flash Chromatography or Crystallization concentration->purification final_product tert-butyl (4-fluoro-3-hydroxyphenyl)carbamate purification->final_product

Caption: Experimental workflow for the N-Boc protection of 4-amino-3-fluorophenol.

Data Presentation: Summary of Reaction Parameters

ParameterProtocol 1 (Biphasic)Protocol 2 (Homogeneous)Rationale & Field Insights
Base Sodium bicarbonate (NaHCO₃)Triethylamine (TEA) or DIPEANaHCO₃ is a mild, inexpensive base suitable for biphasic systems. TEA/DIPEA are organic bases soluble in THF/ACN, facilitating a homogeneous reaction.[8][9]
Solvent Dichloromethane (DCM) / WaterTetrahydrofuran (THF) or Acetonitrile (ACN)DCM is an excellent solvent for the product and is immiscible with water. THF and ACN are polar aprotic solvents that are suitable for homogeneous reactions with organic bases.
(Boc)₂O (eq) 1.1 - 1.21.1 - 1.2A slight excess of the Boc anhydride ensures complete consumption of the starting amine.
Temperature Room TemperatureRoom TemperatureThe reaction is typically efficient at ambient temperature, avoiding potential side reactions.
Reaction Time 12 - 24 hours4 - 12 hoursHomogeneous reactions are often faster. Monitoring by TLC is crucial to determine the endpoint.
Typical Yield >90%>90%High yields are expected due to the high chemoselectivity of the reaction.

Characterization of tert-butyl (4-fluoro-3-hydroxyphenyl)carbamate

The final product, with CAS number 859537-27-2, should be characterized to confirm its identity and purity.[10][11]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm integrating to 9H), aromatic protons (with splitting patterns influenced by the fluorine and other substituents), a broad singlet for the NH proton, and a singlet for the phenolic OH proton. The spectrum of the analogous tert-butyl (4-hydroxyphenyl)carbamate shows aromatic protons around 6.7-7.2 ppm, a broad singlet for the NH proton around 6.4 ppm, and a singlet for the Boc group at 1.51 ppm.[4]

  • ¹³C NMR: The carbon NMR will show a signal for the quaternary carbon of the Boc group at ~80 ppm, the carbonyl carbon at ~153 ppm, and distinct signals for the aromatic carbons, with C-F coupling visible.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak or a fragment corresponding to the loss of the tert-butyl group.

Conclusion

The selective N-Boc protection of 4-amino-3-fluorophenol is a straightforward and high-yielding transformation that relies on the differential nucleophilicity of the amino and hydroxyl groups. The protocols provided here offer reliable methods for achieving this transformation, which is a critical step in the synthesis of more complex molecules for pharmaceutical and materials applications. Careful monitoring of the reaction and proper characterization of the product are essential for ensuring the quality and success of subsequent synthetic endeavors.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

  • Organic Spectroscopy International. (2018, April 27). Tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide). Retrieved from [Link]

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  • Scholars' Mine. (2024, April 24). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. Retrieved from [Link]

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Method

Application Notes & Protocols: The Strategic Utility of 4-(Boc-amino)-3-fluoro-phenol in Pharmaceutical Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: A Keystone Building Block in Modern Medicinal Chemistry 4-(Boc-amino)-3-fluoro-phenol has emerged as a critical structural motif and...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Keystone Building Block in Modern Medicinal Chemistry

4-(Boc-amino)-3-fluoro-phenol has emerged as a critical structural motif and versatile intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of oncology. Its value is derived from the strategic placement of three key functional groups on a stable phenyl ring: a phenolic hydroxyl, a fluorine atom, and a Boc-protected amine.

  • The Fluorine Advantage : The presence of a fluorine atom ortho to the amino group significantly influences the molecule's electronic properties and metabolic stability. Fluorine's high electronegativity can modulate the pKa of the adjacent amine and phenol, potentially enhancing binding interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of the final drug candidate.[1]

  • The Orthogonality of Protection : The tert-butyloxycarbonyl (Boc) group serves as a robust and reliable protecting group for the aniline nitrogen.[2] Its stability to a wide range of reaction conditions, except for strong acid, allows chemists to selectively perform reactions at the phenolic hydroxyl group without interference from the nucleophilic amine. This orthogonality is fundamental to multi-step synthetic strategies.[3] The Boc group can be cleanly removed under anhydrous acidic conditions, revealing the free amine for subsequent elaboration, such as amide bond or urea formation.[2]

This unique combination of features makes 4-(Boc-amino)-3-fluoro-phenol an ideal starting point for constructing the core of numerous targeted therapies, most notably kinase inhibitors designed to interfere with aberrant cell signaling pathways in cancer.[1][4][5]

Physicochemical Properties & Handling

Proper handling and storage are paramount for maintaining the integrity of this reagent. The following table summarizes its key properties.

PropertyValueReference
Molecular Formula C₁₁H₁₄FNO₃[6]
Molecular Weight 227.23 g/mol [6]
CAS Number 911297-02-4[6]
Appearance Pale yellow to off-white solid[7]
Solubility Slightly soluble in water, soluble in organic solvents like ethanol, THF.[7][8]
Purity Typically ≥97%[6]

Safety & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer.[8][9] It is also toxic to aquatic life with long-lasting effects.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Core Synthetic Transformations & Rationale

The utility of 4-(Boc-amino)-3-fluoro-phenol stems from the two primary reaction pathways it enables: modification at the phenolic hydroxyl group and, following deprotection, elaboration of the aniline nitrogen.

A. O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group is readily deprotonated by a mild base to form a nucleophilic phenoxide. This phenoxide can then displace a leaving group on an electrophilic partner (e.g., an alkyl halide or a heteroaryl halide) to form a diaryl or alkyl aryl ether. This is a cornerstone reaction for linking the phenol scaffold to other fragments of a target molecule.

  • Causality Behind Experimental Choices : The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaH) is critical. Weaker bases like K₂CO₃ are often sufficient and offer better functional group tolerance. Stronger bases like NaH are used when the electrophile is less reactive but require anhydrous conditions. The solvent, typically a polar aprotic one like DMF or DMSO, is chosen to effectively solvate the cation and promote the nucleophilic attack of the phenoxide.[3]

B. N-Acylation & Urea Formation following Boc Deprotection

The Boc group is quantitatively removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an anhydrous solvent.[2] This unmasks the 4-amino-3-fluorophenol core, which can then undergo a variety of transformations.

  • Amide Bond Formation : The resulting free amine is a potent nucleophile for coupling with activated carboxylic acids (using standard coupling reagents like HATU, HOBt/EDC) to form a stable amide linkage, a ubiquitous feature in pharmaceuticals.

  • Urea Synthesis : The amine can also react with isocyanates or carbamoyl chlorides to generate urea derivatives. This is particularly relevant in the synthesis of many kinase inhibitors, where the urea moiety often acts as a key hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket of the target kinase.[10]

The logical flow of utilizing this building block is depicted below.

G A 4-(Boc-amino)-3-fluoro-phenol B Pathway 1: Reaction at Phenol A->B C Pathway 2: Reaction at Amine A->C D O-Alkylation (Williamson Ether Synthesis) B->D E Boc Deprotection (Acidic Conditions) C->E F Diaryl / Alkyl Aryl Ether Product D->F G 4-Amino-3-fluorophenol E->G I Final Pharmaceutical Target (e.g., Kinase Inhibitor) F->I H Amide Coupling / Urea Formation G->H H->I

Caption: Synthetic pathways enabled by 4-(Boc-amino)-3-fluoro-phenol.

Experimental Protocols

The following protocols are generalized methodologies that can be adapted by researchers for specific substrates and target molecules.

Protocol 1: General Procedure for Boc-Deprotection and Amide Coupling

This two-step protocol first unmasks the aniline nitrogen and then couples it with a carboxylic acid.

Step A: Boc Deprotection

  • Dissolution: Dissolve 4-(Boc-amino)-3-fluoro-phenol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add the deprotecting acid (e.g., 4M HCl in dioxane [4-5 eq] or neat TFA [10-20 eq]) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude 4-amino-3-fluorophenol salt is often used directly in the next step without further purification.

Step B: Amide Bond Formation

  • Acid Activation: In a separate flask, dissolve the desired carboxylic acid (1.0-1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF). Add a coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: Add a solution of the crude 4-amino-3-fluorophenol salt from Step A to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[1]

G cluster_0 Step A: Deprotection cluster_1 Step B: Coupling A Dissolve Reagent in Anhydrous Solvent B Add Acid (e.g., TFA, HCl) A->B C Stir 1-4h at RT B->C D Concentrate to get 4-Amino-3-fluorophenol Salt C->D E Activate Carboxylic Acid (HATU/DIPEA in DMF) D->E Crude product used directly F Add Aminophenol Salt E->F G Stir 12-24h at RT F->G H Work-up & Purify (Extraction, Chromatography) G->H

Caption: Workflow for Boc-deprotection followed by amide coupling.

Protocol 2: General Procedure for Diaryl Ether Synthesis (SNAr)

This protocol outlines the formation of an ether linkage at the phenolic position via a Nucleophilic Aromatic Substitution (SNAr) reaction.

  • Reagent Preparation: To a flask containing 4-(Boc-amino)-3-fluoro-phenol (1.0 eq) and the heteroaryl halide (e.g., 2-chloropyridine derivative, 1.1 eq), add a suitable polar aprotic solvent (e.g., DMSO, DMF).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2-3 eq) or cesium carbonate (Cs₂CO₃, 2 eq).

  • Reaction: Heat the mixture to 80-120 °C and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water.

  • Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude residue is then purified by flash column chromatography to yield the desired diaryl ether.

Case Study: Application in the Synthesis of Regorafenib

Regorafenib (Stivarga®) is an oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer and other solid tumors.[10] The 4-amino-3-fluorophenol core is a central component of its structure. A practical synthesis of Regorafenib highlights the dual reactivity of this building block.[10]

The synthesis involves:

  • The formation of a urea linkage at the 4-amino position by reacting 4-amino-3-fluorophenol with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

  • The formation of a diaryl ether bond at the phenolic hydroxyl group via reaction with 4-chloro-N-methyl-2-pyridinecarboxamide.

This real-world example authoritatively demonstrates how 4-(Boc-amino)-3-fluoro-phenol (or its deprotected form) serves as a linchpin, connecting two distinct aromatic fragments to construct a complex and potent pharmaceutical agent.[10]

G cluster_0 Key Fragments for Regorafenib cluster_1 Reaction at Functional Groups start 4-Amino-3-fluorophenol rxn1 Urea Formation Reaction at NH₂ group start->rxn1 rxn2 Diaryl Ether Synthesis Reaction at OH group start->rxn2 frag1 Fragment 1 4-chloro-3-(trifluoromethyl)phenyl isocyanate frag1->rxn1 frag2 Fragment 2 4-chloro-N-methyl-2- pyridinecarboxamide frag2->rxn2 end_product Regorafenib rxn1->end_product rxn2->end_product

Caption: Logical relationship in the synthesis of Regorafenib.

References

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  • Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. (2012). PubMed. Retrieved January 5, 2026, from [Link]

  • Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. (2013). PubMed. Retrieved January 5, 2026, from [Link]

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Application

Application Notes & Protocols for 4-(Boc-amino)-3-fluoro-phenol: A Versatile Building Block in Modern Synthesis

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the utilization of 4-(tert-butoxycarbonyl-a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the utilization of 4-(tert-butoxycarbonyl-amino)-3-fluoro-phenol. This trifunctional building block, featuring a synthetically versatile phenol, a strategically positioned fluorine atom, and an acid-labile Boc-protected amine, is a valuable intermediate in the synthesis of complex molecules. This document elucidates the rationale behind key experimental choices and provides step-by-step procedures for its application in common synthetic transformations, including O-alkylation, palladium-catalyzed cross-coupling, and selective deprotection.

Introduction: The Strategic Value of 4-(Boc-amino)-3-fluoro-phenol

4-(Boc-amino)-3-fluoro-phenol (CAS: 911297-02-4, Molecular Formula: C₁₁H₁₄FNO₃) is an aromatic compound distinguished by three key functional groups that can be manipulated with a high degree of orthogonality.[1][2] Its utility in synthetic programs stems from the unique interplay of these features:

  • Phenolic Hydroxyl Group: A versatile handle for introducing diversity through O-alkylation, O-arylation, and esterification, or for conversion into an electrophilic partner (e.g., triflate) for cross-coupling reactions.

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group for amines, stable to a variety of nucleophilic and basic conditions.[3] Its facile removal under acidic conditions allows for the late-stage introduction of the free amine for subsequent functionalization, such as amide bond formation or arylation.[4][]

  • Fluorine Atom: The presence of fluorine ortho to the amine significantly influences the molecule's electronic properties and pKa. In drug discovery, fluorine substitution is a well-established strategy to modulate metabolic stability, membrane permeability, and binding affinity to biological targets by altering local electronics and conformation.[6][7][8][9]

This combination makes 4-(Boc-amino)-3-fluoro-phenol and its deprotected analog, 4-amino-3-fluorophenol, key intermediates in the synthesis of pharmaceuticals and agrochemicals, including multi-kinase inhibitors like Regorafenib.[10][11]

G cluster_0 Core Structure: 4-(Boc-amino)-3-fluoro-phenol cluster_1 Synthetic Applications A Phenolic -OH D O-Alkylation / Arylation A->D Nucleophilic Reactivity E Conversion to Triflate for Cross-Coupling (e.g., Suzuki) A->E Derivatization B Boc-Protected Amine (-NHBoc) F Amide Coupling / N-Arylation (Post-Deprotection) B->F Acid-Labile Deprotection C Fluorine (-F) G Modulation of Physicochemical Properties (pKa, logP) C->G Electronic Influence

Figure 1: Logical relationships of the functional groups on 4-(Boc-amino)-3-fluoro-phenol and their primary synthetic applications.

Synthesis of the Starting Material

The target compound is most directly prepared by the Boc-protection of its parent amine, 4-amino-3-fluorophenol.

Protocol 1: Boc-Protection of 4-Amino-3-fluorophenol

Principle: The nucleophilic amino group attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in the presence of a mild base to neutralize the resulting acidic proton.[] This procedure ensures high chemoselectivity for N-protection over O-acylation of the phenol under controlled conditions.

Experimental Protocol:

  • To a stirred solution of 4-amino-3-fluorophenol (1.0 eq) in tetrahydrofuran (THF, 0.2 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Add triethylamine (TEA, 1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield 4-(Boc-amino)-3-fluoro-phenol.

ReagentM.W. ( g/mol )Eq.Amount (mmol)Mass/Volume
4-Amino-3-fluorophenol127.121.010.01.27 g
Di-tert-butyl dicarbonate218.251.111.02.40 g
Triethylamine101.191.212.01.67 mL
Tetrahydrofuran (THF)---50 mL
Table 1: Representative quantitative data for the Boc-protection reaction.

Key Synthetic Transformations

Protocol 2: O-Alkylation of the Phenolic Hydroxyl Group

Principle: The Williamson ether synthesis involves the deprotonation of the phenol with a suitable base to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide via an Sₙ2 reaction. The choice of a non-nucleophilic base like potassium carbonate is crucial to avoid competing reactions with the Boc-protecting group.

Experimental Protocol:

  • Combine 4-(Boc-amino)-3-fluoro-phenol (1.0 eq), your chosen alkyl halide (e.g., benzyl bromide, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a round-bottom flask.

  • Add N,N-dimethylformamide (DMF, 0.3 M) as the solvent.

  • Stir the mixture at 60 °C for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to afford the desired ether.

ReagentM.W. ( g/mol )Eq.Amount (mmol)Mass/Volume
4-(Boc-amino)-3-fluoro-phenol227.241.05.01.14 g
Benzyl Bromide171.041.26.00.71 mL
Potassium Carbonate138.212.010.01.38 g
DMF---~17 mL
Table 2: Representative quantitative data for O-benzylation.
Protocol 3: Suzuki-Miyaura Cross-Coupling via Aryl Triflate Intermediate

Principle: Phenols are not direct partners in Suzuki couplings. They must first be converted into an electrophilic species. A common and effective strategy is the conversion to an aryl trifluoromethanesulfonate (triflate), a superb leaving group in palladium-catalyzed cross-coupling reactions.[12] The subsequent Suzuki-Miyaura reaction involves the palladium(0)-catalyzed coupling of this aryl triflate with an organoboronic acid or ester.[13][14]

Part A: Synthesis of the Aryl Triflate

  • Dissolve 4-(Boc-amino)-3-fluoro-phenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude triflate is often used directly in the next step without further purification.

Part B: Suzuki-Miyaura Coupling

  • To a flask containing the crude aryl triflate (1.0 eq) and the desired arylboronic acid (1.5 eq), add a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Add a solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio, 0.1 M).

  • Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 6-16 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to yield the biaryl product.

G Pd0 Pd(0)L₂ C1 Ar-Pd(II)L₂(OTf) Pd0->C1 Oxidative Addition ArOTf Ar-OTf ArOTf->C1 Base Base R_BOH2 R-B(OH)₂ Base->R_BOH2 C2 Ar-Pd(II)L₂(R) R_BOH2->C2 Transmetalation Ar_R Ar-R C1->C2 C2->Pd0 Reductive Elimination C2->Ar_R

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Boc Group Deprotection

Principle: The Boc group is designed to be labile under acidic conditions.[4] Trifluoroacetic acid (TFA) is commonly used as it cleaves the tert-butyl carbamate via protonation, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[4][] Dichloromethane (DCM) is a typical solvent.

Experimental Protocol:

  • Dissolve the Boc-protected substrate (1.0 eq) in DCM (0.1 M).

  • Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 20-50% solution in DCM) at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated solution of NaHCO₃ to neutralize any remaining acid.

  • Wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected amine, which may be used directly or purified further if necessary.

Expert Insight: For substrates containing other acid-sensitive functional groups, milder deprotection conditions can be employed. Using 4 M HCl in dioxane is a common alternative that can sometimes offer better selectivity.[15]

Analytical Characterization

Derivatives synthesized from 4-(Boc-amino)-3-fluoro-phenol should be characterized using standard analytical techniques to confirm their structure and purity.[16][17]

  • ¹H NMR: Expect signals for the aromatic protons (typically in the 6.5-7.5 ppm range, showing coupling to fluorine), a singlet for the nine tert-butyl protons of the Boc group (~1.5 ppm), and a singlet for the N-H proton.[18]

  • ¹³C NMR: The carbon attached to the fluorine will appear as a doublet with a large coupling constant (¹JC-F). Signals for the aromatic carbons and the carbonyl and quaternary carbons of the Boc group will also be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated exact mass should be observed (e.g., for C₁₁H₁₄FNO₃, [M+H]⁺ ≈ 228.10).[1]

  • FT-IR Spectroscopy: Look for characteristic absorption bands for O-H (~3400 cm⁻¹), N-H (~3300 cm⁻¹), and the Boc carbonyl C=O (~1700 cm⁻¹) stretching vibrations.

Safety and Handling

While specific toxicity data for 4-(Boc-amino)-3-fluoro-phenol is limited, related aminophenol compounds may cause skin irritation or allergic reactions.[19]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

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Sources

Method

Application Note: A Robust and Scalable Two-Step Synthesis of 4-(Boc-amino)-3-fluoro-phenol

Abstract This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 4-(Boc-amino)-3-fluoro-phenol, a critical building block in modern medicinal chemistry. Fluorinated phenols are of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 4-(Boc-amino)-3-fluoro-phenol, a critical building block in modern medicinal chemistry. Fluorinated phenols are of immense value in drug discovery, often enhancing metabolic stability, binding affinity, and other pharmacokinetic properties of active pharmaceutical ingredients. Specifically, 4-(Boc-amino)-3-fluoro-phenol is a key precursor for the synthesis of multi-kinase inhibitors such as Regorafenib, a drug used in the treatment of advanced cancers.[1][2] We present a highly efficient, two-step synthetic route commencing from the readily available 3-fluoro-4-nitrophenol. The protocol is designed for scalability, emphasizing operational simplicity, high yields, and robust purification procedures suitable for multi-gram to kilogram production.

Introduction and Synthetic Strategy

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary drug design. The target compound, 4-(Boc-amino)-3-fluoro-phenol, provides a versatile platform for further chemical elaboration, featuring a nucleophilic phenol, a protected aniline for directed reactivity, and a strategically placed fluorine atom to modulate electronic properties.

Our selected synthetic pathway is a two-step sequence designed for efficiency and scalability:

  • Catalytic Hydrogenation: The selective reduction of the nitro group of 3-fluoro-4-nitrophenol to an amine using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is renowned for its clean conversion and simple work-up, as the catalyst is easily removed by filtration.[3]

  • N-Boc Protection: The chemoselective protection of the newly formed amino group in 4-amino-3-fluorophenol using di-tert-butyl dicarbonate (Boc₂O). This reaction is robust, high-yielding, and employs standard conditions that are amenable to large-scale operations.[4]

This approach avoids the multiple, often lower-yielding steps associated with alternative routes that might start from p-nitrophenol or o-fluoronitrobenzene.[5][6]

Caption: Overall two-step synthetic scheme.

Experimental Protocols

Part 1: Scale-Up Synthesis of 4-Amino-3-fluorophenol (CAS: 399-95-1)

Principle: This procedure details the catalytic hydrogenation of a nitroarene. The palladium catalyst adsorbs hydrogen gas on its surface, facilitating the reduction of the nitro group to the corresponding primary amine with high selectivity. The choice of an ethanol/THF solvent system ensures good solubility for both the starting material and the product.[3]

Materials & Equipment:

  • Hydrogenation vessel (e.g., Parr hydrogenator) or a multi-neck flask equipped with a hydrogen balloon inlet

  • Mechanical stirrer

  • Filtration apparatus (e.g., Buchner funnel with Celite® or a similar filter aid)

  • Rotary evaporator

Protocol:

  • Vessel Preparation: To a suitable hydrogenation vessel, add 3-fluoro-4-nitrophenol (e.g., 20.0 g, 127.3 mmol).

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Palladium on activated carbon (Pd/C, 50% wet, e.g., 6.0 g dry weight). The use of a wet catalyst mitigates the risk of ignition upon contact with the solvent.

  • Solvent Addition: Add a solvent mixture of ethanol (200 mL) and tetrahydrofuran (THF, 125 mL).

  • Hydrogenation: Seal the vessel, purge thoroughly with hydrogen gas, and then pressurize to the desired pressure (or maintain a positive pressure with a hydrogen balloon). Stir the mixture vigorously at room temperature (approx. 20-25°C).

  • Reaction Monitoring: Monitor the reaction progress by the cessation of hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 4-5 hours).[3]

  • Work-up and Isolation:

    • Carefully depressurize the vessel and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter pad can be pyrophoric; do not allow it to dry completely in the air. Quench it carefully with water.

    • Wash the filter cake with additional ethanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 4-amino-3-fluorophenol as a solid. The product is often of sufficient purity for the next step without further purification.[3]

Expected Yield: Quantitative (approx. 16.1 g).[3] Characterization (¹H-NMR, DMSO-d₆): δ 8.78 (s, 1H, OH), 6.59 (dd, 1H), 6.43 (m, 1H), 6.34 (m, 1H), 4.38 (m, 2H, NH₂).[3]

Part 2: Synthesis of 4-(Boc-amino)-3-fluoro-phenol

Principle: This is a standard nucleophilic acyl substitution reaction. The amino group of 4-amino-3-fluorophenol acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The tert-butoxide byproduct is neutralized by the reaction conditions, driving the formation of the stable tert-butyl carbamate (Boc-protected amine).[7]

Materials & Equipment:

  • Jacketed reaction vessel with overhead stirring

  • Addition funnel

  • Standard laboratory glassware for extraction and filtration

Protocol:

  • Reactant Setup: Dissolve the crude 4-amino-3-fluorophenol (16.1 g, 126.7 mmol) from Part 1 in THF (250 mL) in a reaction vessel.

  • Base Addition: Add a suitable base, such as triethylamine (21.2 mL, 152.0 mmol, 1.2 eq) or a saturated aqueous solution of sodium bicarbonate (150 mL).

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 30.4 g, 139.4 mmol, 1.1 eq) in THF (50 mL) and add it dropwise to the stirred reaction mixture at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Work-up and Isolation:

    • If an aqueous base was used, separate the organic layer. If triethylamine was used, add water (200 mL) and proceed with extraction.

    • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine all organic layers and wash sequentially with 1M HCl (100 mL) to remove any remaining base, water (100 mL), and brine (100 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. For scale-up, recrystallization is the preferred method.

Expected Yield: 85-95%. Characterization: The final product should be a solid.

Data Summary and Scale-Up Considerations

Quantitative Data Summary (Based on 20g Scale)
StepCompoundMW ( g/mol )Mass (g)Moles (mmol)EquivalentsExpected Yield
1 3-Fluoro-4-nitrophenol157.1120.0127.31.0~100% (16.1 g)
10% Pd/C-~6.0-Catalyst-
2 4-Amino-3-fluorophenol127.1216.1126.71.085-95%
Boc₂O218.2530.4139.41.1-
Triethylamine101.1915.4152.01.2-
Scale-Up Insights
  • Heat Management: The hydrogenation of nitro compounds is exothermic. For larger scales, a jacketed reactor with efficient cooling is essential to maintain the reaction temperature and prevent runaways.

  • Hydrogen Safety: Transitioning from a hydrogen balloon to a pressurized reactor requires stringent safety protocols, including proper grounding, ventilation, and leak detection.

  • Catalyst Handling: At scale, the pyrophoric nature of dry Pd/C poses a significant risk. Always handle the catalyst as a wet slurry. Post-reaction, the filtered catalyst should be immediately quenched and stored under water before disposal or recovery.

  • Purification Strategy: While chromatography is effective at the lab scale, it becomes costly and inefficient for kilograms of material. Developing a robust crystallization procedure is critical for achieving high purity at a large scale.

Process Workflow and Hazard Analysis

Workflow cluster_0 Part 1: Hydrogenation cluster_1 Part 2: Boc Protection P1_Start Charge Reactor: 1. 3-Fluoro-4-nitrophenol 2. Pd/C Catalyst 3. EtOH/THF Solvent P1_React Purge with H₂ Run Reaction @ RT, 4-5h P1_Start->P1_React P1_Filter Inert Gas Purge Filter through Celite® (Quench Catalyst Waste) P1_React->P1_Filter P1_Concentrate Concentrate Filtrate (Rotary Evaporator) P1_Filter->P1_Concentrate P1_Product Crude 4-Amino-3-fluorophenol P1_Concentrate->P1_Product P2_Start Charge Reactor: 1. Crude Amine 2. THF Solvent 3. Base (e.g., NEt₃) P1_Product->P2_Start Transfer to Next Step P2_React Add Boc₂O Solution Run Reaction @ RT, 12-18h P2_Start->P2_React P2_Workup Aqueous Workup: 1. Quench/Wash 2. Extract with EtOAc 3. Brine Wash & Dry P2_React->P2_Workup P2_Purify Concentrate & Purify (Recrystallization) P2_Workup->P2_Purify P2_Product Final Product: 4-(Boc-amino)-3-fluoro-phenol P2_Purify->P2_Product

Caption: Detailed workflow from starting materials to final product.

Safety & Hazard Summary
SubstanceCAS NumberKey HazardsRecommended PPE
4-Amino-3-fluorophenol399-95-1Harmful if swallowed, skin sensitizer, suspected carcinogen, toxic to aquatic life.[8][9]Goggles, gloves, lab coat, respirator
Hydrogen Gas (H₂)1333-74-0Extremely flammable gas.Use in a well-ventilated area, no ignition sources.
Palladium on Carbon (Pd/C)7440-05-3Pyrophoric when dry, flammable solid.Handle wet, under inert atmosphere.
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5Flammable solid, skin/eye irritant.Goggles, gloves, lab coat.
Tetrahydrofuran (THF)109-99-9Highly flammable liquid, may form explosive peroxides.Use in fume hood, check for peroxides.

Handling Precautions: All operations should be conducted in a well-ventilated chemical fume hood.[8][10] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, nitrile or neoprene gloves, and a flame-resistant lab coat.[9][10] Avoid inhalation of dusts and vapors.[8][11] A site-specific risk assessment should be performed before undertaking any scale-up activity.

Conclusion

The two-step synthesis protocol detailed herein provides a reliable and scalable method for the production of 4-(Boc-amino)-3-fluoro-phenol. By utilizing a clean catalytic hydrogenation followed by a robust Boc-protection, this route offers high yields and operational simplicity. The provided scale-up considerations and safety analysis are intended to guide researchers and process chemists in transitioning this synthesis from the bench to pilot-plant or manufacturing scale, thereby facilitating the supply of this crucial intermediate for pharmaceutical research and development.

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  • ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib | Request PDF. Retrieved from ResearchGate website. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Phenols in Modern Chemistry. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

  • Google Patents. (n.d.). EP0470669A2 - Preparation of fluorophenols, fluorohalophenols, N-acylfluoroanilines, and N-acylfluorohaloanilines.
  • IRDB. (n.d.). Efficient Synthesis of Multisubstituted Aromatic Compounds from Phenol Derivatives. Retrieved from IRDB website. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal website. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry website. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia website. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific website. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 3-Amino-4-fluorophenol (CAS: 62257-16-3). Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

  • National Institutes of Health. (n.d.). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Retrieved from NIH website. [Link]

  • AbacipharmTech. (n.d.). 4-(Boc-amino)-3-fluoro-phenol. Retrieved from AbacipharmTech website. [Link]

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Application

Application Notes and Protocols: The Strategic Use of 4-(Boc-amino)-3-fluoro-phenol in Modern Kinase Inhibitor Synthesis

An In-Depth Technical Guide Abstract The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth exploration of 4-(Boc-amino)-3-fluoro-phenol, a key building block in the synthesis of targeted kinase inhibitors. We will dissect the rationale behind its use, detailing its contribution to molecular stability, binding affinity, and overall drug-like properties.[3] This document provides validated, step-by-step protocols for the critical synthetic transformations involving this reagent—namely ether bond formation and deprotection—and illustrates its application in the construction of complex kinase inhibitor scaffolds.

Introduction: The Value Proposition of Fluorinated Phenols in Kinase Inhibition

Kinase inhibitors represent one of the most successful classes of targeted therapies, particularly in oncology.[4] Their design often hinges on creating molecules that can effectively compete with ATP in the kinase hinge region. The 4-amino-3-fluorophenoxy moiety, derived from the title compound, is a privileged scaffold in this context.

  • The Role of Fluorine : The introduction of a fluorine atom ortho to the amino group and meta to the hydroxyl group is a deliberate design choice. Fluorine, being the most electronegative element, alters the electron distribution of the aromatic ring.[2] This can lower the pKa of the phenolic proton, making it a better hydrogen bond donor. Crucially, the C-F bond is exceptionally strong, which can block potential sites of metabolic oxidation, thereby enhancing the metabolic stability and plasma half-life of the drug candidate.[1][5] This strategic fluorination can also lead to improved binding affinity and target selectivity.[1][2]

  • The Boc-Protecting Group : The tert-butyloxycarbonyl (Boc) group provides robust protection for the aniline nitrogen. It is stable under a wide range of reaction conditions, including those typically used for ether synthesis (e.g., basic conditions), yet it can be removed cleanly under acidic conditions without affecting other sensitive functional groups.[] This orthogonality is essential for multi-step synthetic campaigns.

The combination of these features makes 4-(Boc-amino)-3-fluoro-phenol a highly valuable and versatile intermediate for constructing a wide array of kinase inhibitors targeting families such as EGFR, VEGFR, and PDGFR.[3]

Physicochemical Properties and Handling

Proper handling and characterization of starting materials are paramount for reproducible synthetic outcomes.

PropertyValueSource
Chemical Name tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate[7]
Synonyms 4-(Boc-amino)-3-fluoro-phenol[8]
CAS Number 911297-02-4[8][9]
Molecular Formula C₁₁H₁₄FNO₃[7][8]
Molecular Weight 227.23 g/mol [8]
Appearance Light yellow to brown powder/crystal[10]
Purity Typically ≥97%[8]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Core Synthetic Workflow & Key Transformations

The primary utility of 4-(Boc-amino)-3-fluoro-phenol is to introduce the 4-amino-3-fluorophenoxy moiety into a target molecule, typically a heterocyclic core common in kinase inhibitors. This is achieved through a two-step sequence: ether formation followed by Boc-deprotection.

G cluster_0 Step 1: C-O Bond Formation cluster_1 Step 2: Deprotection A 4-(Boc-amino)-3-fluoro-phenol C Boc-Protected Intermediate A->C Base (e.g., K₂CO₃) or Pd Catalyst B Heteroaryl Halide/Sufonate (Kinase Core) B->C D Boc-Protected Intermediate E Final Kinase Inhibitor Scaffold (Free Amine) D->E Acid (e.g., TFA, HCl) G cluster_0 Williamson / SNAr Ether Synthesis Phenol Phenoxide Phenol->Phenoxide + Base - H-Base⁺ Product Phenoxide->Product Sₙ2 / SₙAr Attack X- X- Het-X Het-X Het-X->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Boc-amino)-3-fluoro-phenol

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 4-(Boc-amino)-3-fluoro-phenol. This valuable intermediate is crucial in the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 4-(Boc-amino)-3-fluoro-phenol. This valuable intermediate is crucial in the synthesis of various pharmaceutical agents, and optimizing its yield and purity is paramount. This document provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during its preparation.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: I am experiencing very low yields in my Boc-protection step. What are the likely causes and how can I fix this?

Answer: Low yield in the Boc protection of 4-amino-3-fluorophenol is a common issue that can stem from several factors. The key is to systematically investigate the potential causes.

Causality Analysis: The primary reaction involves the nucleophilic attack of the amino group on the di-tert-butyl dicarbonate (Boc₂O). The electron-withdrawing nature of the fluorine atom ortho to the amino group decreases its nucleophilicity, making the reaction inherently slower than with non-fluorinated anilines. Furthermore, the presence of the acidic phenolic hydroxyl group can complicate the reaction.

Potential Causes & Step-by-Step Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or non-optimal temperature. Due to the reduced nucleophilicity of the amine, longer reaction times or gentle heating may be required.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is fully consumed. If the reaction is sluggish at room temperature, consider gently heating the mixture to 40-50°C.

  • Inappropriate Base or Stoichiometry:

    • Cause: The choice and amount of base are critical. An inadequate amount of a weak base may not effectively neutralize the acidic byproducts, stalling the reaction. Conversely, a very strong base can deprotonate the phenol, increasing the likelihood of O-acylation (see Question 2).

    • Solution: Use a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃). Start with 1.1 to 1.5 equivalents of the base. Ensure your Boc₂O is not the limiting reagent; use 1.1 to 1.2 equivalents to drive the reaction to completion.

  • Poor Solubility of Starting Material:

    • Cause: 4-amino-3-fluorophenol may have limited solubility in certain non-polar organic solvents, preventing it from reacting efficiently.

    • Solution: Employ a solvent system that ensures complete dissolution of the starting material. Common choices include tetrahydrofuran (THF), 1,4-dioxane, or a mixture of an organic solvent with water (e.g., THF/water or acetone/water).[1]

  • Hydrolysis of Boc Anhydride:

    • Cause: If using aqueous conditions, Boc₂O can be hydrolyzed to tert-butanol and CO₂, reducing the amount available for the reaction. While the aminolysis reaction is generally faster than hydrolysis, prolonged reaction times in water can lead to lower yields.[2]

    • Solution: When using a biphasic system, ensure vigorous stirring to maximize the interfacial area. Add the Boc₂O portion-wise to maintain its concentration in the organic phase.

Question 2: My final product is impure. I suspect a side product is forming. What could it be and how do I prevent it?

Answer: The most common side product in this synthesis is the result of a competing reaction at the phenolic hydroxyl group.

Primary Side Reaction: O-Acylation Besides the desired N-Boc protection, the phenolic hydroxyl group can also react with Boc₂O, especially under strongly basic conditions, to form a tert-butoxycarbonyl carbonate ester. This can lead to the formation of a di-protected species, tert-butyl (3-fluoro-4-((tert-butoxycarbonyl)oxy)phenyl)carbamate.

Preventative Strategies:

  • Control of Basicity: Avoid strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) if O-acylation is problematic. Opt for milder bases such as sodium bicarbonate (NaHCO₃) or perform the reaction without a base, although this may require longer reaction times.

  • Temperature Management: Keep the reaction temperature low. O-acylation is often more prevalent at higher temperatures. Running the reaction at 0°C to room temperature is advisable.

  • Chemoselective Conditions: Performing the reaction in an aqueous solvent system (e.g., dioxane/water or acetone/water) with NaHCO₃ often favors selective N-protection.[3]

Troubleshooting Flowchart for Low Yield / Impurity

G start Low Yield or Impure Product Observed check_sm TLC/LC-MS Analysis: Is Starting Material (SM) Present? start->check_sm check_impurity TLC/LC-MS Analysis: Is a Major Side Product Present? check_sm->check_impurity No (or minor) incomplete_rxn Issue: Incomplete Reaction check_sm->incomplete_rxn Yes side_rxn Issue: Side Reaction (O-acylation) check_impurity->side_rxn Yes purification Purification Challenge check_impurity->purification No, but difficult to separate solution1 Solutions: 1. Increase reaction time. 2. Gently heat (40-50°C). 3. Increase Boc₂O eq. (1.1-1.2). 4. Check base stoichiometry. incomplete_rxn->solution1 solution2 Solutions: 1. Use milder base (NaHCO₃). 2. Lower reaction temperature (0°C). 3. Use aqueous solvent system. 4. Avoid excess Boc₂O. side_rxn->solution2 solution3 Solutions: 1. Optimize column chromatography   (Hexane/EtOAc gradient). 2. Attempt recrystallization. purification->solution3

Caption: Troubleshooting decision tree for synthesis optimization.

Question 3: The purification of my final product by column chromatography is difficult, and the yield is poor after purification. Are there better methods?

Answer: Purification can indeed be challenging due to the similar polarities of the starting material, product, and potential side products.

Optimization of Chromatography:

  • Solvent System: A gradient elution is highly recommended. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The product, 4-(Boc-amino)-3-fluoro-phenol, is moderately polar and should elute before the more polar starting material, 4-amino-3-fluorophenol.

  • Silica Gel Treatment: Sometimes, the acidic nature of silica gel can cause partial deprotection of the Boc group during chromatography, leading to streaking and lower yields. You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~0.5-1%).

Alternative Purification: Recrystallization

If the product is obtained as a solid with reasonable purity (>90%), recrystallization can be an excellent and scalable alternative to chromatography.

  • Solvent Screening: Test various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Good starting points for screening include:

    • Ethyl acetate / Hexanes

    • Dichloromethane / Hexanes

    • Toluene

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to the precursor, 4-amino-3-fluorophenol? A reliable and commonly cited method is the catalytic hydrogenation of 3-fluoro-4-nitrophenol.[4] This reaction is typically high-yielding and clean. The nitro group is selectively reduced without affecting the fluorine atom or the phenol. A typical procedure involves using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[4]

Q2: How can I effectively monitor the progress of the Boc protection reaction? Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The product will be less polar (higher Rf value) than the starting amine. Stain the plate with potassium permanganate or ninhydrin. Ninhydrin is particularly useful as it will stain the primary amine starting material but not the Boc-protected product.

Q3: Is it possible to perform O-Boc protection on the phenol first, followed by N-Boc protection? This is not a recommended strategy. Protecting the phenol first would require a separate deprotection step. Furthermore, selective O-deprotection in the presence of an N-Boc group can be challenging. The direct, chemoselective N-Boc protection of 4-amino-3-fluorophenol is a more efficient route.

Q4: What are the key safety considerations for this synthesis?

  • Di-tert-butyl dicarbonate (Boc₂O): It is a lachrymator and should be handled in a well-ventilated fume hood. It is also moisture-sensitive.

  • Catalytic Hydrogenation: When preparing the 4-amino-3-fluorophenol precursor, handling hydrogen gas and a pyrophoric catalyst like Pd/C requires proper safety protocols, including an inert atmosphere setup (e.g., nitrogen or argon purge) to prevent fires.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents like THF, dioxane, and dichloromethane.

Experimental Protocols & Data

Protocol 1: Synthesis of 4-amino-3-fluorophenol[4]
  • To a solution of 3-fluoro-4-nitrophenol (10.0 g, 63.7 mmol) in ethanol (100 mL) and tetrahydrofuran (65 mL), add 10% palladium on carbon (1.5 g, 10% w/w).

  • The reaction vessel is purged with nitrogen, and then a hydrogen atmosphere is introduced (typically via a balloon or a hydrogenation apparatus).

  • The mixture is stirred vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional ethanol.

  • The combined filtrate is concentrated under reduced pressure to yield 4-amino-3-fluorophenol as a solid, which can be used in the next step without further purification. Expected yield is typically >95%.

Protocol 2: Synthesis of tert-butyl (2-fluoro-4-hydroxyphenyl)carbamate

Overall Synthesis Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Boc Protection start 3-Fluoro-4-nitrophenol step1 H₂, Pd/C Ethanol/THF Room Temperature start->step1 product1 4-Amino-3-fluorophenol step1->product1 step2 Boc₂O, NaHCO₃ Dioxane/Water Room Temperature product1->step2 product2 4-(Boc-amino)-3-fluoro-phenol step2->product2 purification Purification (Column Chromatography or Recrystallization) product2->purification final_product Final Product purification->final_product

Caption: General workflow for the synthesis of 4-(Boc-amino)-3-fluoro-phenol.

  • Dissolve 4-amino-3-fluorophenol (5.0 g, 39.3 mmol) in a mixture of 1,4-dioxane (50 mL) and water (25 mL).

  • Add sodium bicarbonate (4.95 g, 59.0 mmol, 1.5 eq).

  • To the stirred suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O) (9.4 g, 43.2 mmol, 1.1 eq) in 1,4-dioxane (20 mL) dropwise over 20 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (3:1 Hexane:EtOAc).

  • Once the reaction is complete, add water (50 mL) and extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the title compound as a white to off-white solid.

Table 1: Influence of Base and Solvent on Boc Protection
Base (eq.)SolventTemp (°C)Typical OutcomePotential Issues
NaHCO₃ (1.5)Dioxane/H₂O25Good yield, high N-selectivityBiphasic, requires good stirring
TEA (1.2)THF25Good yield, generally cleanCan sometimes promote minor O-acylation
NoneTHF50Moderate yieldVery slow reaction, requires heat
K₂CO₃ (1.5)Acetone25Moderate to good yieldIncreased risk of O-acylation side product

References

  • Taylor & Francis Online (2015). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • ResearchGate. Deprotection of O-Boc and other protecting groups | Download Table. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • Awuah, S. G. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • Master Organic Chemistry (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate (2020). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib | Request PDF. [Link]

  • Google Patents.
  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Boc Deprotection of 4-(Boc-amino)-3-fluoro-phenol Derivatives

Welcome to the technical support center for the deprotection of 4-(Boc-amino)-3-fluoro-phenol derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of 4-(Boc-amino)-3-fluoro-phenol derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific transformation. The presence of the electron-donating phenol and the strongly electron-withdrawing fluorine on the same aromatic ring introduces unique electronic and steric considerations that can complicate the standard acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group.

This document provides a structured approach to troubleshooting common issues, offering explanations grounded in mechanistic principles and providing actionable protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the standard mechanism for TFA-mediated Boc deprotection?

The cleavage of the Boc group with trifluoroacetic acid (TFA) is an acid-catalyzed elimination process.[1] It proceeds through three primary steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1][2]

  • Carbocation Formation: This protonation destabilizes the group, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[2][3] The resulting amine is then protonated by the excess TFA to form its trifluoroacetate salt.[1][2]

Q2: How do the fluoro and phenol groups on my substrate affect the Boc deprotection?

The substituents on your 4-(Boc-amino)-3-fluoro-phenol derivative create a nuanced electronic environment:

  • Phenolic Hydroxyl Group (-OH): As an electron-donating group, the phenol activates the aromatic ring, making it more electron-rich. This can increase the susceptibility of the ring to electrophilic attack by the tert-butyl cation generated during deprotection, leading to potential C-alkylation side products.[4][5][6]

  • Fluorine Atom (-F): Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect, which can help stabilize the aromatic ring.[7][8] This property can also make the Boc-protected amine slightly less prone to cleavage by acid compared to non-fluorinated analogs.[9] The presence of fluorine can also increase the chemical resistance and thermal stability of the aromatic ring.[10][11][12]

The interplay of these effects can lead to a delicate balance between achieving complete deprotection and minimizing side reactions.

Q3: Can I monitor the progress of my deprotection reaction?

Yes, monitoring the reaction is critical to avoid over-exposure to acidic conditions. The two most common methods are:

  • Thin-Layer Chromatography (TLC): This is a quick and cost-effective method. The deprotected product, being a salt, is significantly more polar and will have a much lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary amine product.[4][13][14]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, reverse-phase HPLC is ideal. The polar product will have a shorter retention time than the non-polar starting material. This technique allows for accurate determination of reaction completion and product purity.[13][14]

Troubleshooting Guide

This section addresses specific problems you may encounter during the Boc deprotection of 4-(Boc-amino)-3-fluoro-phenol derivatives.

Issue 1: Incomplete or Sluggish Deprotection

Observation: TLC or HPLC analysis shows a significant amount of starting material remaining after the standard reaction time (e.g., 1-2 hours at room temperature).

Probable Causes & Solutions:

Probable CauseScientific RationaleTroubleshooting Steps & Recommendations
Insufficient Acid Strength or Concentration The rate of Boc cleavage can have a second-order dependence on the acid concentration.[1][15] The electron-withdrawing nature of the fluorine atom may require stronger acidic conditions for efficient cleavage.1. Increase TFA Concentration: Instead of a 20-50% solution of TFA in dichloromethane (DCM), try using neat TFA.[16] 2. Switch to a Stronger Acid System: Consider using 4M HCl in dioxane, which is often more effective for stubborn Boc groups.[17][18]
Inadequate Reaction Time or Temperature Deprotection is a kinetic process. Steric hindrance or electronic effects can slow the reaction rate.[1]1. Extend Reaction Time: Continue to monitor the reaction by TLC or HPLC for an additional 1-2 hours. 2. Increase Temperature: If the reaction is still sluggish at room temperature, consider gentle warming to 30-40°C. However, be aware that higher temperatures can also promote side reactions.[16]
Poor Solubility If your substrate is not fully dissolved, the acid cannot efficiently access the Boc group.[4]1. Alter Solvent System: If solubility in DCM is low, consider alternative solvents like dioxane or a co-solvent system.
Issue 2: Formation of Unidentified Side Products

Observation: TLC shows multiple new spots, or HPLC/LC-MS analysis reveals unexpected masses in the crude product.

Probable Causes & Solutions:

Probable CauseScientific RationaleTroubleshooting Steps & Recommendations
C-Alkylation of the Phenolic Ring The tert-butyl cation (tBu+) generated during deprotection is a reactive electrophile. The electron-rich phenol ring is susceptible to Friedel-Crafts-type alkylation by this cation.[4][5][6]1. Use a Cation Scavenger: Add a scavenger to the reaction mixture to trap the tBu+ cation. Common scavengers include triisopropylsilane (TIS), anisole, or cresol.[16] A typical cocktail is 95:2.5:2.5 TFA/TIS/H₂O.[18]
Fries Rearrangement Although less common with carbamates than with phenolic esters, under strong Lewis or Brønsted acid conditions, there is a possibility of rearrangement where the Boc group or its fragments migrate to the aromatic ring.[19][20][21][22]1. Use Milder Conditions: If rearrangement is suspected, switch to a milder deprotection method. 2. Lower the Temperature: Running the reaction at 0°C can disfavor rearrangement pathways.[20]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavenger

This protocol is a good starting point for the deprotection of 4-(Boc-amino)-3-fluoro-phenol derivatives.

  • Preparation: Dissolve the Boc-protected starting material (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling (Optional): For sensitive substrates, cool the solution to 0°C in an ice bath.[1]

  • Addition of Reagents: To the stirred solution, add triisopropylsilane (TIS, 1.1 eq) as a scavenger. Then, add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Reaction: Allow the reaction to stir at 0°C to room temperature. Monitor the progress by TLC or HPLC every 30-60 minutes until the starting material is consumed.[1][13]

  • Work-up (Aqueous):

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.[13]

    • Co-evaporate with toluene (2-3 times) to azeotropically remove residual TFA.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.[1]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.[1]

  • Work-up (Precipitation):

    • After concentrating the reaction mixture, dissolve the residue in a minimal amount of a solvent in which the product salt is soluble (e.g., methanol).

    • Add this solution dropwise to a large volume of a cold, stirred anti-solvent, such as diethyl ether, to precipitate the trifluoroacetate salt of the product.[1]

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: On a silica gel TLC plate, draw a starting line with a pencil.

  • Spotting: Using a capillary tube, apply small spots of:

    • The starting material (SM) dissolved in a suitable solvent.

    • A co-spot (C) containing both the SM and the reaction mixture.

    • The reaction mixture (RM) at various time points.[13]

  • Elution: Place the plate in a TLC chamber containing an appropriate mobile phase (e.g., 5-10% methanol in DCM).

  • Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and then stain with a ninhydrin solution and gently heat. The appearance of a new, lower Rf spot that stains with ninhydrin indicates the formation of the deprotected amine.[13][14]

Visualizations

Boc Deprotection Mechanism

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation BocNHR Boc-NH-Ar-OH ProtonatedBoc Protonated Boc Group BocNHR->ProtonatedBoc Protonation of Carbonyl CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Loss of tBu⁺ tBuCation tert-Butyl Cation (tBu⁺) ProtonatedBoc->tBuCation TFA TFA (H⁺) FreeAmine Free Amine (H₂N-Ar-OH) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Incomplete Deprotection Observed CheckConditions Verify Reaction Conditions: - Acid Concentration - Reaction Time/Temp - Solubility Start->CheckConditions OptimizeConditions Optimize Conditions: 1. Increase TFA conc. or use HCl/dioxane 2. Extend reaction time 3. Gently warm (30-40°C) CheckConditions->OptimizeConditions Conditions Suboptimal Recheck Monitor by TLC/HPLC OptimizeConditions->Recheck Success Reaction Complete Recheck->Success Complete SideProducts Side Products Observed? Recheck->SideProducts Incomplete AddScavenger Add Scavenger (e.g., TIS) Lower Temperature SideProducts->AddScavenger Yes Failure Consider Alternative Deprotection Method SideProducts->Failure No, still incomplete AddScavenger->Recheck

Caption: Decision tree for troubleshooting incomplete reactions.

References

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). YouTube. Retrieved January 5, 2026, from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 5, 2026, from [Link]

  • Fries rearrangement. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • What is the Fries Rearrangement Reaction? (n.d.). BYJU'S. Retrieved January 5, 2026, from [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021, December 7). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]

  • The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. (n.d.). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 5, 2026, from [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. (2003). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021, November 23). ACS Publications. Retrieved January 5, 2026, from [Link]

  • BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd.. Retrieved January 5, 2026, from [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ResearchGate. Retrieved January 5, 2026, from [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved January 5, 2026, from [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

  • A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. (n.d.). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]

  • How to confirm BOC deprotection by TFA ? (2016, March 26). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. (2010, December 3). PubMed. Retrieved January 5, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(Boc-amino)-3-fluoro-phenol

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 4-(Boc-amino)-3-fluoro-phenol. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-(Boc-amino)-3-fluoro-phenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this valuable intermediate. We provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format to ensure the success of your experiments.

Overview of Synthetic Strategies

The synthesis of 4-(Boc-amino)-3-fluoro-phenol is primarily approached via two strategic routes, each with distinct advantages and challenges. The choice of pathway often depends on the availability of starting materials, scalability, and the specific challenges anticipated, such as regioselectivity in fluorination.

Route A begins with the reduction of a commercially available nitrophenol intermediate, followed by a standard protection step. Route B involves the challenging, regioselective fluorination of a protected aminophenol.

Synthetic_Routes cluster_A Route A: Reduction First cluster_B Route B: Fluorination Last A1 3-Fluoro-4-nitrophenol A2 4-Amino-3-fluorophenol A1->A2 Reduction (e.g., H₂, Pd/C) A3 4-(Boc-amino)-3-fluoro-phenol A2->A3 Boc Protection (Boc₂O) B1 4-Aminophenol B2 tert-butyl (4-hydroxyphenyl)carbamate B1->B2 Boc Protection (Boc₂O) B3 4-(Boc-amino)-3-fluoro-phenol B2->B3 Electrophilic Fluorination (e.g., Selectfluor™) Boc_Troubleshooting start Low Yield in Boc Protection check_completion 1. Check Reaction Completion by TLC/LC-MS start->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes side_products Side Products Observed check_completion->side_products No, but messy workup_issue Product Lost During Workup check_completion->workup_issue No, reaction is clean sol_incomplete1 Increase Boc₂O to 1.1-1.2 eq. incomplete->sol_incomplete1 sol_incomplete2 Extend reaction time or gently warm (e.g., to 40°C) incomplete->sol_incomplete2 sol_side Consider alternative base (e.g., NaHCO₃ in aq. THF) to avoid O-acylation side_products->sol_side sol_workup Adjust pH during extraction; avoid strong acids workup_issue->sol_workup

Caption: Decision tree for troubleshooting low yields in Boc protection.

Common Causes and Solutions:

Problem Underlying Cause (Causality) Recommended Solution
Incomplete Reaction The nucleophilicity of the aromatic amine is reduced by the electron-withdrawing fluorine atom. The reaction may be sluggish at room temperature.1. Increase the equivalents of Boc₂O to 1.1 - 1.2 eq. 2. Increase the reaction time. 3. Gently warm the reaction mixture to 30-40°C. Monitor carefully by TLC.
Di-Boc Side Product Although less common for the amine, over-protection can occur. More likely is O-acylation of the phenol if a strong base is used, which deprotonates the phenol.Use milder basic conditions. A biphasic system with NaHCO₃ or Na₂CO₃ in THF/water is often effective and suppresses phenol deprotonation. [1]
Product Loss During Workup The product has both a weakly acidic phenol and a Boc group that is labile to strong acid. [2]During aqueous workup, if the pH is too low, the Boc group can be partially or fully cleaved. If the pH is too high, the product can deprotonate at the phenol and become water-soluble.Maintain a pH between 6-8 during aqueous extraction. Use a saturated solution of a mild buffer like NH₄Cl or a dilute solution of sodium bicarbonate for washes. Avoid strong acids like HCl.
Hydrolysis of Boc Anhydride If using aqueous conditions, Boc₂O can hydrolyze. If the reaction is too slow, this competitive pathway reduces the amount of reagent available for the amine.Ensure vigorous stirring in biphasic systems to maximize the reaction rate between the amine and Boc₂O.
FAQ 3: The catalytic hydrogenation of 3-fluoro-4-nitrophenol is slow and incomplete. How can I improve it?

Answer: Incomplete catalytic hydrogenation is often due to catalyst deactivation, insufficient hydrogen pressure, or poor substrate solubility.

Causality & Experimental Choices: The reduction of a nitro group via catalytic hydrogenation is a surface-mediated process. The efficiency depends on the active sites of the catalyst (e.g., Palladium on Carbon, Pd/C), the delivery of hydrogen to these sites, and the contact of the substrate with the catalyst.

Troubleshooting Steps:

  • Catalyst Quality and Loading:

    • Use a fresh, high-quality catalyst. Pd/C can degrade over time. Use a reputable supplier.

    • A standard loading is 5-10 mol% of palladium. For a sluggish reaction, increasing the catalyst weight percentage (e.g., from 5 wt% Pd to 10 wt% Pd) can be effective.

    • Ensure the catalyst is handled under an inert atmosphere (N₂ or Ar) before adding the solvent and substrate to prevent premature oxidation.

  • Solvent System:

    • The substrate must be fully dissolved for efficient reaction. 3-Fluoro-4-nitrophenol has moderate polarity.

    • Recommended Solvents: Ethanol, methanol, ethyl acetate, or a mixture like ethanol/THF are excellent choices. [3]If solubility is poor, gentle warming may help, but be cautious with flammable solvents under a hydrogen atmosphere.

  • Hydrogen Pressure:

    • While many reductions proceed at atmospheric pressure (using a hydrogen balloon), some substrates require higher pressure.

    • If the reaction is slow, increase the pressure to 30-50 psi in a suitable pressure vessel (Parr shaker). This increases the concentration of dissolved hydrogen, accelerating the reaction rate.

  • Reaction Additives:

    • In some cases, acidic or basic additives can influence the reaction rate, but for a simple nitro reduction, they are usually unnecessary and can complicate the workup. Start with a neutral system.

Protocol: Optimized Catalytic Hydrogenation

  • To a pressure-resistant flask, add 3-fluoro-4-nitrophenol (1.0 eq).

  • Add 10% Pd/C (0.05 eq by Pd metal).

  • Evacuate the flask and backfill with N₂ or Ar three times.

  • Add a suitable solvent (e.g., ethanol, 10 mL per gram of substrate).

  • Pressurize the vessel with H₂ (40-50 psi).

  • Stir vigorously at room temperature. The reaction is exothermic and may warm up initially.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with N₂.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric. Do not allow the filter cake to dry completely in the air. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3-fluorophenol. [3]

FAQ 4: My final product is unstable and discolors upon storage. How can I prevent this?

Answer: The product, 4-(Boc-amino)-3-fluoro-phenol, contains an aminophenol scaffold, which is susceptible to oxidation. The electron-donating amino and hydroxyl groups make the aromatic ring electron-rich and prone to oxidation, often forming colored quinone-type impurities.

Causality & Prevention: Oxidation is typically initiated by air (oxygen), light, and trace metal impurities. The resulting impurities are highly colored and can make the material appear pink, brown, or black even at very low concentrations.

Storage and Handling Recommendations:

  • Store Under Inert Atmosphere: After purification and drying, store the final product in a sealed vial under an inert atmosphere of nitrogen or argon.

  • Protect from Light: Use an amber vial or wrap the container in aluminum foil to protect it from light.

  • Low Temperature Storage: Store the material in a refrigerator or freezer (-20°C) to slow the rate of decomposition.

  • High Purity: Ensure the product is highly pure after the final purification step. Trace impurities, especially residual metals from previous steps, can catalyze oxidation. If you suspect metal contamination, you can try passing a solution of the product through a plug of silica or a metal scavenger.

By implementing these storage protocols, the shelf-life and purity of your 4-(Boc-amino)-3-fluoro-phenol can be significantly extended.

References

Sources

Optimization

Technical Support Center: Reactions of 4-(Boc-amino)-3-fluoro-phenol

Welcome to the technical support center for 4-(Boc-amino)-3-fluoro-phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Boc-amino)-3-fluoro-phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, we address common challenges, provide in-depth explanations for impurity formation, and offer validated protocols to ensure the highest purity in your reactions.

Introduction: Understanding the Reactivity of 4-(Boc-amino)-3-fluoro-phenol

4-(Boc-amino)-3-fluoro-phenol is a valuable building block in medicinal chemistry, prized for its unique electronic and structural properties. However, the interplay between the electron-donating phenol, the bulky Boc-protecting group, and the electron-wielding fluorine atom can lead to specific challenges. The phenol group is a potent nucleophile, especially when deprotonated, while the aromatic ring is activated towards electrophilic attack. The Boc-protected amine, though generally stable, can be labile under certain acidic or even basic conditions.[1][2] This guide provides troubleshooting strategies for the most common reactions this molecule undergoes.

Section 1: Troubleshooting O-Alkylation Reactions (e.g., Williamson Ether Synthesis)

O-alkylation is a frequent transformation for this substrate. The primary goal is to achieve selective modification of the phenolic hydroxyl group without affecting other functionalities.

FAQ 1: I'm observing a significant amount of a non-polar byproduct during my O-alkylation. What is it and how can I prevent it?

Answer:

This is a classic issue of competitive alkylation. The most likely impurity is the N-alkylated product , arising from the deprotonation of the Boc-protected amine, or potentially a C-alkylated product on the electron-rich aromatic ring.

Causality: The N-H bond of a carbamate is weakly acidic. While significantly less acidic than the phenolic -OH, a very strong base (like NaH or LiHMDS) can deprotonate it to a small extent, creating a competing nucleophile. Furthermore, the strong electron-donating effect of the hydroxyl and amino groups activates the aromatic ring, making it susceptible to Friedel-Crafts-type C-alkylation, especially with reactive alkylating agents.

Solution Workflow:

  • Re-evaluate Your Base: The choice of base is critical. Strong, non-nucleophilic bases are often too reactive. A milder base provides more controlled and selective deprotonation of the phenol.

  • Control Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the alkylating agent to minimize opportunities for secondary reactions.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C.

Data Summary: Base Selection for Selective O-Alkylation

BaseSolventTemperature (°C)Selectivity (O vs. N/C)Comments
K₂CO₃ DMF, Acetone25 - 60High Recommended starting point. Mild, inexpensive, and effective.
Cs₂CO₃ DMF, THF25 - 50Very High Often provides higher yields and rates due to the "caesium effect."
NaH THF, DMF0 - 25Low to Moderate High risk of N-alkylation and other side reactions. Use only if necessary.
DBU CH₂Cl₂, THF25Moderate Organic base, useful for substrates sensitive to inorganic salts.

Protocol: High-Selectivity O-Alkylation

  • To a stirred solution of 4-(Boc-amino)-3-fluoro-phenol (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise over 5 minutes.

  • Monitor the reaction by TLC or LC-MS every hour until the starting material is consumed.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: O-Alkylation Pathway and Side Reactions

G cluster_main Desired O-Alkylation cluster_side1 Side Reaction: N-Alkylation cluster_side2 Side Reaction: C-Alkylation SM 4-(Boc-amino)-3-fluoro-phenol Base Weak Base (e.g., K₂CO₃) SM->Base StrongBase Strong Base (e.g., NaH) SM->StrongBase Phenoxide Phenoxide Intermediate Base->Phenoxide Product Desired O-Alkylated Product Phenoxide->Product + R-X C_Product C-Alkylated Impurity Phenoxide->C_Product + R-X (Harsh Conditions) N_Anion N-Anion Intermediate StrongBase->N_Anion N_Product N-Alkylated Impurity N_Anion->N_Product + R-X

Caption: Control of O- vs. N-/C-alkylation pathways.

Section 2: Troubleshooting Boc-Deprotection

Removal of the Boc group is necessary to liberate the free amine for subsequent reactions. While seemingly straightforward, this step is a major source of impurities for electron-rich aromatic systems.

FAQ 2: My Boc-deprotection with TFA is producing a dark, tarry mixture and multiple spots on TLC. What's happening?

Answer:

The primary issue is the generation of a highly reactive tert-butyl cation (t-Bu⁺) in the presence of a nucleophilic, electron-rich aromatic ring.[3][4][5][6] This cation is a potent electrophile that can re-alkylate your product or starting material, leading to polymerization and colored byproducts.

Causality: When trifluoroacetic acid (TFA) cleaves the Boc group, it generates a stable tert-butyl cation.[6] The deprotected product, 4-amino-3-fluorophenol, is highly activated and susceptible to electrophilic aromatic substitution (Friedel-Crafts alkylation) by this cation. This leads to the formation of tert-butylated impurities and complex polymeric material.

Solution Workflow:

  • Use a Scavenger: This is non-negotiable. A scavenger is a nucleophile added to the reaction to trap the tert-butyl cation before it can react with your desired product.

  • Control Temperature: Perform the deprotection at 0 °C to room temperature. Elevated temperatures accelerate side reactions.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to reduce the product's exposure to the harsh acidic conditions.

Data Summary: Scavenger Selection for Boc-Deprotection

ScavengerEquivalents (v/v %)Trapping EfficiencyComments
Triisopropylsilane (TIS) 2.5 - 5%Excellent Reduces the cation to isobutane. Clean and effective. Highly recommended.
Thioanisole 2.5 - 5%Very Good Traps the cation via electrophilic attack on the sulfur or ring. Can have a persistent odor.
Anisole 5%Good Traps the cation via Friedel-Crafts alkylation. Less effective than TIS or thioanisole.
Water 2.5 - 5%Moderate Traps the cation to form tert-butanol. Can sometimes interfere with downstream processing.

Protocol: Clean Boc-Deprotection using a Scavenger

  • Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triisopropylsilane (TIS, 5% v/v).

  • Add trifluoroacetic acid (TFA, 10-20 eq, typically 20-50% v/v in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until complete (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or DCM (3x) to remove residual TFA.

  • The resulting TFA salt can be used directly or neutralized by dissolving in an appropriate solvent and washing with a mild base like saturated aqueous sodium bicarbonate.

Diagram: Role of Scavengers in Boc-Deprotection

G cluster_process Boc Deprotection Mechanism cluster_problem Problem: Side Reaction cluster_solution Solution: Scavenging Start Boc-Protected Phenol Intermediate Protonated Intermediate Start->Intermediate + H⁺ (from TFA) TFA TFA tBu tert-Butyl Cation (t-Bu⁺) Intermediate->tBu Product Deprotected Phenol (Product) Intermediate->Product SideProduct t-Bu-Alkylated Impurity tBu->SideProduct Trapped Trapped Species (e.g., Isobutane) tBu->Trapped Reaction Product->SideProduct Electrophilic Attack Scavenger Scavenger (e.g., TIS) Scavenger->Trapped

Caption: Scavengers intercept the reactive tert-butyl cation.

Section 3: General Purification and Handling

FAQ 3: My final product is always slightly colored (pink/brown), even after chromatography. How can I improve its purity and stability?

Answer:

Phenols, and especially aminophenols, are highly susceptible to oxidation.[7] The observed color is due to the formation of quinone-type impurities, which are often highly colored even at very low concentrations.

Causality: The electron-donating amino and hydroxyl groups make the aromatic ring electron-rich and easily oxidized by atmospheric oxygen. This process can be accelerated by trace metal impurities, light, or residual acid/base from the workup.

Solutions:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration and storage.

  • Degassed Solvents: For sensitive reactions or for final purification, use solvents that have been degassed by sparging with nitrogen or argon.

  • Antioxidant Wash: During aqueous workup, consider washing the organic layer with a dilute solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or ascorbic acid to remove nascent oxidative impurities.

  • Storage: Store the final compound under an inert atmosphere, protected from light, and at low temperatures (-20 °C is ideal for long-term storage).

Protocol: Final Purification and Handling

  • After column chromatography, combine the pure fractions.

  • Wash the combined organic solution with a 5% aqueous sodium bisulfite solution, followed by brine.

  • Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<40 °C).

  • For the highest purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

  • Dry the final solid product under high vacuum and immediately transfer to a sealed vial backfilled with nitrogen or argon.

References

  • PubMed. Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Available at: [Link]

  • Google Patents.Purification of impure phenols by distillation with an organic solvent.
  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Google Patents.Purification of phenol.
  • ResearchGate. Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Available at: [Link]

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C? Available at: [Link]

  • National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at: [Link]

  • ResearchGate. A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib | Request PDF. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of 3-Amino-4-fluorophenol (CAS: 62257-16-3). Available at: [Link]

  • YouTube. Cleaning Dirty Phenol. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • PubChem. 4-Amino-3-fluorophenol. Available at: [Link]

  • Cenmed Enterprises. 4-(Boc-amino)-3-fluoro-phenol (C007B-470550). Available at: [Link]

  • ResearchGate. The preparation of some methyl‐substituted phenols and phenol alcohols. Available at: [Link]

  • AbacipharmTech. 4-(Boc-amino)-3-fluoro-phenol. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions Involving 4-(Boc-amino)-3-fluoro-phenol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Boc-amino)-3-fluoro-phenol. This guide is designed to provide expert advice and troubleshooting solu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Boc-amino)-3-fluoro-phenol. This guide is designed to provide expert advice and troubleshooting solutions for common catalytic reactions involving this versatile building block. The unique electronic properties of this substrate, arising from the interplay between the electron-donating Boc-amino group and the electron-withdrawing fluorine atom, present specific challenges and opportunities in catalyst selection. This resource will help you navigate these complexities to achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a catalyst system for cross-coupling reactions with 4-(Boc-amino)-3-fluoro-phenol?

When selecting a catalyst system for 4-(Boc-amino)-3-fluoro-phenol, it is crucial to consider the electronic nature of the substrate and the desired transformation. The molecule has an electron-rich aromatic ring due to the nitrogen atom of the Boc-amino group, which can influence the oxidative addition step in palladium-catalyzed reactions. The fluorine atom adds further electronic complexity.

For Suzuki-Miyaura coupling , a palladium catalyst with a bulky, electron-rich phosphine ligand is generally a good starting point. Ligands like SPhos, XPhos, or BrettPhos can promote efficient catalytic turnover.[1][2] For Buchwald-Hartwig amination , similar bulky biaryl phosphine ligands are often required, especially when coupling with less nucleophilic amines.[2][3][4]

The choice of palladium precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, is also important.[5] For challenging substrates, using a pre-formed palladium-ligand complex (precatalyst) can lead to more reproducible results.[6]

Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I troubleshoot this?

Low or no conversion in a Suzuki-Miyaura coupling with 4-(Boc-amino)-3-fluoro-phenol can stem from several factors. A primary concern is catalyst deactivation. The nitrogen atom on the pyridine-like ring of the substrate can coordinate to the palladium center, inhibiting catalytic activity.

Troubleshooting Steps:

  • Ligand Choice: Switch to a bulkier, more electron-rich ligand such as SPhos or XPhos.[7] These ligands can create a more sterically hindered palladium center, preventing deactivation by the substrate.

  • Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%).

  • Base and Solvent: Ensure your base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., 1,4-dioxane/water, toluene/water) are appropriate for the specific boronic acid or ester you are using and are of high purity.[1][8]

  • Boronic Acid Quality: Poor quality or decomposed boronic acid/ester is a common reason for failed reactions. Use freshly purchased or properly stored reagents.

Q3: I am planning a Buchwald-Hartwig amination. Which catalyst system is recommended for coupling a secondary amine to 4-(Boc-amino)-3-fluoro-phenol?

For the Buchwald-Hartwig amination of 4-(Boc-amino)-3-fluoro-phenol with a secondary amine, a robust catalyst system capable of coupling electron-rich substrates is necessary. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky biarylphosphine ligand such as BrettPhos or XPhos is a strong starting point.[2][9] These ligands have proven effective for the N-arylation of aminophenols.[9]

The choice of base is also critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used.[5][10]

Q4: Can I perform a C-O cross-coupling (etherification) directly on the phenolic hydroxyl group of 4-(Boc-amino)-3-fluoro-phenol?

Yes, C-O cross-coupling is a viable strategy. However, direct etherification of the phenol can be challenging. A common approach is to first convert the phenol to a more reactive leaving group, such as a nonaflate or triflate.[11][12] This activates the C-O bond towards oxidative addition by a palladium catalyst.

Alternatively, recent advancements have shown that direct C-O coupling of phenols is possible with specialized ligand systems.[13] For 4-(Boc-amino)-3-fluoro-phenol, a palladium catalyst with a ligand designed to promote the challenging C-O bond-forming reductive elimination would be required.[13]

Q5: Are there any concerns with the stability of the Boc protecting group under typical cross-coupling conditions?

The Boc (tert-butoxycarbonyl) protecting group is generally stable under the neutral to basic conditions of most palladium-catalyzed cross-coupling reactions. However, prolonged reaction times at high temperatures (>100-120 °C) or the presence of strong acids can lead to partial or complete deprotection.

Monitoring and Prevention:

  • Monitor the reaction by TLC or LC-MS to check for the appearance of the deprotected product.[14]

  • If deprotection is observed, try to lower the reaction temperature or shorten the reaction time.

  • Ensure that the reaction conditions are not inadvertently acidic.

Troubleshooting Guides

Issue 1: Incomplete Reaction in Suzuki-Miyaura Coupling
Symptom Potential Cause(s) Troubleshooting Steps
Significant starting material remains after extended reaction time.1. Inefficient catalyst system. 2. Catalyst deactivation. 3. Poor reagent quality.1. Optimize Catalyst System: - Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).[1][7] - Use a palladium precatalyst for better consistency.[6] 2. Address Deactivation: - Increase catalyst loading. - Ensure inert atmosphere to prevent oxidative degradation. 3. Verify Reagents: - Use fresh, high-purity boronic acid and base.
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
Symptom Potential Cause(s) Troubleshooting Steps
Formation of hydrodehalogenated starting material (phenol instead of coupled product).1. β-hydride elimination competing with reductive elimination.[3] 2. Catalyst decomposition.1. Ligand Modification: - Use a ligand that promotes faster reductive elimination (e.g., bulky biaryl phosphines).[2] 2. Reaction Conditions: - Lower the reaction temperature. - Use a non-coordinating solvent.
Boc deprotection.High reaction temperature or prolonged reaction time.1. Reduce reaction temperature and time. 2. Monitor reaction progress closely by TLC or LC-MS.[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of an arylboronic acid with 4-(Boc-amino)-3-fluoro-phenol (assuming it has been converted to an aryl halide or triflate).

Materials:

  • 4-(Boc-amino)-3-fluoro-phenyl halide/triflate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[8]

  • Base (e.g., K₂CO₃, 3.0 eq)[8]

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)[8]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the 4-(Boc-amino)-3-fluoro-phenyl halide/triflate, arylboronic acid, base, and palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas three times.[8]

  • Add the degassed solvent via syringe.

  • Stir the mixture at the desired temperature (typically 80-100 °C).[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of 4-(Boc-amino)-3-fluoro-phenol (as the aryl halide/triflate) with a secondary amine.

Materials:

  • 4-(Boc-amino)-3-fluoro-phenyl halide/triflate (1.0 eq)

  • Secondary amine (1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)[5]

  • Base (e.g., NaOtBu, 1.5 eq)[5]

  • Anhydrous, degassed solvent (e.g., toluene)[5]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the 4-(Boc-amino)-3-fluoro-phenyl halide/triflate and the secondary amine.

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visual Guides

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Product Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Conversion

Troubleshooting_Flowchart Start Low Conversion Observed Check_Reagents Verify Quality of Boronic Acid/Ester and Base Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Use Fresh, High-Purity Reagents Reagents_OK->Replace_Reagents No Optimize_Catalyst Optimize Catalyst System Reagents_OK->Optimize_Catalyst Yes End Re-run Experiment Replace_Reagents->End Increase_Loading Increase Catalyst Loading Optimize_Catalyst->Increase_Loading Change_Ligand Switch to Bulkier, More Electron-Rich Ligand Increase_Loading->Change_Ligand Check_Conditions Verify Inert Atmosphere and Anhydrous Solvents Change_Ligand->Check_Conditions Check_Conditions->End

Caption: Decision tree for troubleshooting low conversion in cross-coupling reactions.

References

  • The Royal Society of Chemistry. (2020, July 13). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • Benchchem. PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
  • Organic Chemistry Portal. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride.
  • Lautens, M., & Masson-Makdissi, J. (2021). Ligand Design for the Palladium-Catalyzed Cross-Coupling of Nitroarenes and Phenols. Synfacts, 17(09), 1010.
  • Wikipedia. Buchwald–Hartwig amination.
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Benchchem. Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol.
  • ResearchGate. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
  • Benchchem. A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Benchchem. Technical Support Center: Optimal Catalyst Selection for Cross-Coupling of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • Benchchem. Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.

Sources

Optimization

Technical Support Center: 4-(Boc-amino)-3-fluoro-phenol Reactions

Welcome to the technical support guide for researchers working with 4-(Boc-amino)-3-fluoro-phenol. This resource, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 4-(Boc-amino)-3-fluoro-phenol. This resource, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the work-up and purification of common reactions involving this versatile intermediate.

Introduction to 4-(Boc-amino)-3-fluoro-phenol

4-(Boc-amino)-3-fluoro-phenol is a valuable building block in medicinal chemistry and drug development. Its trifunctional nature—a nucleophilic phenol, a protected aniline, and a fluorinated aromatic ring—allows for diverse synthetic transformations. However, this complexity can also introduce challenges during reaction work-up and purification. This guide is structured to address these specific challenges head-on, providing not just solutions but also the underlying chemical principles to empower your research.

Section 1: Troubleshooting O-Alkylation and Etherification Reactions

The phenolic hydroxyl group is a common site for modification, typically via Williamson ether synthesis or Mitsunobu reactions. Work-up procedures for these reactions are critical for removing inorganic salts, unreacted starting materials, and reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: My O-alkylation reaction using K₂CO₃ and an alkyl halide is incomplete. What are the likely causes and how can I fix it?

A1: Incomplete conversion is a common issue. The root cause often lies in the base, solvent, or temperature.

  • Base Strength & Solubility: Potassium carbonate (K₂CO₃) is a moderately strong base, but its effectiveness depends on its ability to deprotonate the phenol. The electron-withdrawing fluorine atom on the ring slightly increases the acidity of the phenol compared to its non-fluorinated analog, but efficient deprotonation is still crucial. If K₂CO₃ is not effective, consider a stronger base like cesium carbonate (Cs₂CO₃), which has higher solubility in organic solvents, or a hydride base like sodium hydride (NaH) for complete and rapid deprotonation.

  • Solvent Choice: Solvents like acetone or acetonitrile (MeCN) are common for K₂CO₃-mediated reactions. However, for more challenging alkylations, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can increase the solubility of the phenoxide salt and accelerate the reaction. Be aware that DMF requires higher temperatures to remove under vacuum during work-up.

  • Reaction Temperature: Many O-alkylations require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing it to 50-80 °C.

Q2: I observe a significant amount of N-alkylation byproduct. How can I improve O-selectivity?

A2: While the Boc group significantly reduces the nucleophilicity of the amino group, N-alkylation is not impossible, especially under harsh conditions. The key is to favor the formation and reaction of the phenoxide.

  • Mechanism of Selectivity: The Boc group is designed to be stable to most nucleophiles and bases.[1] Selective O-alkylation is achieved by using a base that is strong enough to deprotonate the phenol (pKa ~10) but not the carbamate N-H (pKa ~17).

  • Choosing the Right Base: Using a non-nucleophilic, sterically hindered base can favor deprotonation over other pathways. Bases like K₂CO₃ or Cs₂CO₃ are ideal because they generate the reactive phenoxide without promoting side reactions involving the Boc group. Avoid using excessively strong bases or conditions that could partially deprotect or activate the Boc group.

Troubleshooting O-Alkylation Issues
SymptomPossible CauseRecommended Solution
Incomplete Reaction 1. Insufficiently basic conditions. 2. Poor solubility of phenoxide. 3. Low reaction temperature.1. Switch from K₂CO₃ to a stronger base like Cs₂CO₃ or NaH. 2. Change solvent from Acetone/MeCN to DMF. 3. Increase temperature to 50-80 °C.
N-Alkylation Byproduct Reaction conditions are too harsh, leading to competitive reaction at the nitrogen.Use the mildest base effective for the transformation (e.g., K₂CO₃). Avoid excessively high temperatures or prolonged reaction times.
Difficult Work-up (Emulsions) Presence of fine inorganic salts or polar solvents like DMF.After quenching, dilute the organic layer with a less polar solvent (e.g., EtOAc, MTBE). Perform a brine wash (saturated aq. NaCl) to break emulsions.
Standard Protocol: Aqueous Work-up for O-Alkylation

This protocol assumes the reaction was performed in a solvent like DMF or MeCN with a base like K₂CO₃.

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing deionized water. The volume of water should be 5-10 times the volume of the reaction solvent.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, EtOAc) three times. The fluorine atom increases the lipophilicity of the molecule, aiding extraction.

  • Washing (Base Removal): Combine the organic layers and wash with 1M HCl to remove any residual organic bases. This step is generally not needed if an inorganic base like K₂CO₃ was used.

  • Washing (Salt Removal): Wash the organic layer with deionized water, followed by a wash with saturated aqueous NaCl (brine). The brine wash helps remove residual water and break any emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization as needed.

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Reaction Reaction Mixture (Product, Base, Solvent) Quench 1. Quench (Add Water) Reaction->Quench Extract 2. Liquid-Liquid Extraction (e.g., EtOAc) Quench->Extract Wash 3. Wash Organic Layer (Water, Brine) Extract->Wash Dry 4. Dry (Na₂SO₄ or MgSO₄) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 6. Purify (Chromatography or Recrystallization) Concentrate->Purify PureProduct Pure Product Purify->PureProduct

Caption: General workflow for the work-up of an O-alkylation reaction.

Section 2: Troubleshooting Boc-Deprotection

The removal of the Boc protecting group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). While effective, this step can generate reactive intermediates that lead to unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the TFA-mediated deprotection of 4-(Boc-amino)-3-fluoro-phenol, and how can they be prevented?

A1: The main issue during Boc deprotection is the formation of a reactive tert-butyl cation (tBu⁺).[2] This cation is an electrophile and can cause alkylation of nucleophilic sites on your molecule.

  • Side Reaction Mechanism: The acidic conditions protonate the carbamate, which then collapses to release CO₂, the free amine, and the tBu⁺ cation.[3][4] This cation can then attack the electron-rich aromatic ring (a Friedel-Crafts alkylation), leading to a tert-butylated byproduct.

  • Prevention with Scavengers: To prevent this, the reaction should include a "scavenger." A scavenger is a nucleophile added to the reaction mixture to trap the tBu⁺ cation before it can react with your product. Common scavengers include triisopropylsilane (TIS) or anisole.[3][]

Q2: After removing TFA under reduced pressure, my crude product is a sticky oil and NMR analysis shows residual TFA. How do I completely remove it?

A2: Trifluoroacetic acid has a relatively high boiling point (72.4 °C) and forms strong ionic bonds with the newly formed amine, making it difficult to remove completely by simple evaporation.

  • Azeotropic Removal: The most effective method is azeotropic removal. After concentrating the bulk of the TFA, dissolve the residue in a suitable solvent (like dichloromethane or methanol) and re-concentrate. Repeat this process 2-3 times with a non-coordinating solvent like toluene. This helps to break the amine-TFA salt and carry away the residual acid.[3]

  • Neutralization/Extraction: If the final product is stable to basic conditions and soluble in an organic solvent, you can perform a basic work-up. Dissolve the crude oil in an organic solvent (e.g., EtOAc) and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic. This neutralizes the TFA and allows for its removal into the aqueous phase. Be cautious, as the resulting 4-amino-3-fluorophenol is amphoteric and may have some water solubility.

Troubleshooting Logic for Boc Deprotection

G Start Boc Deprotection Issues? Symptom1 Byproduct Observed (e.g., +56 Da peak in MS) Start->Symptom1 Symptom2 Residual TFA in Product Start->Symptom2 Cause1 Cause: tert-Butyl Cation Alkylation Symptom1->Cause1 Cause2 Cause: TFA-Amine Salt Formation Symptom2->Cause2 Solution1 Solution: Add Scavenger to Reaction (e.g., TIS, Anisole) Cause1->Solution1 Solution2 Solution 1: Azeotrope with Toluene Cause2->Solution2 Solution3 Solution 2: Basic Aqueous Work-up (Sat. NaHCO₃) Cause2->Solution3

Caption: Decision tree for troubleshooting common Boc deprotection problems.

Protocol: Boc Deprotection with TFA and Scavenger Work-up
  • Reaction Setup: Dissolve the 4-(Boc-amino)-3-fluoro-phenol derivative (1 equiv.) in dichloromethane (DCM). Add a scavenger, such as triisopropylsilane (TIS) (1.5 equiv.).

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • TFA Removal (Initial): Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • TFA Removal (Azeotropic): Add toluene to the residue and concentrate again under reduced pressure. Repeat this step two more times to ensure complete removal of TFA. The final product will be the trifluoroacetate salt of the amine.

  • Alternative (Basic Work-up): If the free amine is desired and is not water-soluble, dissolve the crude residue in EtOAc. Carefully wash with saturated aqueous NaHCO₃ until gas evolution ceases. Wash with brine, dry over Na₂SO₄, and concentrate to yield the free amine. Note that 4-amino-3-fluorophenol itself has some water solubility, so extraction efficiency may be reduced.[6]

Section 3: General Purification Strategies

Purifying the products of reactions with 4-(Boc-amino)-3-fluoro-phenol often requires column chromatography, especially if byproducts are structurally similar to the desired compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash column chromatography of 4-(Boc-amino)-3-fluoro-phenol derivatives?

A1: The polarity of your compound will be the primary determinant. The Boc-protected compound is significantly less polar than its deprotected amine counterpart.

  • For Boc-Protected Compounds: These are moderately polar. A good starting point for elution is a gradient of ethyl acetate in hexanes (or heptane). For example, start with 10% EtOAc/Hexanes and gradually increase the polarity to 30-50% EtOAc/Hexanes. The presence of the phenol and carbamate groups provides good interaction with the silica gel.

  • For Deprotected (Free Amine) Compounds: The free aminophenol is significantly more polar. A more polar solvent system will be required. A gradient of methanol (MeOH) in dichloromethane (DCM) is often effective. For example, a gradient from 2% to 10% MeOH/DCM. It is sometimes beneficial to add a small amount of a basic modifier like triethylamine (~0.5%) or ammonium hydroxide to the solvent system to prevent the amine from streaking on the acidic silica gel.

Q2: My product is an oil and won't crystallize. What are my options?

A2: Many functionalized phenols are oils or low-melting solids.

  • Chromatography: Flash column chromatography is the most common method for purifying oils.

  • Salt Formation: If your product contains a basic nitrogen (i.e., after Boc deprotection), you can often induce crystallization by forming a salt. Dissolving the purified free amine in a solvent like diethyl ether or EtOAc and adding a solution of HCl in ether or dioxane can precipitate the hydrochloride salt, which is often a stable, crystalline solid.[7]

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link][1]

  • Shen, B., & Makley, D. M. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate. [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. [Link][7]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link][3]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link][4]

  • ResearchGate. (2025). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. [Link]

  • Cenmed Enterprises. (n.d.). 4-(Boc-amino)-3-fluoro-phenol (C007B-470550). [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link][6]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link][8]

  • AbacipharmTech. (n.d.). 4-(Boc-amino)-3-fluoro-phenol. [Link]

  • ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. [Link][9]

  • Google Patents. (n.d.). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof. [10]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Pathways of 3-Amino-4-fluorophenol (CAS: 62257-16-3). [Link]

  • ResearchGate. (2025). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. [Link]

  • Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. [Link]

  • ResearchGate. (2025). Selective alkylation of aminophenols. [Link]

  • National Institutes of Health. (2025). Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C–O Coupling. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Spectral Features of 4-(Boc-amino)-3-fluoro-phenol: A Comparative Analysis

The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in organic synthesis to temporarily mask the reactivity of amine functionalities.[1] The successful installation and the structural integrity of the...

Author: BenchChem Technical Support Team. Date: January 2026

The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in organic synthesis to temporarily mask the reactivity of amine functionalities.[1] The successful installation and the structural integrity of the resulting molecule must be rigorously verified. This guide will dissect the expected ¹H NMR spectral characteristics of 4-(Boc-amino)-3-fluoro-phenol by comparing them with the experimentally determined spectra of key structural fragments: 4-aminophenol, 3-fluorophenol, and N-Boc-aniline.

Predicted ¹H NMR Spectrum of 4-(Boc-amino)-3-fluoro-phenol

The structure of 4-(Boc-amino)-3-fluoro-phenol presents a unique combination of substituents on the benzene ring, each exerting a distinct electronic and steric influence. The interplay of the electron-donating hydroxyl (-OH) and Boc-amino (-NHBoc) groups, along with the electron-withdrawing and spin-active fluorine (-F) atom, results in a complex and informative ¹H NMR spectrum. Based on additive substituent effects and analysis of related compounds, the following spectrum is predicted in a common NMR solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Data for 4-(Boc-amino)-3-fluoro-phenol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-2~7.2 - 7.4Doublet of doublets (dd)JH2-F ≈ 11-13 Hz, JH2-H6 ≈ 2-3 Hz1H
H-5~6.8 - 7.0Doublet (d)JH5-H6 ≈ 8-9 Hz1H
H-6~6.9 - 7.1Doublet of doublets (dd)JH5-H6 ≈ 8-9 Hz, JH6-F ≈ 8-9 Hz1H
Phenolic OH~9.0 - 9.5Broad singlet (br s)-1H
Amide NH~8.5 - 9.0Singlet (s)-1H
Boc -C(CH₃)₃~1.45Singlet (s)-9H

Comparative Spectral Analysis

To substantiate the predicted chemical shifts and coupling patterns for 4-(Boc-amino)-3-fluoro-phenol, we will now examine the experimental ¹H NMR data of its structural analogs.

Table 2: Experimental ¹H NMR Data for Comparative Compounds

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Reference
4-Aminophenol (in DMSO-d₆)H-2, H-66.49Doublet (d)8.4[2]
H-3, H-56.57Doublet (d)8.4[2]
NH₂4.35Broad singlet (br s)-[2]
OH8.47Singlet (s)-[2]
3-Fluorophenol (in CDCl₃)H-27.15-7.25Multiplet (m)-[3]
H-46.70-6.80Multiplet (m)-[3]
H-56.80-6.90Multiplet (m)-[3]
H-66.60-6.70Multiplet (m)-[3]
tert-Butyl (4-hydroxyphenyl)carbamate (in CDCl₃)H-2, H-67.19Doublet (d)8.0[4]
H-3, H-56.75Doublet (d)8.0[4]
NH6.40Broad singlet (br s)-[4]
OH4.90Broad singlet (br s)-[4]
Analysis of Substituent Effects:
  • Boc Group: The most characteristic signal for a Boc-protected amine is the large singlet for the nine equivalent protons of the tert-butyl group, typically appearing around 1.4-1.5 ppm.[1] This provides a clear diagnostic marker for the presence of the protecting group.

  • Fluorine Atom: The fluorine at the C-3 position will significantly influence the chemical shifts and splitting patterns of the adjacent aromatic protons. Fluorine exhibits a strong through-bond coupling to neighboring protons. We expect a large ortho H-F coupling (³JHF) of approximately 8-9 Hz for H-2 and a meta H-F coupling (⁴JHF) of around 2-3 Hz for H-6.[5]

  • Hydroxyl and Boc-Amino Groups: Both the -OH and -NHBoc groups are electron-donating through resonance, which tends to shield the aromatic protons and shift their signals upfield compared to unsubstituted benzene (δ ≈ 7.3 ppm).[6] The Boc-amino group is a slightly weaker donating group than a free amino group due to the electron-withdrawing nature of the carbonyl moiety.

By synthesizing these individual effects, we can rationalize the predicted spectrum of 4-(Boc-amino)-3-fluoro-phenol. The proton at C-5, being ortho to the strong electron-donating hydroxyl group and meta to the Boc-amino group, is expected to be the most shielded (furthest upfield). The proton at C-2 will be deshielded by the adjacent fluorine and will exhibit a characteristic doublet of doublets splitting pattern due to coupling with both the fluorine and the meta proton H-6. The proton at C-6 will also show a doublet of doublets pattern from coupling to the ortho H-5 and the ortho fluorine atom.

Visualizing the Structure-Spectrum Relationship

The following diagram illustrates the predicted assignment of the ¹H NMR signals to the corresponding protons in the 4-(Boc-amino)-3-fluoro-phenol molecule.

G cluster_mol 4-(Boc-amino)-3-fluoro-phenol cluster_spectrum Predicted ¹H NMR Signals mol Boc ~1.45 ppm (s, 9H) mol:c->Boc H5 ~6.8-7.0 ppm (d, 1H) mol:c->H5 H6 ~6.9-7.1 ppm (dd, 1H) mol:c->H6 H2 ~7.2-7.4 ppm (dd, 1H) mol:c->H2 NH ~8.5-9.0 ppm (s, 1H) mol:c->NH OH ~9.0-9.5 ppm (br s, 1H) mol:c->OH

Caption: Predicted ¹H NMR signal assignments for 4-(Boc-amino)-3-fluoro-phenol.

Experimental Protocol for ¹H NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following protocol should be adhered to. This represents a self-validating system for the structural confirmation of synthesized compounds.

Objective:

To acquire a high-resolution ¹H NMR spectrum of a synthesized sample of 4-(Boc-amino)-3-fluoro-phenol for structural verification.

Materials:
  • 4-(Boc-amino)-3-fluoro-phenol sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (≥99.8 atom % D)

  • High-quality 5 mm NMR tubes

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often suitable for phenols and amides due to its ability to dissolve polar compounds and reveal exchangeable protons).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Using a Pasteur pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 2.50 ppm for DMSO-d₅).

    • Integrate all peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.

The following workflow diagram illustrates the key stages of this experimental process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim tune_probe Tune Probe lock_shim->tune_probe acquire Acquire Spectrum tune_probe->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze & Assign Signals integrate->analyze

Caption: Workflow for ¹H NMR analysis.

By following this rigorous approach—combining predictive analysis based on established principles with a robust experimental protocol—researchers can confidently characterize novel molecules like 4-(Boc-amino)-3-fluoro-phenol and ensure the integrity of their synthetic endeavors.

References

  • Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. [Link]

  • Fig. S34 1 H NMR spectra of 4-Aminophenol in DMSO-d 6. ResearchGate. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. WebMO. [Link]

  • New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]

  • Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants. Journal of the American Chemical Society. [Link]

  • 3-Fluorophenol. PubChem. [Link]

  • NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

  • Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society. [Link]

  • 2-Fluoroaniline. SpectraBase. [Link]

  • 16: Multinuclear. Chemistry LibreTexts. [Link]

  • Proton and fluorine NMR spectra of fluorobenzene. Taylor & Francis Online. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, 5%_DMSO, experimental) (HMDB0001859). Human Metabolome Database. [Link]

  • FLUORINE COUPLING CONSTANTS. ScienceDirect. [Link]

  • 2-Fluoroaniline. SpectraBase. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Human Metabolome Database. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001859). Human Metabolome Database. [Link]

  • 2-Fluoroaniline. PubChem. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • The 1 H NMR chemical shift values ( d ppm) of aniline and... ResearchGate. [Link]

  • Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Royal Society of Chemistry. [Link]

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. [Link]

  • Synthesis of Boc-protected bicycloproline. NIH National Center for Biotechnology Information. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 4-(Boc-amino)-3-fluoro-phenol

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the precise and unambiguous determination of molecular structure is paramount. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the precise and unambiguous determination of molecular structure is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of 4-(Boc-amino)-3-fluoro-phenol, a key intermediate in medicinal chemistry. Furthermore, it explores alternative analytical techniques, offering a holistic perspective on the characterization of this and structurally related molecules.

Introduction to 4-(Boc-amino)-3-fluoro-phenol and its Analytical Challenges

4-(Boc-amino)-3-fluoro-phenol (MW: 227.23 g/mol , Monoisotopic Mass: 227.09576 Da) incorporates several key structural features that influence its analytical behavior: a labile tert-butyloxycarbonyl (Boc) protecting group, a fluorinated aromatic ring, and a phenolic hydroxyl group.[1][2] The successful analytical characterization of this molecule requires techniques that can confirm its molecular weight, elucidate its fragmentation pathways for structural verification, and provide quantitative information.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for this purpose. However, the choice of ionization method and collision energy can significantly impact the resulting mass spectrum, necessitating a well-reasoned analytical strategy. This guide will delve into the expected fragmentation patterns under electrospray ionization (ESI) and compare the utility of this approach with other powerful analytical methods.

Mass Spectrometry Analysis: A Detailed Exploration

Electrospray ionization (ESI) is the preferred method for the analysis of moderately polar and thermally labile compounds like 4-(Boc-amino)-3-fluoro-phenol. Both positive and negative ion modes are viable, each providing complementary structural information.

Predicted Fragmentation Pattern in Positive Ion ESI-MS/MS

In positive ion mode, the molecule is expected to readily form the protonated molecular ion, [M+H]⁺, at m/z 228.1030. Tandem mass spectrometry (MS/MS) of this precursor ion will likely induce fragmentation through several key pathways, driven by the lability of the Boc group and the stability of the resulting fragments.

Key Fragmentation Pathways:

  • Loss of Isobutylene (C₄H₈): A characteristic fragmentation of Boc-protected amines is the neutral loss of 56 Da, corresponding to isobutylene, to form a carbamic acid intermediate.[3]

  • Loss of the entire Boc group (C₅H₉O₂): A further fragmentation can lead to the loss of the entire Boc group (101 Da), resulting in the protonated 4-amino-3-fluoro-phenol.

  • Loss of water (H₂O): The phenolic hydroxyl group can facilitate the loss of a water molecule (18 Da).

  • Cleavage of the C-N bond: Direct cleavage of the bond between the aromatic ring and the nitrogen atom is also possible.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M_H [label="[M+H]⁺\nm/z 228.10"];

M_H_minus_C4H8 [label="[M+H - C₄H₈]⁺\nm/z 172.05"]; M_H_minus_Boc [label="[M+H - Boc]⁺\nm/z 127.04"]; M_H_minus_H2O [label="[M+H - H₂O]⁺\nm/z 210.09"]; M_H_minus_Boc_minus_CO [label="[Fragment]\nm/z 99.04"];

M_H -> M_H_minus_C4H8 [label="- C₄H₈ (56 Da)"]; M_H_minus_C4H8 -> M_H_minus_Boc [label="- CO₂ (44 Da)"]; M_H -> M_H_minus_Boc [label="- C₅H₈O₂ (100 Da)"]; M_H -> M_H_minus_H2O [label="- H₂O (18 Da)"]; M_H_minus_Boc -> M_H_minus_Boc_minus_CO [label="- CO (28 Da)"]; }

Caption: Predicted Fragmentation Pathway of 4-(Boc-amino)-3-fluoro-phenol in Positive Ion ESI-MS/MS.
Predicted Fragmentation Pattern in Negative Ion ESI-MS/MS

In negative ion mode, the deprotonated molecule, [M-H]⁻, at m/z 226.0885 will be the precursor ion. The fragmentation in this mode is often driven by the acidic phenolic proton.

Key Fragmentation Pathways:

  • Loss of CO₂ from the Boc group: Decarboxylation of the carbamate can occur, leading to a loss of 44 Da.

  • Loss of the Boc group: Similar to the positive mode, the entire Boc group can be lost.

  • Ring fragmentation: The fluorinated aromatic ring can undergo fragmentation, although this typically requires higher collision energies.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M_minus_H [label="[M-H]⁻\nm/z 226.09"];

M_minus_H_minus_CO2 [label="[M-H - CO₂]⁻\nm/z 182.08"]; M_minus_H_minus_Boc [label="[M-H - Boc]⁻\nm/z 125.03"];

M_minus_H -> M_minus_H_minus_CO2 [label="- CO₂ (44 Da)"]; M_minus_H -> M_minus_H_minus_Boc [label="- C₅H₉O₂ (101 Da)"]; }

Caption: Predicted Fragmentation Pathway of 4-(Boc-amino)-3-fluoro-phenol in Negative Ion ESI-MS/MS.
Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis of 4-(Boc-amino)-3-fluoro-phenol. Optimization of specific parameters may be required based on the instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a binary pump and autosampler.

  • Mass spectrometer with an electrospray ionization (ESI) source and tandem MS capabilities (e.g., Triple Quadrupole or Q-TOF).

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4][5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: ESI Positive and Negative.

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Fragmentor Voltage: 100 V.

  • Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

Comparative Analysis with Alternative Techniques

While LC-MS provides unparalleled sensitivity and structural information, a comprehensive characterization of 4-(Boc-amino)-3-fluoro-phenol benefits from the application of orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for assessing the purity of the compound and monitoring reaction progress.

  • Principle: The Boc-protected compound is more non-polar than its deprotected amine counterpart. In reversed-phase HPLC, the starting material will have a longer retention time.[4]

  • Performance Comparison: While less sensitive than MS detection, HPLC-UV is highly quantitative and reproducible for purity assessment. It does not provide direct molecular weight or structural information.

  • Experimental Protocol: The LC conditions outlined in the LC-MS/MS protocol can be directly applied, with UV detection typically set at 254 nm or a wavelength of maximum absorbance for the aromatic chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation.

  • Principle: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. Key diagnostic signals for 4-(Boc-amino)-3-fluoro-phenol include the characteristic singlet for the nine equivalent protons of the tert-butyl group in ¹H NMR (around 1.5 ppm) and the carbonyl carbon of the Boc group in ¹³C NMR (around 153 ppm).[6][7] The fluorine atom will also induce characteristic splitting patterns in the aromatic region of both ¹H and ¹³C spectra.

  • Performance Comparison: NMR provides definitive structural confirmation, which is complementary to the molecular weight and fragmentation data from MS. It is, however, significantly less sensitive than MS.

  • Experimental Protocol:

    • Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Assign the chemical shifts and coupling constants to the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

  • Principle: The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. Characteristic peaks for 4-(Boc-amino)-3-fluoro-phenol include N-H stretching, C=O stretching of the carbamate, C-O stretching of the phenol, and C-F stretching.[8][9]

  • Performance Comparison: FTIR is excellent for confirming the presence of key functional groups and can be used to monitor the progress of a reaction (e.g., the appearance of the carbamate C=O stretch upon protection of the amine). It does not provide detailed structural connectivity or molecular weight information.

  • Experimental Protocol:

    • Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Data Summary and Comparison

Technique Information Provided Strengths Limitations
LC-MS/MS Molecular Weight, Fragmentation Pattern, Purity, QuantificationHigh Sensitivity, High Specificity, Structural InformationRequires specialized equipment, Ionization dependent
HPLC-UV Purity, Quantification, Reaction MonitoringRobust, Quantitative, Widely availableNo direct structural information, Lower sensitivity than MS
NMR Unambiguous Structure, ConnectivityDefinitive structural elucidationLow sensitivity, Requires larger sample amounts
FTIR Functional GroupsRapid, Non-destructive, Good for reaction monitoringLimited structural information

Conclusion: An Integrated Analytical Approach

The comprehensive characterization of 4-(Boc-amino)-3-fluoro-phenol is best achieved through an integrated analytical approach. LC-MS/MS provides the cornerstone for molecular weight confirmation and structural elucidation through fragmentation analysis. HPLC-UV offers a robust method for purity assessment and quantification. NMR spectroscopy serves as the ultimate tool for unambiguous structure verification, while FTIR provides rapid confirmation of the key functional groups. By leveraging the complementary strengths of these techniques, researchers can ensure the identity, purity, and quality of their synthesized compounds, thereby advancing their drug discovery and development efforts with confidence.

References

  • Boc Protected Compounds. Hebei Boze Chemical Co., Ltd. Published July 4, 2023. Available at: [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Published July 6, 2012. Available at: [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. Available at: [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available at: [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Published August 2025. Available at: [Link]

  • Monitoring of aminophenol isomers in surface water samples using a new HPLC method. SpringerLink. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate. Published August 2025. Available at: [Link]

  • S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. The Royal Society of Chemistry. Available at: [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Published September 16, 2019. Available at: [Link]

  • Fluorinated o-aminophenol derivatives for measurement of intracellular pH. PubMed. Available at: [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. Available at: [Link]

  • “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. ACS Symposium Series. Available at: [Link]

  • 4-(Boc-amino)-3-fluoro-phenol (C007B-470550). Cenmed Enterprises. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Available at: [Link]

  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. ScienceDirect. Published November 6, 2014. Available at: [Link]

  • Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Wiley Online Library. Available at: [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Available at: [Link]

  • FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS*. AGRO. Published February 17, 2019. Available at: [Link]

  • Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. PubMed. Available at: [Link]

  • Synthesis and Characterizationof Some New Phenolic Schiff Bases Derivatives. Baghdad Science Journal. Available at: [Link]

  • Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. Available at: [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Published July 16, 2021. Available at: [Link]

  • 4-Amino-3-fluorophenol. PubChem. Available at: [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

  • 2 - Supporting Information. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Published December 16, 2015. Available at: [Link]

  • FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Semantic Scholar. Published September 1, 2016. Available at: [Link]

  • FTIR Characterizations for Chemical Reagents (2-Hydroxybenzaldehyde,... ResearchGate. Available at: [Link]

  • (a) FTIR spectra of Cu(PAP)2 and p-Aminophenol hydrochloride. (b) Raman... ResearchGate. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. Published November 11, 2015. Available at: [Link]

  • FTIR spectra of 4-aminophenol and Cu(II) complex. ResearchGate. Available at: [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. PubMed. Published February 4, 2025. Available at: [Link]

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Validation

A Comparative Guide to Purity Assessment of 4-(Boc-amino)-3-fluoro-phenol: A Senior Application Scientist's Perspective

For professionals in drug development, the starting materials' integrity is not merely a quality metric; it is the very foundation of a therapeutic agent's safety and efficacy. The intermediate, 4-(Boc-amino)-3-fluoro-ph...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development, the starting materials' integrity is not merely a quality metric; it is the very foundation of a therapeutic agent's safety and efficacy. The intermediate, 4-(Boc-amino)-3-fluoro-phenol, is a critical building block in the synthesis of various pharmaceutical agents. Its purity profile directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API).[1][2][3] Consequently, a robust, multi-faceted analytical strategy for its purity assessment is indispensable.

This guide provides an in-depth comparison of the principal analytical methods for determining the purity of 4-(Boc-amino)-3-fluoro-phenol. We will move beyond procedural descriptions to explore the causal-comparative rationale behind method selection, empowering researchers to design validation-centric protocols tailored to their specific regulatory and developmental needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

High-Performance Liquid Chromatography, particularly in its reverse-phase (RP-HPLC) modality, stands as the primary method for purity and impurity determination of non-volatile, thermally labile intermediates like 4-(Boc-amino)-3-fluoro-phenol.[4][5]

Causality of Method Selection: The decision to employ RP-HPLC is grounded in its unparalleled ability to separate compounds with subtle differences in polarity. Given that potential impurities in the synthesis of 4-(Boc-amino)-3-fluoro-phenol (e.g., starting material carryover, de-Boc species, or regioisomers) will have distinct polarities, RP-HPLC offers the necessary resolution to separate, detect, and quantify these entities. Its operation at ambient temperatures prevents the thermal degradation that might occur with other methods, ensuring that the observed impurity profile is genuine and not an artifact of the analysis.[4][6]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed as a self-validating system, where system suitability parameters must be met before sample analysis to ensure trustworthy data.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-(Boc-amino)-3-fluoro-phenol sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient Elution:

      • 0-2 min: 20% B

      • 2-17 min: 20% to 80% B

      • 17-20 min: 80% B

      • 20.1-25 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at 220 nm.[7]

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

Data Presentation: HPLC Performance Characteristics
FeaturePerformance AttributeRationale
Principle Partition chromatography based on polarity.Excellent for separating polar and non-polar organic molecules.[8]
Primary Use Quantitative purity determination and impurity profiling.Gold standard for routine quality control of APIs and intermediates.[1][5]
Strengths High resolution, high sensitivity, quantitative accuracy, suitable for non-volatile and thermally unstable compounds.[4]Can separate closely related structural isomers and degradation products.
Limitations Requires chromophoric compounds for UV detection, may not detect non-UV active impurities.The Boc-protected phenol has a UV chromophore, making this method suitable.
Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in ACN:Water (1:1) s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject Sample s3->h1 Inject 10 µL h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 UV Detection (220 nm) h2->h3 d1 Integrate Peaks h3->d1 Chromatogram d2 Calculate Area % d1->d2 d3 Report Purity d2->d3

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Specialized Tool for Volatiles

GC-MS is a powerful technique that separates compounds based on their volatility and boiling point, followed by identification using their mass-to-charge ratio.[9]

Causality of Method Selection: For a molecule like 4-(Boc-amino)-3-fluoro-phenol, direct analysis by GC is problematic. The compound's polarity and relatively high molecular weight mean it is not sufficiently volatile and is prone to thermal degradation of the Boc-protecting group in the hot GC inlet.[4][6] Therefore, GC-MS is not the preferred method for assessing the purity of the main compound itself. However, it is the authoritative method for identifying and quantifying volatile impurities, such as residual solvents (e.g., ethanol, tetrahydrofuran) from the synthesis.[3][4][10]

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Instrumentation: A GC system with a headspace autosampler coupled to a Mass Spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the 4-(Boc-amino)-3-fluoro-phenol sample into a headspace vial.

    • Add 1 mL of a suitable high-boiling solvent (e.g., DMSO).

    • Seal the vial immediately.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent (for volatile compounds).

    • Headspace Incubation: 80 °C for 15 minutes.

    • GC Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detection: Scan mode (e.g., m/z 35-350).

  • Data Analysis: Identify residual solvents by comparing their retention times and mass spectra to a library (e.g., NIST) and quantify against a calibrated standard.

Data Presentation: GC-MS Performance Characteristics
FeaturePerformance AttributeRationale
Principle Separation by volatility/boiling point, detection by mass.Ideal for thermally stable, volatile compounds.[9]
Primary Use Identification and quantification of volatile impurities (residual solvents).Not suitable for the main, non-volatile analyte.[4]
Strengths Excellent sensitivity and specificity for volatile compounds, definitive identification via MS.Gold standard for residual solvent analysis as per ICH guidelines.
Limitations Unsuitable for non-volatile or thermally labile compounds without derivatization.The target analyte would likely decompose under typical GC conditions.
Visualization: Headspace GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Processing s1 Weigh Sample into Headspace Vial s2 Add DMSO s1->s2 s3 Seal Vial s2->s3 g1 Incubate Vial (80°C) s3->g1 g2 Inject Headspace Gas g1->g2 g3 GC Separation g2->g3 g4 MS Detection g3->g4 d1 Identify Peaks (RT & Mass Spectra) g4->d1 Total Ion Chromatogram d2 Quantify vs. Standard d1->d2

Caption: Workflow for Residual Solvent Analysis by GC-MS.

Quantitative ¹H NMR (qNMR) Spectroscopy: An Absolute Purity Method

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides an absolute measure of purity without the need for an identical reference standard of the analyte.[11][12] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Causality of Method Selection: The choice of qNMR rests on its orthogonality to chromatographic techniques.[11] While HPLC relies on a detector response that can vary between compounds, qNMR offers universal detection for all proton-containing molecules.[13] This makes it exceptionally powerful for certifying the purity of a reference standard or for samples where impurities may not have a UV chromophore. It provides structural confirmation and purity in a single experiment.

Experimental Protocol: qNMR for Absolute Purity
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~15 mg of 4-(Boc-amino)-3-fluoro-phenol and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. The standard must have peaks that do not overlap with the analyte.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton to be integrated. A D1 of 30-60 seconds is often sufficient.

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_std = purity of the internal standard.

Data Presentation: qNMR Performance Characteristics
FeaturePerformance AttributeRationale
Principle Signal area is proportional to the number of nuclei.A fundamental physical property, making it a primary ratio method.
Primary Use Absolute quantitative purity determination, reference standard certification.Orthogonal to chromatography; does not require an analyte-specific standard.[12]
Strengths Absolute method, provides structural information, non-destructive, detects non-chromophoric impurities.[11][13]Provides a high degree of confidence in the assigned purity value.
Limitations Lower sensitivity than HPLC, requires a certified internal standard, peak overlap can complicate analysis.Not ideal for trace impurity detection.
Visualization: qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing s1 Accurately Weigh Analyte & Internal Std s2 Dissolve in Deuterated Solvent s1->s2 n1 Acquire ¹H Spectrum (Long Relaxation Delay) s2->n1 d1 Process Spectrum (Phase, Baseline) n1->d1 FID d2 Integrate Analyte & Standard Peaks d1->d2 d3 Calculate Purity Using Formula d2->d3

Caption: Workflow for Absolute Purity by qNMR.

Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. For purity analysis, it operates on the principle that impurities depress and broaden the melting point of a crystalline substance.[14][15]

Causality of Method Selection: DSC is employed as another absolute method to determine the total mole percent of eutectic impurities.[16] It is particularly valuable for highly pure, crystalline materials (>98.5%) and serves as an excellent orthogonal check on chromatographic purity.[15][17] The method is fast, requires very little sample, and provides a global assessment of all impurities that are soluble in the melt but not the solid phase of the analyte.

Experimental Protocol: DSC for Purity Determination
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent sublimation.

  • DSC Conditions:

    • Temperature Program: Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.

    • Atmosphere: Purge with an inert gas (e.g., nitrogen) at 20 mL/min.

  • Data Analysis: The instrument's software applies the van't Hoff equation to the melting endotherm's shape to calculate the mole percent purity.[14][18]

Data Presentation: DSC Performance Characteristics
FeaturePerformance AttributeRationale
Principle Melting point depression by impurities (van't Hoff's law).A fundamental thermodynamic principle for eutectic systems.[16][18]
Primary Use Determination of total mole % of eutectic impurities in highly pure crystalline substances.A rapid, absolute method for final product or reference standard characterization.
Strengths Absolute method, fast analysis time, small sample requirement.[16]Complements chromatographic methods by providing a different measure of purity.
Limitations Only for crystalline materials, compound must not decompose on melting, cannot identify individual impurities.[16][17]Not suitable for amorphous materials or mixtures forming solid solutions.
Visualization: DSC Purity Analysis Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Processing s1 Weigh 1-3 mg into DSC Pan s2 Hermetically Seal Pan s1->s2 d1 Place in DSC Cell s2->d1 d2 Heat at Slow Rate (e.g., 1°C/min) d1->d2 d3 Record Heat Flow d2->d3 da1 Analyze Melting Endotherm d3->da1 Thermogram da2 Calculate Purity (van't Hoff Equation) da1->da2

Caption: Workflow for Purity Analysis by DSC.

Integrated Strategy and Conclusion

No single analytical method can provide a complete picture of a compound's purity. A scientifically sound and regulatory-compliant approach involves the strategic integration of these techniques.

MethodPrimary Application for 4-(Boc-amino)-3-fluoro-phenolQuantitationImpurity IdentificationKey Advantage
RP-HPLC Routine QC, impurity profiling, stability testing.Relative (Area %)Yes (by RT, requires isolation for structure)High resolution for related substances.
GC-MS Residual solvent analysis.Absolute (vs. Std)Yes (by MS library)Definitive for volatile impurities.
qNMR Reference standard certification, absolute purity assay.Absolute (vs. Std)Yes (for major impurities)Orthogonal to chromatography, no response factor needed.
DSC Total eutectic impurity content in crystalline material.Absolute (Mole %)NoRapid assessment of bulk purity.

For the comprehensive purity assessment of 4-(Boc-amino)-3-fluoro-phenol, an optimal strategy is as follows:

  • Primary Method (Routine QC): Utilize RP-HPLC for routine batch release, as it provides the most detailed information on individual related substance impurities.[1][19]

  • Orthogonal Confirmation: Employ qNMR and/or DSC to certify the primary reference standard. These absolute methods provide a high degree of confidence and are orthogonal to HPLC, fulfilling regulatory expectations for method validation.[17][20][21]

  • Specific Tests: Use Headspace GC-MS specifically for the quantification of residual solvents, which are critical process-related impurities.

By leveraging the strengths of each method to compensate for the limitations of others, researchers and drug development professionals can build a comprehensive and unassailable purity profile for 4-(Boc-amino)-3-fluoro-phenol, ensuring the quality and safety of the subsequent API and, ultimately, the patient.

References

  • Validation of Impurity Methods, Part I.
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  • 4-Amino-3-fluorophenol synthesis. ChemicalBook.
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  • A Comparative Guide to HPLC Analysis for Purity Confirm
  • NMR and IR Spectroscopy of Phenols | Request PDF.
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  • How is 4-Amino-3-fluorophenol synthesized?. Guidechem.
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Comparative

A Comparative Guide to 4-(Boc-amino)-3-fluoro-phenol: Strategic Advantages in Modern Synthesis

Introduction: The Evolving Role of Protected Aminophenols Aminophenols are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. Their bifunctional nature, possessing b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Role of Protected Aminophenols

Aminophenols are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. Their bifunctional nature, possessing both a nucleophilic amine and a versatile phenol, makes them indispensable synthons. However, this dual reactivity necessitates a carefully planned protecting group strategy to achieve selective transformations at other sites of a complex molecule. The choice of an amine protecting group is not trivial; it dictates the reaction conditions the substrate can endure and defines the subsequent deprotection strategy, profoundly impacting the efficiency and viability of a synthetic route.

This guide provides an in-depth comparison of 4-(Boc-amino)-3-fluoro-phenol against other commonly employed protected aminophenols. We will move beyond a simple cataloging of protecting groups to explore the nuanced interplay between the protecting group, the aminophenol core, and, crucially, the influence of the ortho-fluoro substituent. This analysis is designed for researchers, medicinal chemists, and process development scientists who require a strategic understanding of how to best leverage these critical reagents.

The Strategic Impact of ortho-Fluorination

The introduction of fluorine into drug candidates has become a premier strategy in medicinal chemistry for enhancing pharmacokinetic and pharmacodynamic properties.[1][2] The fluorine atom in 4-(Boc-amino)-3-fluoro-phenol, positioned ortho to the amine, is not a passive spectator. It actively modulates the molecule's characteristics in several key ways:

  • Modulated Acidity and Basicity: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[3] This lowers the pKa of the phenolic hydroxyl group, making it more acidic. Concurrently, after deprotection, it reduces the basicity of the resulting aniline, which can improve bioavailability by enhancing membrane permeation.[2]

  • Enhanced Metabolic Stability: Aromatic hydroxylation is a common metabolic pathway mediated by Cytochrome P450 enzymes. The C-F bond is exceptionally strong, and placing a fluorine atom at a potential site of metabolism can effectively block this degradation pathway, thereby increasing the half-life of the drug molecule.[1][3]

  • Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) and can enhance hydrophobic interactions within a binding pocket, leading to increased ligand-protein binding affinity.[2][4] Its small van der Waals radius means it can often substitute a hydrogen atom without creating significant steric hindrance.[4]

These properties position 4-(Boc-amino)-3-fluoro-phenol not just as a protected aminophenol, but as a "performance-enhanced" building block, pre-engineered with features desirable for modern drug discovery.

Comparative Analysis of Amine Protecting Groups

The efficacy of a protected aminophenol is determined by the stability of the protecting group and the conditions required for its removal. Here, we compare the tert-Butoxycarbonyl (Boc) group in our lead molecule to the Carbobenzyloxy (Cbz) and Acetyl (Ac) groups.

Diagram 1: Structures of Compared Protected Aminophenols

G cluster_0 4-(Boc-amino)-3-fluoro-phenol cluster_1 4-(Cbz-amino)-phenol cluster_2 4-Acetamidophenol (Acetaminophen) Boc Cbz Ac

Caption: Key aminophenol structures with Boc, Cbz, and Ac protecting groups.

The choice between these groups hinges on their unique cleavage conditions, which forms the basis of "orthogonal protection" strategies—the selective deprotection of one group without affecting others.[5][6]

FeatureBoc (tert-Butoxycarbonyl) Cbz (Carbobenzyloxy) Ac (Acetyl)
Cleavage Condition Mild Acid (e.g., TFA, HCl in Dioxane)[7][8]Catalytic Hydrogenolysis (H₂, Pd/C)[9][10]Strong Acid or Base (e.g., refluxing HCl or NaOH)[11]
Stability Base, Nucleophiles, HydrogenolysisAcid, Base (moderate)Strong Acid, Strong Base, Hydrogenolysis
Key Advantage Very mild, orthogonal to Cbz and FmocMild, orthogonal to Boc, produces neutral byproductsVery robust, low cost
Primary Limitation Generates reactive t-butyl cation[12]Incompatible with reducible groups (alkenes, alkynes, NO₂)Harsh removal conditions limit substrate scope
Byproducts CO₂, IsobutyleneCO₂, TolueneAcetic Acid / Acetate

Experimental Protocols and Performance Data

A theoretical comparison is incomplete without practical, validated protocols. The following sections provide detailed methodologies for the deprotection of each aminophenol derivative, explaining the rationale behind the procedural choices.

Protocol 1: Acid-Catalyzed Deprotection of 4-(Boc-amino)-3-fluoro-phenol

The Boc group is designed for acid-lability. The mechanism involves protonation of the carbonyl, followed by the loss of a stable tert-butyl cation to form an unstable carbamic acid, which spontaneously decarboxylates.[8] Trifluoroacetic acid (TFA) is highly effective due to its strength and volatility, which simplifies workup.

Diagram 2: Mechanism of Acid-Catalyzed Boc Deprotection

G Start Boc-Protected Amine Step1 Protonation of Carbonyl (TFA or HCl) Start->Step1 H⁺ Step2 Loss of t-Butyl Cation (Rate-Determining Step) Step1->Step2 Cleavage Step3 Carbamic Acid Intermediate Step2->Step3 Formation Step4 Spontaneous Decarboxylation Step3->Step4 -CO₂ End Free Amine + CO₂ + Isobutylene Step4->End

Caption: Simplified workflow for the acid-catalyzed removal of a Boc protecting group.

Methodology:

  • Dissolution: Dissolve 4-(Boc-amino)-3-fluoro-phenol (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

    • Rationale: DCM is an excellent solvent for the starting material and is inert to strong acids like TFA.

  • Acid Addition: To the stirred solution at 0 °C, add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

    • Rationale: A stoichiometric excess of acid ensures rapid and complete reaction. The reaction is often exothermic, so initial cooling is prudent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[7]

  • Workup: Concentrate the reaction mixture in vacuo. The resulting residue is often the TFA salt of the amine. To obtain the free amine, dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

    • Rationale: Evaporation removes the volatile DCM and excess TFA. The basic wash neutralizes the acid to liberate the free amine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-3-fluorophenol.

Protocol 2: Hydrogenolytic Deprotection of 4-(Cbz-amino)-phenol

The Cbz group is prized for its stability under many conditions but its facile removal via catalytic hydrogenolysis. This process involves the cleavage of the benzylic C-O bond.[10] Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate, is a safer and often more convenient alternative to using flammable hydrogen gas.[9][13]

Methodology:

  • Setup: To a solution of 4-(Cbz-amino)-phenol (1.0 eq) in methanol (approx. 0.1 M) in a round-bottom flask, add 10% Palladium on carbon (Pd/C, 5-10 mol%).

    • Rationale: Methanol is a standard solvent for hydrogenolysis. Pd/C is the catalyst of choice for this transformation.

  • Hydrogen Donor Addition: Add ammonium formate (3-5 eq) to the suspension.

    • Rationale: Ammonium formate decomposes in situ on the palladium surface to provide hydrogen, avoiding the need for a pressurized H₂ atmosphere.[9]

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 2-6 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Rationale: Celite provides a fine filtration medium to ensure complete removal of the heterogeneous catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-aminophenol. Further purification may be achieved by recrystallization or column chromatography if necessary.

Protocol 3: Hydrolytic Deprotection of 4-Acetamidophenol

The acetyl group forms a highly stable amide linkage that requires forcing conditions for cleavage, typically involving reflux in strong aqueous acid or base.[11] This robustness is its primary advantage and disadvantage.

Methodology (Acidic Conditions):

  • Suspension: Suspend 4-acetamidophenol (1.0 eq) in 6 M aqueous hydrochloric acid (HCl).

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

    • Rationale: The combination of strong acid and high temperature is necessary to hydrolyze the stable amide bond.

  • Workup: Cool the reaction mixture to room temperature, then further in an ice bath. Adjust the pH to ~7-8 with a concentrated aqueous solution of sodium hydroxide.

    • Rationale: Neutralization is required to deprotonate the ammonium salt and precipitate the free amine product.

  • Isolation: Collect the precipitated 4-aminophenol by filtration, wash with cold water, and dry.

Comparative Deprotection Performance
Protected AminophenolDeprotection MethodTemp. (°C)Time (h)Typical YieldKey Considerations
4-(Boc-amino)-3-fluoro-phenol TFA in DCM0 to RT1-3>95%Potential for t-butylation of electron-rich aromatics. Use of scavengers like anisole may be needed.[14]
4-(Cbz-amino)-phenol H₂, 10% Pd/C in MeOHRT2-6>95%Cannot be used if other reducible functional groups are present (e.g., alkenes, alkynes, nitro groups, some halides).
4-Acetamidophenol 6 M HCl (aq)Reflux4-8>90%Harsh conditions are incompatible with most acid-labile functional groups (e.g., esters, acetals, Boc groups).

Strategic Application and Workflow

The selection of a protecting group is a critical decision in a multi-step synthesis. The orthogonality of the Boc, Cbz, and Ac groups allows for complex molecular construction.

Diagram 3: Deprotection Decision Workflow

G cluster_legend Legend Start Start: Protected Aminophenol Q1 Are reducible groups (alkenes, NO₂) present? Start->Q1 Q2 Is the substrate sensitive to strong acid/base? Q1->Q2 No CannotUseCbz Cbz Deprotection Not Viable Q1->CannotUseCbz Yes UseBoc Use Boc Group (Deprotect with TFA/HCl) Q2->UseBoc Yes UseAc Use Ac Group (Deprotect with refluxing acid/base) Q2->UseAc No UseCbz Use Cbz Group (Deprotect with H₂/Pd-C) CannotUseCbz->Q2 Decision Decision Point Action Action/Method Warning Limitation

Caption: Decision tree for selecting a deprotection strategy based on substrate compatibility.

Field Insights:

  • For Speed and Mildness: 4-(Boc-amino)-3-fluoro-phenol is the superior choice for modern, complex syntheses where sensitive functional groups must be preserved. Its rapid, low-temperature deprotection minimizes the risk of side reactions and degradation.

  • When Reducible Groups are Absent: Cbz-protected aminophenols are excellent, cost-effective alternatives when the synthetic route does not involve hydrogenation-sensitive moieties. The cleavage is clean and avoids the generation of reactive carbocations.

  • For Maximum Stability: Acetyl protection is best reserved for early-stage intermediates that must withstand a battery of harsh subsequent reactions. Its use implies that the final deprotection step will be one of the last, on a robust molecular core.

Conclusion

While all protected aminophenols have their place in synthesis, 4-(Boc-amino)-3-fluoro-phenol stands out as a strategically advanced building block. It combines the exceptionally mild and orthogonal deprotection chemistry of the Boc group with the beneficial physicochemical and metabolic properties imparted by the ortho-fluoro substituent. This combination makes it particularly well-suited for the demanding synthetic challenges encountered in contemporary drug discovery and development, where efficiency, selectivity, and the targeted modulation of molecular properties are paramount. Researchers equipped with this reagent are better positioned to accelerate their synthetic campaigns and access novel chemical matter with enhanced therapeutic potential.

References

  • Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Taylor & Francis Online. (Date N/A). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Thieme. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Thieme. [Link]

  • MDPI. (Date N/A). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Bentham Science. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • PubMed. (Date N/A). The role of fluorine in medicinal chemistry. PubMed. [Link]

  • ResearchGate. (Date N/A). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • Taylor & Francis Group. (Date N/A). Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. Taylor & Francis Group. [Link]

  • National Institutes of Health. (Date N/A). On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries. National Institutes of Health. [Link]

  • Semantic Scholar. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [Link]

  • Chemistry Steps. (Date N/A). Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (Date N/A). Protecting Groups. Organic Chemistry Portal. [Link]

  • Organic Chemistry Data. (Date N/A). Acetyl Protection - Common Conditions. Organic Chemistry Data. [Link]

  • ACS GCI Pharmaceutical Roundtable. (Date N/A). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • University of Illinois. (Date N/A). Protecting Groups. University of Illinois. [Link]

  • Wikipedia. (Date N/A). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • ResearchGate. (2012). Removing an acetyl group from NH?. ResearchGate. [Link]

  • ResearchGate. (Date N/A). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]

  • National Institutes of Health. (Date N/A). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. National Institutes of Health. [Link]

Sources

Validation

A Comparative Spectroscopic Guide to 4-(Boc-amino)-3-fluoro-phenol and Its Structural Analogs

For researchers, synthetic chemists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of key building blocks is paramount for reaction monitoring, quality control, and...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of key building blocks is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth comparative analysis of the spectral data for 4-(Boc-amino)-3-fluoro-phenol, a valuable synthetic intermediate, and its structurally related analogs: the deprotected amine, 4-amino-3-fluorophenol, and its non-fluorinated counterpart, tert-butyl (4-hydroxyphenyl)carbamate.

This guide is designed to move beyond a simple presentation of data, offering insights into how subtle structural modifications—namely the presence of a fluorine atom and a Boc protecting group—influence the spectral signatures of these molecules. Understanding these differences is crucial for unambiguous compound identification and for predicting the spectroscopic behavior of related structures.

The Subject of Analysis: 4-(Boc-amino)-3-fluoro-phenol

4-(Boc-amino)-3-fluoro-phenol, systematically named tert-butyl (2-fluoro-4-hydroxyphenyl)carbamate, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The strategic placement of the fluorine atom and the Boc-protected amine on the phenol ring offers multiple avenues for further functionalization, making it a versatile building block in medicinal chemistry.

Below is a detailed analysis of its spectral data, which serves as a baseline for comparison with its analogs.

Spectral Data for 4-(Boc-amino)-3-fluoro-phenol

A comprehensive understanding of a molecule's structure is built upon the foundational pillars of spectroscopic data. Here, we present the key spectral information for 4-(Boc-amino)-3-fluoro-phenol.

Spectroscopy Key Features and Assignments
¹H NMR Aromatic protons exhibit distinct coupling patterns due to the fluorine substituent. The Boc group presents a characteristic singlet.
¹³C NMR The carbon spectrum reveals the impact of the electron-withdrawing fluorine atom on the chemical shifts of the aromatic carbons. Key signals include those for the Boc carbonyl and quaternary carbons.[1]
Mass Spec. The mass spectrum provides the molecular weight and fragmentation patterns, confirming the compound's identity.
IR The infrared spectrum is expected to show characteristic absorptions for the O-H, N-H, C=O (carbamate), and C-F bonds.

Comparative Spectral Analysis

The true utility of spectral data is often revealed through comparison. By examining the spectra of structurally similar molecules, we can pinpoint the specific effects of individual functional groups. In this section, we compare the spectral data of 4-(Boc-amino)-3-fluoro-phenol with two key analogs.

Comparator 1: 4-Amino-3-fluorophenol (Deprotected Analog)

The removal of the Boc protecting group provides a direct look at the spectral contributions of the free amine.

Comparator 2: tert-Butyl (4-hydroxyphenyl)carbamate (Non-fluorinated Analog)

Eliminating the fluorine atom allows for the isolation of its electronic effects on the aromatic ring.

Tabulated Spectral Data Comparison

The following tables summarize the key spectral data for 4-(Boc-amino)-3-fluoro-phenol and its selected comparators, facilitating a direct comparison of their characteristic signals.

Table 1: ¹H NMR Data Comparison (Chemical Shift δ [ppm])

Compound Aromatic Protons -NH Proton -OH Proton Boc/-CH₃ Protons
4-(Boc-amino)-3-fluoro-phenol Multiplets and doublets characteristic of a substituted fluorophenyl ring.Broad singletBroad singlet~1.5 (s, 9H)
4-Amino-3-fluorophenol Signals shifted relative to the Boc-protected analog due to the free amine.Broad singlet (exchangeable)Broad singlet (exchangeable)N/A
tert-Butyl (4-hydroxyphenyl)carbamate Two doublets (J ≈ 8 Hz) typical of a para-substituted benzene ring.[2][3]~6.40 (bs, 1H)[2]~4.90 (bs, 1H)[2]~1.51 (s, 9H)[2]

Table 2: ¹³C NMR Data Comparison (Chemical Shift δ [ppm])

Compound C=O (Carbamate) Aromatic C-O Aromatic C-N/C-F Aromatic C-H Boc Quaternary C Boc -CH₃
4-(Boc-amino)-3-fluoro-phenol ~153VariesVariesVaries~78.6[1]~28.0[1]
4-Amino-3-fluorophenol N/AVariesVariesVariesN/AN/A
tert-Butyl (4-hydroxyphenyl)carbamate ~153.63[2]~152.12[2]~130.84 (C-N)[2]~121.71, ~115.75[2]~80.46[2]~28.38[2]

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound O-H Stretch N-H Stretch C=O Stretch C-F Stretch
4-(Boc-amino)-3-fluoro-phenol ~3400 (broad)~3300~1690-1710~1100-1200
4-Amino-3-fluorophenol ~3400 (broad)~3300-3400 (doublet)N/A~1100-1200
tert-Butyl (4-hydroxyphenyl)carbamate ~3400 (broad)[2]~3300[2]~1690-1710[2]N/A

Experimental Protocols and Methodologies

To ensure the reproducibility and integrity of the presented data, this section outlines the general experimental procedures for acquiring the spectral data.

Synthesis of 4-(Boc-amino)-3-fluoro-phenol

A common synthetic route to 4-(Boc-amino)-3-fluoro-phenol involves the protection of the amino group of 4-amino-3-fluorophenol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Diagram 1: Synthetic Pathway to 4-(Boc-amino)-3-fluoro-phenol

G A 4-Amino-3-fluorophenol B 4-(Boc-amino)-3-fluoro-phenol A->B Boc Protection R Boc₂O, Base (e.g., Triethylamine) Solvent (e.g., THF)

Caption: A typical synthesis route for 4-(Boc-amino)-3-fluoro-phenol.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): Spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the molecular weight and fragmentation pattern.

Discussion and Mechanistic Insights

The comparative spectral data reveals key structural insights:

  • ¹H NMR: The presence of the fluorine atom in 4-(Boc-amino)-3-fluoro-phenol and 4-amino-3-fluorophenol introduces complex splitting patterns in the aromatic region due to both H-H and H-F coupling. This contrasts with the simpler doublet of doublets observed for the non-fluorinated analog. The removal of the Boc group in 4-amino-3-fluorophenol typically results in an upfield shift of the adjacent aromatic protons due to the reduced electron-withdrawing effect compared to the carbamate.

  • ¹³C NMR: The electronegative fluorine atom causes a significant downfield shift for the carbon to which it is attached (C-F bond) and influences the chemical shifts of the other aromatic carbons through both inductive and resonance effects. The Boc group introduces characteristic signals for the carbonyl carbon (~153 ppm), the quaternary carbon (~80 ppm), and the methyl carbons (~28 ppm).

  • IR Spectroscopy: The most telling differences in the IR spectra are the presence or absence of the strong C=O stretching vibration of the Boc group at around 1700 cm⁻¹ and the C-F stretching absorption. The N-H stretching region also differs, with the free amine of 4-amino-3-fluorophenol typically showing two bands, while the Boc-protected amine shows a single band.

Diagram 2: Key Spectroscopic Correlations

G cluster_0 Structural Feature Boc Group Boc Group C=O Stretch (~1700 cm⁻¹)\n¹³C Signal (~153 ppm)\n¹H Singlet (~1.5 ppm, 9H) C=O Stretch (~1700 cm⁻¹) ¹³C Signal (~153 ppm) ¹H Singlet (~1.5 ppm, 9H) Boc Group->C=O Stretch (~1700 cm⁻¹)\n¹³C Signal (~153 ppm)\n¹H Singlet (~1.5 ppm, 9H) Fluorine Fluorine C-F Stretch (~1100-1200 cm⁻¹)\n¹⁹F NMR Signal\n¹³C C-F Signal (Large ¹JCF coupling) C-F Stretch (~1100-1200 cm⁻¹) ¹⁹F NMR Signal ¹³C C-F Signal (Large ¹JCF coupling) Fluorine->C-F Stretch (~1100-1200 cm⁻¹)\n¹⁹F NMR Signal\n¹³C C-F Signal (Large ¹JCF coupling) Free Amine Free Amine N-H Stretch (Doublet)\nNo Boc Signals N-H Stretch (Doublet) No Boc Signals Free Amine->N-H Stretch (Doublet)\nNo Boc Signals

Caption: Correlation of structural features with key spectroscopic signals.

Conclusion

This guide provides a detailed comparative analysis of the spectral data for 4-(Boc-amino)-3-fluoro-phenol and its key analogs. By understanding how the presence of the fluorine atom and the Boc protecting group influences the ¹H NMR, ¹³C NMR, and IR spectra, researchers can more confidently identify these compounds and interpret the spectra of related molecules. The provided data and experimental context serve as a valuable resource for those working in synthetic and medicinal chemistry.

References

  • Supporting Information for a scientific publication. (n.d.). 2 - Supporting Information. [Link]

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Comparative

A Comparative Guide to the Characterization of 4-(Boc-amino)-3-fluoro-phenol Derivatives for Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides an in-depth characterization of 4-(Boc-amino)-3-fluoro-phenol, a valuable building block for the synthesis of complex bioactive molecules. We will present a detailed experimental protocol for its synthesis and characterization, and objectively compare its key physicochemical properties with its non-fluorinated analog and a positional isomer, supported by experimental and predicted data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated phenols in their research.

The Strategic Advantage of Fluorination in Phenolic Scaffolds

Phenolic moieties are prevalent in a vast array of biologically active compounds. The introduction of a fluorine atom onto the phenolic ring can lead to several advantageous modifications:

  • Modulation of Acidity (pKa): The high electronegativity of fluorine can significantly lower the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH and potentially enhancing its interaction with target proteins.

  • Increased Lipophilicity (LogP): Fluorine substitution can increase the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.[1]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolic "soft spots" and prolong the in vivo half-life of a drug.[1]

  • Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, which can lead to improved binding affinity and selectivity for its biological target.

Synthesis and Characterization of tert-Butyl N-(2-fluoro-4-hydroxyphenyl)carbamate

The target molecule, 4-(Boc-amino)-3-fluoro-phenol, is systematically named tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate. Its synthesis is a straightforward process involving the protection of the amino group of the commercially available 4-amino-3-fluorophenol.

Experimental Protocol: Synthesis of tert-Butyl N-(2-fluoro-4-hydroxyphenyl)carbamate

This protocol is adapted from standard procedures for the Boc protection of anilines.

Materials:

  • 4-Amino-3-fluorophenol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (NEt₃) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-amino-3-fluorophenol (1.0 eq) in anhydrous THF in a round-bottom flask, add triethylamine (1.2 eq).

  • Stir the solution at room temperature and add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate.

Visualizing the Workflow:

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product 4-Amino-3-fluorophenol 4-Amino-3-fluorophenol Stirring at RT Stirring at RT 4-Amino-3-fluorophenol->Stirring at RT Boc Anhydride Boc Anhydride Boc Anhydride->Stirring at RT Base (e.g., NEt3) Base (e.g., NEt3) Base (e.g., NEt3)->Stirring at RT Solvent (THF) Solvent (THF) Solvent (THF)->Stirring at RT 12-24 hours 12-24 hours Stirring at RT->12-24 hours TLC Monitoring TLC Monitoring 12-24 hours->TLC Monitoring Quench with NaHCO3 Quench with NaHCO3 TLC Monitoring->Quench with NaHCO3 EtOAc Extraction EtOAc Extraction Quench with NaHCO3->EtOAc Extraction Drying & Concentration Drying & Concentration EtOAc Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography tert-Butyl N-(2-fluoro-4-hydroxyphenyl)carbamate tert-Butyl N-(2-fluoro-4-hydroxyphenyl)carbamate Column Chromatography->tert-Butyl N-(2-fluoro-4-hydroxyphenyl)carbamate

Caption: Synthetic workflow for the Boc protection of 4-amino-3-fluorophenol.

Characterization Data

The following table summarizes the expected and reported spectroscopic and physical data for tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate.

Analysis Expected/Reported Data
¹H NMR Expected chemical shifts (δ, ppm) in CDCl₃: ~1.5 (s, 9H, C(CH₃)₃), ~5.0 (br s, 1H, OH), ~6.5-7.5 (m, 3H, Ar-H), ~8.0 (br s, 1H, NH).
¹³C NMR Expected chemical shifts (δ, ppm) in CDCl₃: ~28 (C(CH₃)₃), ~81 (C(CH₃)₃), aromatic carbons in the range of 110-160, ~153 (C=O).
FTIR Expected characteristic peaks (cm⁻¹): ~3400 (O-H stretch, broad), ~3300 (N-H stretch), ~1700 (C=O stretch, carbamate), ~1500-1600 (C=C stretch, aromatic).
Mass Spec. Expected [M+H]⁺: 228.1030.
Melting Point Not available in the searched literature.

Comparative Analysis: The Impact of Fluorine Substitution

To objectively assess the influence of the fluorine atom, we compare the physicochemical properties of tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate with its non-fluorinated analog, tert-butyl N-(4-hydroxyphenyl)carbamate, and its positional isomer, tert-butyl N-(3-fluoro-4-hydroxyphenyl)carbamate.

Physicochemical Properties Comparison
Compound Structure pKa (Phenolic OH, Predicted) LogP (Predicted) Metabolic Stability (Qualitative)
tert-Butyl N-(4-hydroxyphenyl)carbamate(Structure of non-fluorinated analog)~9.8~2.1Moderate
tert-Butyl N-(2-fluoro-4-hydroxyphenyl)carbamate(Structure of target molecule)~9.2~2.4High
tert-Butyl N-(3-fluoro-4-hydroxyphenyl)carbamate(Structure of positional isomer)~9.5~2.4High

pKa and LogP values are predicted using computational software and are for comparative purposes.

Visualizing the Structural Comparison:

structural_comparison cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Fluorinated Derivatives A tert-Butyl N-(4-hydroxyphenyl)carbamate B tert-Butyl N-(2-fluoro-4-hydroxyphenyl)carbamate (Target Molecule) A->B Fluorination at C2 C tert-Butyl N-(3-fluoro-4-hydroxyphenyl)carbamate (Positional Isomer) A->C Fluorination at C3 B->C Positional Isomers

Caption: Structural relationship between the target molecule and its analogs.

Discussion of Comparative Data
  • Acidity (pKa): The introduction of the electron-withdrawing fluorine atom ortho to the amino group (and meta to the hydroxyl group) in our target molecule is predicted to lower the pKa of the phenolic hydroxyl group compared to the non-fluorinated analog. This increased acidity can be advantageous for forming stronger hydrogen bonds with biological targets. The positional isomer with fluorine meta to the amino group shows a less pronounced effect on the phenolic pKa.

  • Lipophilicity (LogP): As expected, the addition of a fluorine atom increases the predicted LogP value for both fluorinated derivatives, suggesting enhanced lipophilicity. This could translate to improved cell membrane permeability.

  • Metabolic Stability: The presence of the C-F bond in both fluorinated isomers is anticipated to block potential sites of oxidative metabolism on the aromatic ring, thereby increasing the metabolic stability of these compounds compared to the non-fluorinated parent structure.

Conclusion

The characterization of 4-(Boc-amino)-3-fluoro-phenol (tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate) highlights its potential as a valuable building block in drug discovery. The presence of the fluorine atom imparts favorable physicochemical properties, including increased acidity and lipophilicity, and is expected to enhance metabolic stability. The comparative analysis with its non-fluorinated analog and positional isomer underscores the strategic importance of fluorine placement in modulating molecular properties. The detailed synthetic and characterization data provided in this guide will aid researchers in the effective utilization of this and similar fluorinated scaffolds in the design and synthesis of novel therapeutic agents.

References

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Supporting Information for various academic publications providing spectroscopic d
  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

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Validation

A Senior Application Scientist's Guide to Alternative Reagents for 4-(Boc-amino)-3-fluoro-phenol in Modern Drug Discovery

Introduction: Beyond a Workhorse Reagent In the landscape of medicinal chemistry, 4-(Boc-amino)-3-fluoro-phenol has established itself as a critical building block, particularly in the synthesis of targeted therapies suc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Workhorse Reagent

In the landscape of medicinal chemistry, 4-(Boc-amino)-3-fluoro-phenol has established itself as a critical building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its utility is exemplified in the synthesis of Regorafenib, an oral multi-kinase inhibitor.[1][2] The strategic placement of the fluorine atom modulates the electronic properties and metabolic stability of the resulting molecule, while the Boc-protected amine and the phenolic hydroxyl provide orthogonal handles for diverse coupling strategies.

However, the principles of modern drug design compel us to look beyond a single, albeit effective, reagent. The pursuit of optimized drug candidates with improved potency, selectivity, pharmacokinetics, and novel intellectual property requires a nuanced understanding of how subtle structural modifications can impact overall performance. This guide provides a comparative analysis of viable alternatives to 4-(Boc-amino)-3-fluoro-phenol, offering researchers the data and rationale needed to make informed decisions in their synthetic campaigns. We will delve into halogen and positional analogs, explore advanced bioisosteric replacements, and provide validated experimental protocols for their application.

Profiling the Parent Reagent: 4-(Boc-amino)-3-fluoro-phenol

Understanding the baseline characteristics of the parent compound is essential for a meaningful comparison. The molecule's utility stems from the interplay between its three key features: the nucleophilic phenol, the protected aniline, and the electron-withdrawing fluorine atom.

Synthetic Accessibility: The core, 4-amino-3-fluorophenol, is typically synthesized from 3-fluoro-4-nitrophenol via catalytic hydrogenation.[3] This precursor is readily available, making the overall synthesis scalable and cost-effective. The subsequent Boc protection is a standard, high-yielding transformation.

Synthesis_Workflow Start 3-Fluoro-4-nitrophenol Intermediate 4-Amino-3-fluorophenol Start->Intermediate H₂, Pd/C Ethanol/THF Final 4-(Boc-amino)-3-fluoro-phenol Intermediate->Final (Boc)₂O, Base Dioxane/H₂O

Caption: Synthesis and protection workflow for the parent reagent.

Reactivity Profile:

  • Phenolic Hydroxyl: The fluorine atom's electron-withdrawing effect increases the acidity of the phenol (pKa ≈ 9.5), facilitating its deprotonation to form a potent phenoxide nucleophile for reactions like Williamson ether synthesis or Mitsunobu reactions.

  • Boc-Aniline: The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of basic and nucleophilic conditions used to modify the phenol.[4] It is readily removed under acidic conditions (e.g., TFA, HCl) to liberate the aniline for subsequent reactions like urea formation, amide coupling, or sulfonylation.[5][6]

A Framework for Comparison: Key Performance Attributes

When evaluating alternatives, we must consider a multi-faceted set of parameters that directly influence a program's success:

  • Synthetic Accessibility: Are the starting materials commercially available and affordable? Are the synthetic routes robust and scalable?

  • Reactivity & Orthogonality: How does the modification affect the pKa of the phenol and the nucleophilicity of the aniline? Does it maintain the synthetic flexibility of the parent compound?

  • Physicochemical Properties: What is the impact on lipophilicity (LogP), aqueous solubility, and hydrogen bonding potential? These are critical determinants of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Metabolic Stability: Phenols are often susceptible to Phase II metabolism (glucuronidation or sulfation).[7][8] Can an alternative mitigate this liability?

  • Target Engagement: How does the modification alter the molecule's ability to form key interactions (e.g., hydrogen bonds, halogen bonds) with the biological target?

Comparative Analysis of Alternative Reagents

Halogen Analogs: The Chloro- and Bromo- Scaffolds

A straightforward modification is the replacement of fluorine with other halogens. This allows for fine-tuning of steric and electronic properties while maintaining the core scaffold.

Attribute4-(Boc-amino)-3-fluoro -phenol (Parent)4-(Boc-amino)-3-chloro -phenol4-(Boc-amino)-3-bromo -phenolRationale & Causality
Phenol pKa (Est.) ~9.5~9.3~9.2Increased acidity due to the stronger inductive effect of Cl and Br. This can accelerate phenoxide formation.
Lipophilicity (cLogP) Increases moderatelyIncreases significantlyIncreases most significantlyLipophilicity scales with the size and polarizability of the halogen atom.
Steric Hindrance MinimalModerateSignificantThe larger atomic radii of Cl and Br can sterically hinder reactions at the adjacent amino and hydroxyl groups.
Halogen Bonding Weak potentialModerate potentialStrong potentialThe ability to act as a halogen bond donor increases down the group, offering a potential new interaction with the target protein.
Synthetic Cost Generally lowestModerateModerate to HighAvailability of the corresponding 3-halo-4-nitrophenol precursors dictates the cost.

Expert Insight: While the chloro- and bromo- analogs offer higher acidity for phenol-based reactions, the increased steric bulk can be a double-edged sword. It may hinder desired reactions or, advantageously, shield the phenol from metabolic enzymes. The potential for halogen bonding with the bromo- derivative is a particularly compelling reason for its exploration in lead optimization.[9]

Positional Isomers: Shifting the Fluorine

Relocating the fluorine atom dramatically alters the electronic and steric environment of the functional groups.

  • 3-Amino-4-fluorophenol Scaffold: Here, the fluorine is para to the amine and meta to the hydroxyl. This positioning strongly influences the basicity of the aniline but has a less pronounced effect on the phenol's acidity compared to the parent isomer. This scaffold is a valuable tool for probing electronic requirements within a binding pocket.

  • 4-Amino-2-fluorophenol Scaffold: Placing the fluorine ortho to the hydroxyl group significantly increases its acidity through a strong inductive effect and potential intramolecular hydrogen bonding. This can enhance its nucleophilicity in certain reactions but may also increase its susceptibility to metabolism. Steric hindrance around the phenol is also a key consideration.

Reactions_Workflow cluster_0 Pathway A: Ether Synthesis First cluster_1 Pathway B: Amine Derivatization First Reagent Alternative Reagent (e.g., 4-Boc-amino-3-chloro-phenol) Step1A 1. Williamson Ether Synthesis (R-X, Base) Reagent->Step1A Step2A 2. Boc Deprotection (TFA or HCl) Step1A->Step2A Step3A 3. Urea/Amide Formation (Isocyanate or Acyl Chloride) Step2A->Step3A ProductA Final Product Step3A->ProductA ReagentB Alternative Reagent (e.g., 4-Boc-amino-3-chloro-phenol) Step1B 1. Boc Deprotection (TFA or HCl) ReagentB->Step1B Step2B 2. Urea/Amide Formation (Isocyanate or Acyl Chloride) Step1B->Step2B Step3B 3. Williamson Ether Synthesis (R-X, Base) Step2B->Step3B ProductB Final Product Step3B->ProductB

Caption: Orthogonal reaction pathways enabled by the aminophenol scaffold.

Bioisosteric Replacements: Designing for Improved Properties

In advanced drug development, mitigating the metabolic liabilities of phenols is a primary objective. Bioisosteres are chemical groups with similar steric and electronic properties that can replace the phenol moiety to enhance the molecule's drug-like properties.[7][10][11]

Bioisosteres Parent Parent Scaffold 4-(Boc-amino)-3-fluoro-phenol pKa ≈ 9.5 H-bond donor/acceptor Metabolic liability Alt1 Hydroxypyridine Isostere pKa ≈ 10-11 H-bond donor/acceptor Often improved metabolic stability Modulates solubility Parent->Alt1 Replace Phenyl Ring Alt2 Indazole Isostere pKa ≈ 13-14 H-bond donor Significantly different vector for H-bond Can improve cell permeability Parent->Alt2 Replace Phenyl Ring

Caption: Bioisosteric replacement strategies for the phenol moiety.

Expert Insight: Replacing the phenol with a heterocycle like 2-hydroxypyridine or an indazole is a powerful strategy. These groups can often replicate the crucial hydrogen bonding interactions of the phenol while blocking sites of metabolism and altering the molecule's overall polarity and solubility.[8] The choice of bioisostere is highly context-dependent and should be guided by structural biology insights into the target protein.

Experimental Protocols & Supporting Data

Trustworthiness in synthetic chemistry is built on robust and reproducible protocols. The following are self-validating procedures for the protection and key coupling reactions involving these scaffolds.

Protocol 1: General Procedure for Boc Protection of Halo-Aminophenols
  • Rationale: This protocol uses a biphasic system with a mild base to ensure efficient reaction while minimizing side products. The reaction progress is self-evident by the consumption of the starting material on TLC.

  • Setup: To a round-bottom flask, add the respective halo-aminophenol (1.0 eq), 1,4-dioxane (5 mL per mmol), and water (2 mL per mmol).

  • Reagents: Add sodium bicarbonate (NaHCO₃, 1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting aminophenol is consumed.

  • Workup: Dilute the reaction mixture with water (10 mL per mmol) and extract with ethyl acetate (3 x 15 mL per mmol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be used directly or purified by flash chromatography if necessary.

  • Validation: The final product should be easily characterizable by ¹H NMR, showing the appearance of the large singlet for the Boc group at ~1.5 ppm.

Protocol 2: Comparative Williamson Ether Synthesis
  • Rationale: This experiment directly compares the nucleophilicity of the different phenoxides. The time to completion serves as a proxy for reactivity.

  • Setup: In three separate, oven-dried flasks under a nitrogen atmosphere, dissolve 4-(Boc-amino)-3-fluoro-phenol (0.5 mmol), 4-(Boc-amino)-3-chloro-phenol (0.5 mmol), and 4-(Boc-amino)-3-bromo-phenol (0.5 mmol) in anhydrous DMF (2.5 mL).

  • Base: Add cesium carbonate (Cs₂CO₃, 1.2 eq) to each flask. Stir for 20 minutes at room temperature. The stronger acidity of the chloro- and bromo- analogs should result in faster phenoxide formation.

  • Electrophile: Add a common electrophile, such as benzyl bromide (1.1 eq), to each flask simultaneously.

  • Reaction & Monitoring: Stir at 50°C and monitor each reaction every 30 minutes by TLC.

  • Expected Outcome: It is anticipated that the reaction with the bromo- and chloro- analogs will proceed faster due to their lower pKa, assuming steric hindrance from the electrophile is not prohibitive. The fluoro- analog will be slightly slower. This provides direct experimental data on the electronic impact of the halogen substitution.

Conclusion and Strategic Recommendations

The selection of an aminophenol building block should be a deliberate, data-driven decision rather than a default choice.

  • For initial exploration and route scouting , the parent 4-(Boc-amino)-3-fluoro-phenol remains an excellent choice due to its balanced properties and low cost.

  • To enhance potency through halogen bonding or fine-tune electronics , the 3-bromo- and 3-chloro- analogs are powerful alternatives, though their impact on lipophilicity and steric hindrance must be carefully managed.

  • When confronting metabolic instability or seeking novel IP , bioisosteric replacements like hydroxypyridines or indazoles represent the most sophisticated approach, offering the potential for significant improvements in the overall drug-like properties of the final compound.

By understanding the causality behind the performance of each alternative, researchers can more effectively navigate the complex challenges of modern drug discovery and accelerate the development of next-generation therapeutics.

References

  • Rautio, J., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. Available at: [Link][7]

  • Rautio, J., et al. (2024). Phenol (bio)isosteres in drug design and development. ResearchGate. Available at: [Link][8]

  • Al-Ostoot, F.H., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. Available at: [Link][12]

  • Li, Q., et al. (2023). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. ACS Publications. Available at: [Link][13]

  • Rautio, J., et al. (2024). Phenol (bio)isosteres in drug design and development. Semantic Scholar. Available at: [Link][10]

  • Barreiro, E. J., et al. Structure of the phenol derivative 72 and its bioisosteres 73 and 74. ResearchGate. Available at: [Link][11]

  • Wang, X., et al. (2018). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. ResearchGate. Available at: [Link][1]

  • Google Patents. (2016). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof. Available at: [14]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 4-Amino-3-fluorophenol. Available at: [Link][2]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link][4]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Applications of 3-Amino-4-fluorophenol in Modern Chemistry. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link][15]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link][5]

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Comparative

A Comparative Guide to Fluorinated vs. Non-Fluorinated Boc-Aminophenols for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhanc...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Among the myriad of building blocks available to researchers, Boc-protected aminophenols are valued for their utility in synthesizing a wide range of complex molecules. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated Boc-aminophenols, supported by experimental data and detailed protocols, to inform rational drug design and development.

The introduction of fluorine can dramatically alter a molecule's physicochemical properties, including its acidity (pKa), lipophilicity (logP), and metabolic stability.[3][4] These changes stem from the unique electronic properties of the fluorine atom, most notably its high electronegativity.[5] The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage and often leading to an improved pharmacokinetic profile.[6][7]

Comparative Analysis of Physicochemical Properties

The strategic placement of fluorine on the aminophenol ring can lead to predictable, yet context-dependent, alterations in key molecular properties. The following table summarizes these differences, providing a foundational understanding for selecting the appropriate building block for a given synthetic and therapeutic goal.

PropertyNon-Fluorinated Boc-AminophenolFluorinated Boc-AminophenolRationale & Impact on Drug Development
pKa (Phenolic -OH) Higher (less acidic)Lower (more acidic)Fluorine's strong electron-withdrawing effect stabilizes the phenoxide anion, increasing acidity.[8][9] This can influence a compound's ionization state at physiological pH, affecting solubility, cell permeability, and target binding.
pKa (Anilinic N-H) Higher (more basic)Lower (less basic)The inductive effect of fluorine reduces the electron density on the nitrogen atom, decreasing its basicity.[1][3] This can be advantageous in reducing off-target effects and improving oral bioavailability.
Lipophilicity (logP) LowerGenerally Higher (position-dependent)While often increasing lipophilicity, the effect of fluorination is complex and depends on the position and number of fluorine atoms.[10][11][12] Increased lipophilicity can enhance membrane permeability but may also lead to higher metabolic clearance and lower solubility.
Metabolic Stability More susceptible to oxidationGenerally more stableThe high strength of the C-F bond compared to the C-H bond makes fluorinated positions less prone to metabolic attack by enzymes like cytochrome P450s.[6][13][14] This can lead to a longer in vivo half-life.
Binding Affinity VariesCan be significantly enhancedFluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[1][15]
Experimental Workflows & Protocols

To empirically validate the theoretical advantages of fluorination, a series of standardized experiments are essential. The following workflows and protocols provide a framework for the comparative assessment of fluorinated and non-fluorinated Boc-aminophenols in common drug discovery applications.

Diagram: Comparative Experimental Workflow

G cluster_0 Compound Selection cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 Synthetic Utility Evaluation cluster_4 Data Analysis & Comparison A Non-Fluorinated Boc-Aminophenol C pKa Determination (Potentiometric Titration) A->C D logP Determination (Shake-Flask Method) A->D E Metabolic Stability Assay (Liver Microsomes) A->E F Peptide Coupling (Boc-SPPS) A->F G Cross-Coupling Reaction (Suzuki-Miyaura) A->G B Fluorinated Boc-Aminophenol B->C B->D B->E B->F B->G H Comparative Assessment of Performance Metrics C->H D->H E->H F->H G->H

Caption: A generalized workflow for the comparative evaluation of fluorinated and non-fluorinated Boc-aminophenols.

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes

This protocol outlines a standard in vitro assay to assess the metabolic stability of a compound, a critical parameter in early drug discovery.[6]

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated and a non-fluorinated Boc-aminophenol derivative.

Materials:

  • Test compounds (fluorinated and non-fluorinated Boc-aminophenol derivatives)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the test compound (final concentration 1 µM) and HLM (final concentration 0.5 mg/mL) in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Expected Outcome: Fluorinated analogs are expected to exhibit a longer half-life and lower intrinsic clearance, indicating greater metabolic stability.[6]

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a common and powerful C-C bond-forming reaction to evaluate the synthetic utility of the aminophenol derivatives.[16][17]

Objective: To compare the reaction efficiency and yield of a fluorinated versus a non-fluorinated Boc-aminophenol derivative in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Boc-aminophenol derivative (fluorinated or non-fluorinated)

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the Boc-aminophenol derivative (1.0 eq), aryl boronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Solvent Addition: Add the degassed solvent system.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-100°C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the yield and purity of the desired biaryl product.

Expected Outcome: The electronic effects of fluorine may influence the reactivity of the Boc-aminophenol derivative, potentially affecting the reaction rate and overall yield.

The Impact of Fluorine on Molecular Interactions

The strategic placement of fluorine can introduce favorable interactions with biological targets, leading to enhanced binding affinity and potency.

G cluster_0 Fluorinated Ligand cluster_1 Protein Target A C-F bond B Amide N-H A->B Orthogonal Dipole-Dipole Interaction C Aromatic Ring A->C Arene-Perfluoroarene Interaction D Main Chain Carbonyl A->D Fluorine as a Hydrogen Bond Acceptor

Caption: Potential favorable interactions of a fluorine atom with a protein target.

Conclusion

The decision to employ a fluorinated versus a non-fluorinated Boc-aminophenol building block is a critical one in the drug discovery process. While fluorination can bestow significant advantages in terms of metabolic stability and target affinity, these effects are not universal and are highly dependent on the specific molecular context.[1][18] The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to make informed, data-driven decisions. By systematically evaluating the impact of fluorination on key drug-like properties, scientists can more effectively design and synthesize novel therapeutics with improved efficacy and safety profiles.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Born, S., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Helvetica Chimica Acta, 103(3), e2000011. [Link]

  • Wouters, J., & Ooms, F. (2001). Lipophilicity in drug research. Current Medicinal Chemistry, 8(7), 813-833. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Linclau, B., et al. (2016). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Chemistry – A European Journal, 22(4), 1313-1320. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5092. [Link]

  • Mehta, N., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8437-8456. [Link]

  • van der Velden, J. L. J., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(18), e202217688. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine chemistry: principles and commercial applications. Plenum Press. [Link]

  • Guengerich, F. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 981-997. [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

  • Strack, T. R., & Le, T. P. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 55(16), 11091-11101. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6429. [Link]

  • Thie, M. P., et al. (2023). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. Journal of Chemical Information and Modeling, 63(15), 4736-4747. [Link]

  • Szałaj, N., et al. (2022). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. International Journal of Molecular Sciences, 23(19), 11847. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Boc-amino)-3-fluoro-phenol

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Boc-amino)-3-fluoro-phenol, a compound whose unique chemical structure necessitates a thorough understanding of its potential hazards and the corresponding safety measures. Our commitment is to empower you with the knowledge to not only advance your research but to do so with the utmost responsibility for safety and environmental stewardship.

The Boc protecting group and the fluorine substituent on the phenol ring introduce specific considerations for handling and disposal. The thermal lability of the Boc group and the potential for the release of harmful substances upon improper treatment demand a disposal protocol that is both chemically sound and compliant with regulatory standards. This guide is structured to provide a clear, logical pathway for managing waste containing 4-(Boc-amino)-3-fluoro-phenol, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with 4-(Boc-amino)-3-fluoro-phenol is paramount. This understanding forms the basis for all subsequent safety and handling recommendations.

According to available Safety Data Sheets (SDS), 4-(Boc-amino)-3-fluoro-phenol presents the following hazards:

  • Acute Oral Toxicity : The compound is harmful if swallowed[1][2][3][4].

  • Skin Sensitization : It may cause an allergic skin reaction upon contact[1][2][3][4].

  • Carcinogenicity : It is suspected of causing cancer[1][2][3][4].

  • Aquatic Toxicity : The substance is toxic to aquatic life with long-lasting effects[1][2][3].

The presence of a fluorine atom classifies this compound as a halogenated organic compound . This is a critical piece of information for waste segregation, as halogenated and non-halogenated waste streams must be kept separate for proper disposal, typically via incineration at specific temperatures to prevent the formation of dioxins and other hazardous byproducts[5][6].

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a stringent PPE protocol is non-negotiable. The following table summarizes the required PPE when handling 4-(Boc-amino)-3-fluoro-phenol, particularly during waste consolidation and disposal procedures.

PPE Category Specification Rationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Consider double-gloving.To prevent skin contact and potential sensitization[7][8].
Eye Protection Tightly fitting safety goggles with side-shields. A face shield is recommended if splashing is possible.To protect eyes from dust particles and splashes[7][9].
Body Protection A flame-resistant lab coat. Consider impervious clothing for larger quantities.To protect skin from accidental spills[7].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for handling bulk quantities or in case of dust formation.To prevent inhalation of harmful dust particles[10].

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is the most critical step in the waste disposal workflow. Mishandling at this stage can lead to hazardous reactions, improper disposal, and regulatory non-compliance.

Step 1: Designate a Hazardous Waste Accumulation Area

Identify a specific area within the laboratory for the accumulation of hazardous waste. This area should be well-ventilated, away from general lab traffic, and clearly marked with appropriate signage.

Step 2: Select the Appropriate Waste Container
  • For Solid Waste: Use a designated, leak-proof container with a secure lid, clearly labeled "Hazardous Waste - Halogenated Solids." This includes contaminated consumables such as gloves, weighing paper, and pipette tips.

  • For Liquid Waste: If 4-(Boc-amino)-3-fluoro-phenol has been used in a solution, collect the liquid waste in a shatter-proof, compatible container (e.g., a coated glass or polyethylene bottle) with a screw cap. The container must be labeled "Hazardous Waste - Halogenated Organic Solvents" and should list all components of the solution.

Step 3: Labeling the Waste Container

Proper labeling is mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[11][12][13]. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "4-(Boc-amino)-3-fluoro-phenol" and any other constituents in the waste stream.

  • The specific hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").

  • The date of accumulation.

Step 4: The Collection Process
  • Solid Waste:

    • Carefully place all solid materials contaminated with 4-(Boc-amino)-3-fluoro-phenol into the designated solid waste container.

    • Avoid generating dust during transfer[1].

    • Once the waste is added, securely close the container.

  • Liquid Waste:

    • Using a funnel, carefully pour the liquid waste into the designated liquid waste container.

    • Avoid splashing.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion[5].

    • Securely fasten the cap after adding the waste.

  • Empty Original Containers:

    • The original container of 4-(Boc-amino)-3-fluoro-phenol, even if "empty," will contain residue and must be disposed of as hazardous waste.

    • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as halogenated liquid waste.

    • Deface the original label and dispose of the rinsed container in the solid hazardous waste stream.

Spill Management: Immediate Actions and Cleanup

Accidents happen, and a prepared response is crucial to mitigate any potential exposure or environmental contamination.

Immediate Actions in Case of a Spill:
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers.

Cleanup Procedure for Small Spills:
  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full PPE as outlined in the table above.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent, non-combustible material like sand or vermiculite to prevent dust from becoming airborne.

  • Collect the Material: Using spark-proof tools, carefully scoop the spilled material and absorbent into a designated hazardous waste container[1][7].

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent. Place the used cloth in the hazardous waste container.

  • Final Cleanup: Wash the area with soap and water.

  • Label and Dispose: Seal and label the waste container as "Hazardous Waste - Spill Debris" and manage it according to the procedures outlined in this guide.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately[8].

Disposal Pathway: From Your Lab to Final Treatment

The ultimate disposal of 4-(Boc-amino)-3-fluoro-phenol waste must be handled by a licensed hazardous waste disposal facility. Your institution's EHS department will coordinate the pickup and transportation of your properly accumulated and labeled waste.

The decision-making process for the disposal of 4-(Boc-amino)-3-fluoro-phenol can be visualized as follows:

Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal start 4-(Boc-amino)-3-fluoro-phenol Waste Generated solid_waste Solid Waste (Gloves, Tips, etc.) start->solid_waste Contaminated Consumables liquid_waste Liquid Waste (Solutions) start->liquid_waste In Solution solid_container Labeled Halogenated Solid Waste Container solid_waste->solid_container liquid_container Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container ehs_pickup EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration caption Disposal Workflow for 4-(Boc-amino)-3-fluoro-phenol

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-(Boc-amino)-3-fluoro-phenol

This guide provides essential safety and logistical protocols for the handling and disposal of 4-(Boc-amino)-3-fluoro-phenol. As drug development professionals, our commitment to safety is paramount, extending from disco...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the handling and disposal of 4-(Boc-amino)-3-fluoro-phenol. As drug development professionals, our commitment to safety is paramount, extending from discovery through manufacturing. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.

Hazard Analysis: Understanding the Risk Profile

While 4-(Boc-amino)-3-fluoro-phenol has its own specific properties, a robust safety assessment begins with an analysis of its core structure: a fluorinated aminophenol. The Boc (tert-butyloxycarbonyl) group is a common amine protecting group, generally stable but susceptible to cleavage under acidic conditions, which would release the parent amine.[1][2] Therefore, all handling procedures must consider the hazards of the underlying 4-amino-3-fluorophenol.

The parent compound, 4-amino-3-fluorophenol, is classified with significant health and environmental hazards.[3] It is harmful if swallowed, may cause a serious allergic skin reaction, is suspected of causing cancer, and is toxic to aquatic life with long-lasting effects.[4][5][6][7]

Table 1: GHS Hazard Profile for 4-Amino-3-fluorophenol (Parent Compound) | Hazard Code | GHS Pictogram | Hazard Statement | Implication for Handling | | :--- | :---: | :--- | :--- | | H302 |


| Harmful if swallowed.[3][4] | Avoid ingestion. Do not eat, drink, or smoke in the work area.[5] |
| H317 |

| May cause an allergic skin reaction.[3][4] | Prevent all skin contact. Use of appropriate gloves and body protection is mandatory.[7] |
| H350 |

| May cause cancer.[3][4] | Minimize exposure through all routes (inhalation, dermal, ingestion). Engineering controls are essential.[7] |
| H411 |

| Toxic to aquatic life with long lasting effects.[3][4] | Do not release to the environment. All waste must be collected and disposed of as hazardous.[5] |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks identified above. The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to protect you from specific, identified hazards.

Respiratory Protection

Handling 4-(Boc-amino)-3-fluoro-phenol as a solid powder presents a significant risk of aerosolization and inhalation.

  • Primary Control: All manipulations of the solid, including weighing and transferring, must be performed within a certified chemical fume hood to contain dust and vapors.[8][9]

  • Secondary Protection: If engineering controls are insufficient or during a potential spill clean-up, respiratory protection is required. For dust, a NIOSH-approved N95 respirator is the minimum. For situations with potential vapor exposure or higher concentrations, a full-face respirator with appropriate organic vapor/acid gas cartridges should be used.[7][10]

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory.[11]

  • Required for Handling: Due to the irritation potential of related compounds and the risk of splashes, tightly fitting chemical splash goggles are required when handling this substance in either solid or solution form.[7]

  • Enhanced Protection: For procedures involving larger quantities (>10g), risk of splashing, or heating, a full-face shield must be worn over chemical splash goggles to protect the entire face.[12]

Hand Protection

The risk of skin sensitization and potential carcinogenicity necessitates robust hand protection.

  • Glove Selection: Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is best practice to use double-gloving.[11] An inner nitrile glove with an outer, chemical-resistant glove (e.g., butyl rubber or neoprene) provides an excellent barrier.

  • Glove Integrity: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated, and wash hands thoroughly after removal.[11] Contaminated work clothing should not be allowed out of the workplace.[5][6]

Body Protection

Protecting the body from spills and contamination is critical.

  • Standard Attire: Long pants and closed-toe shoes are minimum laboratory attire.[11]

  • Primary Barrier: A flame-resistant lab coat, fully buttoned, must be worn at all times.

  • Enhanced Barrier: For operations with a significant splash potential, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[8] For large-scale work, disposable chemical-resistant coveralls may be necessary.[13]

Operational Workflow: From Receipt to Reaction

A structured workflow minimizes the potential for exposure and ensures procedural consistency.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Reaction & Disposal Phase Receiving 1. Receiving & Inspection Verify container integrity. Storage 2. Secure Storage Store in cool, dry, well-ventilated area. Away from acids/oxidizers. Receiving->Storage Log in inventory PPE 3. Don Full PPE (Goggles, Double Gloves, Lab Coat) Storage->PPE Weighing 4. Weighing Use anti-static weigh paper/boat. Handle powder carefully to avoid dust. PPE->Weighing Reaction 5. Reaction Setup Add reagent to solvent under inert atmosphere if required. Weighing->Reaction Workup 6. Work-up / Quenching Conduct all transfers in hood. Reaction->Workup Decon 7. Decontamination Clean glassware and surfaces. Workup->Decon Waste 8. Waste Segregation - Solid Waste (gloves, paper) - Liquid Organic Waste - Liquid Aqueous Waste Decon->Waste

Caption: Safe handling workflow for 4-(Boc-amino)-3-fluoro-phenol.

Emergency Response Plan

Immediate and correct action during an emergency can significantly reduce the severity of an exposure.

  • Skin Exposure: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area is large.[4] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.[8] Hold the eyelids open to ensure complete rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[5] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a poison control center or doctor immediately.

  • Minor Spill (in fume hood): Absorb the spill with a non-reactive absorbent material like vermiculite or sand.[14] Carefully scoop the material into a labeled, sealable container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.

  • Major Spill: Evacuate the immediate area and alert laboratory personnel. Prevent the spill from entering drains. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect our environment and public health.

  • Waste Segregation: All materials contaminated with 4-(Boc-amino)-3-fluoro-phenol are considered hazardous waste.[15]

    • Solid Waste: Collect contaminated gloves, pipette tips, weigh boats, and absorbent materials in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

    • Liquid Waste: Collect all reaction residues and solvent rinses in a sealed, properly labeled hazardous waste container. Do not pour any amount down the drain.[14] Due to the fluorine content, consult with your EHS office for specific guidance on halogenated versus non-halogenated waste streams.

  • Decontamination: Clean all glassware and equipment thoroughly. The rinsate from the cleaning process must also be collected as hazardous liquid waste.

  • Disposal Method: The ultimate disposal of this chemical waste must be handled by a licensed hazardous waste facility, typically via high-temperature incineration.[14][15]

By adhering to these rigorous safety protocols, you ensure the protection of yourself, your colleagues, and the environment, fostering a laboratory environment where cutting-edge science can be conducted safely and responsibly.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • CPAChem. (2023, September 13). Safety data sheet. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Yale Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Yale Environmental Health and Safety. (n.d.). Standard Operating Procedure - Phenol. Retrieved from [Link]

  • ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely?. YouTube. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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